Palmitoyl tetrapeptide
Description
Properties
CAS No. |
90877-69-3 |
|---|---|
Molecular Formula |
C29H53N5O9 |
Molecular Weight |
615.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-(hexadecanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H53N5O9/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(38)32-22(18-35)27(40)34-23(19-36)28(41)33-21(17-24(30)37)26(39)31-20(2)29(42)43/h20-23,35-36H,3-19H2,1-2H3,(H2,30,37)(H,31,39)(H,32,38)(H,33,41)(H,34,40)(H,42,43)/t20-,21-,22-,23-/m0/s1 |
InChI Key |
MFYAQFYIDXXKQG-MLCQCVOFSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
90877-69-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
SSNA |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-palmitoyl-seryl-seryl-asparaginyl-alanine palmitoyl tetrapeptide Pam-Ser-Ser-Asn-Ala |
Origin of Product |
United States |
Foundational & Exploratory
Palmitoyl Tetrapeptide: An In-Vitro Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) tetrapeptide, a synthetic lipopeptide, has garnered significant attention in dermatological research and cosmetic science for its anti-aging and anti-inflammatory properties. This technical guide provides an in-depth analysis of the in-vitro mechanism of action of Palmitoyl Tetrapeptide-7, one of the most studied palmitoyl tetrapeptides. The core mechanism revolves around the significant reduction of the pro-inflammatory cytokine Interleukin-6 (IL-6). This guide synthesizes available quantitative data, details experimental methodologies for key assays, and visualizes the implicated signaling pathways to offer a comprehensive resource for research and development professionals.
Introduction
Palmitoyl tetrapeptides are a class of synthetic peptides conjugated with palmitic acid to enhance their lipophilicity and, consequently, their penetration through the stratum corneum. The most extensively studied member of this family is this compound-7, which has the amino acid sequence Gly-Gln-Pro-Arg. In-vitro studies have primarily focused on its ability to modulate inflammatory responses and influence the synthesis of extracellular matrix (ECM) components, both of which are critical factors in the aging process of the skin.
Core Mechanism of Action: Anti-inflammatory Effects via IL-6 Regulation
The principal in-vitro mechanism of action of this compound-7 is the dose-dependent reduction of Interleukin-6 (IL-6) production by skin cells.[1] IL-6 is a pleiotropic, pro-inflammatory cytokine that plays a crucial role in cutaneous inflammation and the degradation of the extracellular matrix, a process often accelerated by external stressors like UV radiation.[1]
Quantitative In-Vitro Data on IL-6 Inhibition
In-vitro studies have demonstrated a significant reduction in IL-6 secretion in the presence of this compound-7. The inhibitory effect is dose-dependent, with higher concentrations of the peptide leading to a greater reduction in IL-6 production.[1] A notable study highlighted that in cells exposed to UV radiation, a known inducer of IL-6, treatment with this compound-7 resulted in a substantial decrease in IL-6 levels.[1]
| Parameter | Condition | Result | Reference |
| IL-6 Production | Dose-dependent | Up to 40% reduction | [1] |
| IL-6 Production | UV-irradiated cells | 86% reduction | [1] |
Experimental Protocol: In-Vitro IL-6 Inhibition Assay
The following is a generalized protocol for assessing the effect of this compound-7 on IL-6 production in human keratinocytes.
Objective: To quantify the change in Interleukin-6 (IL-6) secretion from human keratinocytes following treatment with this compound-7, with and without UV irradiation.
Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium (KGM)
-
This compound-7 stock solution
-
Phosphate-buffered saline (PBS)
-
UVB light source
-
Human IL-6 ELISA kit
-
96-well cell culture plates
-
Spectrophotometer
Methodology:
-
Cell Culture: Human epidermal keratinocytes are seeded in 96-well plates and cultured in keratinocyte growth medium until they reach approximately 80% confluency.
-
UVB Irradiation (for stimulated condition): The culture medium is removed, and cells are washed with PBS. Cells are then exposed to a controlled dose of UVB radiation. Following irradiation, fresh KGM is added.
-
Peptide Treatment: this compound-7 is added to the culture medium at various concentrations (e.g., 1, 5, 10 µM). Control wells receive the vehicle solution without the peptide.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for IL-6 production and secretion into the medium.
-
Sample Collection: After incubation, the culture supernatant is collected from each well.
-
ELISA Assay: The concentration of IL-6 in the collected supernatants is quantified using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read on a spectrophotometer, and the concentration of IL-6 is determined from a standard curve. The percentage reduction in IL-6 production in the treated groups is calculated relative to the control group.
Experimental workflow for the in-vitro IL-6 inhibition assay.
Effects on the Extracellular Matrix
This compound-7, often in combination with Palmitoyl Tripeptide-1 as the commercial product Matrixyl® 3000, has been shown to stimulate the synthesis of key extracellular matrix components.[2][3] This action is crucial for maintaining the structural integrity and elasticity of the skin.
Quantitative Data on ECM Synthesis
In-vitro studies on human fibroblasts have demonstrated that treatment with a combination containing this compound-7 leads to a significant increase in the synthesis of Collagen I and Fibronectin.[2]
| Macromolecule | Concentration of Matrixyl® 3000 | Stimulation of Synthesis (%) | Reference |
| Collagen I | 1% | ~120% | [2] |
| 3% | ~260% | [2] | |
| 5% | ~350% | [2] | |
| Fibronectin | 1% | ~110% | [2] |
| 3% | ~170% | [2] | |
| 5% | ~200% | [2] |
Experimental Protocol: In-Vitro Collagen and Fibronectin Synthesis Assay
The following is a generalized protocol for assessing the effect of this compound-7 on collagen and fibronectin synthesis in human dermal fibroblasts.
Objective: To quantify the synthesis of Collagen I and Fibronectin by human dermal fibroblasts after treatment with this compound-7.
Materials:
-
Human dermal fibroblasts (HDF)
-
Fibroblast growth medium (FGM)
-
This compound-7 stock solution
-
Human Pro-Collagen I alpha 1 ELISA Kit
-
Human Fibronectin ELISA Kit
-
24-well cell culture plates
-
Spectrophotometer
Methodology:
-
Cell Culture: Human dermal fibroblasts are seeded in 24-well plates and cultured in fibroblast growth medium until they reach sub-confluency.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound-7 (or a combination product like Matrixyl® 3000). Control wells receive the vehicle solution.
-
Incubation: The cells are incubated for 72 hours to allow for the synthesis and secretion of collagen and fibronectin.[2]
-
Sample Collection: The culture supernatant is collected for the quantification of secreted proteins. The cell layer can also be lysed to measure cell-associated proteins.
-
ELISA Assays: The concentrations of Pro-Collagen I alpha 1 and Fibronectin in the supernatants are quantified using their respective ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Absorbance is measured, and concentrations are determined from standard curves. The percentage increase in synthesis is calculated relative to the untreated control.
Experimental workflow for the in-vitro ECM synthesis assay.
Implicated Signaling Pathways
The reduction in IL-6 by this compound-7 is hypothesized to indirectly modulate downstream inflammatory signaling pathways, primarily the NF-κB and JAK/STAT pathways.[4]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In skin cells, stressors like UV radiation can lead to the activation of NF-κB, which then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including IL-6. By reducing the overall IL-6 levels, this compound-7 may contribute to a feedback loop that dampens the sustained activation of the NF-κB pathway, thereby reducing chronic inflammatory signaling.
Proposed modulation of the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade initiated by cytokines. IL-6 binds to its receptor, leading to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and activate the transcription of target genes involved in inflammation and cell proliferation. By lowering the extracellular concentration of IL-6, this compound-7 is thought to reduce the activation of the JAK/STAT pathway, further contributing to its anti-inflammatory effect.[4]
Proposed modulation of the JAK/STAT signaling pathway.
Conclusion
The in-vitro mechanism of action of this compound-7 is primarily characterized by its potent anti-inflammatory properties, mediated through the significant reduction of IL-6 production in skin cells. This activity is particularly effective in counteracting the inflammatory effects of stressors such as UV radiation. Furthermore, its ability to stimulate the synthesis of essential extracellular matrix proteins, including collagen and fibronectin, underscores its role in maintaining skin structure and integrity. The downstream modulation of the NF-κB and JAK/STAT signaling pathways, as a consequence of reduced IL-6 levels, provides a deeper understanding of its comprehensive anti-aging and skin-soothing effects. This technical guide provides a foundational understanding for researchers and developers working on innovative dermatological and cosmetic formulations. Further research to elucidate the direct interactions of this compound-7 with cellular receptors and to obtain more detailed dose-response data will continue to refine our knowledge of this promising bioactive peptide.
References
The Biological Function of Palmitoyl Tetrapeptide-7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) Tetrapeptide-7 is a synthetic lipopeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-inflammatory and restorative properties. This guide provides a comprehensive technical overview of the biological functions of Palmitoyl Tetrapeptide-7, with a focus on its molecular mechanisms of action, supported by quantitative data from key studies. Detailed experimental protocols for assays relevant to its characterization and visualization of its signaling pathways are also presented to facilitate further research and development.
Introduction
This compound-7, with the amino acid sequence Palmitoyl-Glycyl-Glutaminyl-Prolyl-Arginine (Pal-GQPR), is a fragment of human immunoglobulin G.[1][2] The conjugation of palmitic acid, a fatty acid, to the tetrapeptide enhances its lipophilicity, thereby improving its stability and penetration into the skin.[3][4] Its primary biological function revolves around the modulation of inflammatory responses, particularly by reducing the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1][2][3][5][6][7] By mitigating inflammation, this compound-7 helps to protect and repair the extracellular matrix (ECM), leading to anti-aging effects such as reduced wrinkles and improved skin elasticity.[8][9][10]
Mechanism of Action
The principal mechanism of action of this compound-7 is the downregulation of IL-6 production.[1][5][6] IL-6 is a key mediator of inflammation, and its elevated levels in the skin are associated with an accelerated degradation of ECM components, contributing to the visible signs of aging.[1][6] this compound-7 has been shown to reduce both basal and UV-induced IL-6 secretion in keratinocytes and fibroblasts.[1]
Beyond its primary anti-inflammatory role, this compound-7 also exhibits other significant biological activities:
-
Extracellular Matrix (ECM) Synthesis: It stimulates the production of key ECM components, including collagen (types I and VII), fibronectin, and laminin (B1169045) (types IV and V).[8][10][11][12] This contributes to the structural integrity and firmness of the skin.
-
Inhibition of Matrix Metalloproteinases (MMPs): The peptide may help to prevent the degradation of the ECM by downregulating the activity of MMPs, enzymes that break down collagen and other structural proteins.[10][12][13]
-
Antioxidant Properties: this compound-7 is suggested to possess antioxidant properties, helping to protect the skin from damage caused by free radicals and other environmental stressors.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the efficacy of this compound-7.
Table 1: In Vitro Studies on IL-6 Reduction
| Cell Type | Stimulus | This compound-7 Concentration | IL-6 Reduction (%) | Reference |
| Keratinocytes & Fibroblasts | Basal | Dose-dependent | Up to 40% | [5] |
| Cells | UV Radiation | Not specified | 86% | [5][14] |
| Keratinocytes | UVB Radiation | Not specified | Significant reduction | [7] |
| Keratinocytes | Basal & UVB Exposure | Not specified | Significant decrease | [15] |
Table 2: In Vivo and Clinical Studies on Skin Improvement
| Study Duration | Number of Subjects | Formulation | Observed Effect | Quantitative Improvement | Reference |
| 12 weeks | 20 | Cream with this compound-7 | Reduced wrinkle depth and length, increased skin elasticity | Not specified | [10] |
| 4 weeks | 20 | Peptide compound | Reduced fine wrinkles, increased skin elasticity and dermal density | Fine wrinkles: -5.97% (2 weeks), -14.07% (4 weeks); Elasticity: +6.81% (2 weeks), +8.79% (4 weeks); Dermal density: +16.74% (2 weeks), +27.63% (4 weeks) | [10] |
| 56 days | 23 | Palmitoyl oligopeptide and this compound-7 | Significant reduction of wrinkles | Not specified | [16] |
| 1 month | 17 | Cream with 15 ppm this compound-7 | Increased firmness of face and neck | Face: +19%; Neck: +40% | [15] |
| 12 weeks | Not specified | Eye cream with active complex including this compound-7 | Enhanced skin hydration, elasticity, and collagen production | Hydration: +28.12%; Elasticity: +18.81%; Collagen: +54.99% | [17][18] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-7 in Reducing Inflammation
The following diagram illustrates the proposed signaling pathway through which this compound-7 exerts its anti-inflammatory effects by inhibiting IL-6 production.
Experimental Workflow for Evaluating this compound-7 Efficacy
This diagram outlines a typical experimental workflow to assess the effectiveness of this compound-7 in a cell culture model.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human epidermal keratinocytes (HEK) or human dermal fibroblasts (HDF) are commonly used.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for fibroblasts, Keratinocyte-SFM for keratinocytes) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare stock solutions of this compound-7 in a suitable solvent (e.g., DMSO). Dilute to final working concentrations (e.g., 1-10 µM) in cell culture medium.
-
Inflammatory Stimulus (Optional): To mimic photo-inflammation, cells can be exposed to UVB radiation (e.g., 30-50 mJ/cm²) prior to or concurrently with peptide treatment.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6
-
Sample Collection: Collect cell culture supernatants at various time points after treatment.
-
Assay Procedure: Use a commercially available human IL-6 ELISA kit.
-
Coating: Coat a 96-well plate with a capture antibody specific for human IL-6 and incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection: Add a biotinylated detection antibody and incubate for 1-2 hours. Follow with the addition of streptavidin-HRP conjugate and incubate for 20-30 minutes.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate IL-6 concentrations based on the standard curve.
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from cell lysates using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, cDNA template, and specific primers for the IL-6 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Thermal Cycling: Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative gene expression levels.
Conclusion
This compound-7 is a well-characterized bioactive peptide with a primary biological function of mitigating inflammation through the downregulation of IL-6. This anti-inflammatory activity, coupled with its ability to stimulate ECM synthesis, makes it a valuable ingredient in skincare formulations aimed at addressing the signs of aging. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising peptide.
References
- 1. This compound-7 | Rigin™ former this compound-3 | Cosmetic Ingredients Guide [ci.guide]
- 2. myrevea.com [myrevea.com]
- 3. This compound-7 (Explained + Products) [incidecoder.com]
- 4. drwhitneybowebeauty.com [drwhitneybowebeauty.com]
- 5. avenalab.com [avenalab.com]
- 6. dermafactors.com [dermafactors.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gebiotide® this compound-7, this compound 7 In Skin Care | Gene Biocon [g-biotec.com]
- 9. specialchem.com [specialchem.com]
- 10. corepeptidesusa.com [corepeptidesusa.com]
- 11. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cloudcorepeptides.com [cloudcorepeptides.com]
- 13. rawamino.com [rawamino.com]
- 14. News - Can this compound-7 repair UV damage? [gtpeptide.com]
- 15. cir-safety.org [cir-safety.org]
- 16. green-river.eu [green-river.eu]
- 17. Comprehensive evaluation of the efficacy and safety of a new multi‐component anti‐aging topical eye cream - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dermatologytimes.com [dermatologytimes.com]
Palmitoyl Tetrapeptide-20: A Technical Guide to its Role in Modulating Melanogenesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl tetrapeptide-20 is a synthetic, biomimetic peptide developed as an agonist for the α-melanocyte-stimulating hormone (α-MSH). By targeting the melanocortin 1 receptor (MC1-R), it initiates a cascade of signaling events that stimulate melanogenesis, the process responsible for pigment production in hair and skin. Concurrently, it exhibits antioxidant properties by enhancing the activity of catalase, an enzyme crucial for mitigating oxidative stress, a key factor in the etiology of hair graying. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound-20, a summary of the quantitative data from pertinent studies, detailed protocols for key experimental assays, and visual representations of the involved signaling pathways and experimental workflows.
Mechanism of Action
This compound-20 functions as an α-MSH analog, binding to and activating the MC1-R, a G-protein coupled receptor located on the surface of melanocytes.[1][2] This interaction triggers a dual-action response: the stimulation of melanin (B1238610) synthesis and the reduction of oxidative stress.
Stimulation of Melanogenesis
The binding of this compound-20 to MC1-R initiates an intracellular signaling cascade.[1][2] This process begins with the activation of adenylate cyclase, which leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels, in turn, promote the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and function.[2]
MITF subsequently upregulates the transcription of key enzymes essential for melanin production, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[2][3] Studies have demonstrated that this compound-20 increases the expression of MC1-R, TRP-1, and Melan-A, while also modulating TRP-2 expression.[3][4]
Furthermore, this compound-20 has been shown to decrease the expression of the Agouti Signaling Protein (ASIP).[3][4] ASIP acts as an antagonist to α-MSH, and its inhibition by this compound-20 favors the production of eumelanin (B1172464) (brown/black pigment) over pheomelanin (red/yellow pigment).[1]
Reduction of Oxidative Stress
A significant contributor to the hair graying process is oxidative stress, particularly the accumulation of hydrogen peroxide (H₂O₂). This compound-20 addresses this by enhancing both the expression and the enzymatic activity of catalase.[1][3][4] Catalase is a pivotal antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, thereby protecting melanocytes from oxidative damage.
Quantitative Data
The efficacy of this compound-20 has been quantified in a series of in vitro, ex vivo, and in tubo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound-20
| Parameter Measured | Cell Type | PTP-20 Concentration | Observation | Reference |
| Intracellular H₂O₂ Level | Human Follicle Dermal Papilla Cells | Not specified | 30% decrease | [3][4] |
| Melanin Synthesis | Human Melanocytes | 10⁻⁷ M | 19% increase after 72h | [5] |
| Melanin Synthesis | Human Melanocytes | 10⁻⁶ M | 39% increase after 72h | [5] |
| MC1-R Activation | HEK293 cells | 10 µM | 137% maximum activation | [6][7] |
| MC1-R Activation (AC₅₀) | HEK293 cells | 0.16 nM | - | [6][7] |
Table 2: Ex Vivo and In Tubo Efficacy of this compound-20
| Parameter Measured | Model | PTP-20 Concentration | Observation | Reference |
| Hair Pigmentation | Micro-dissected Human Hair Follicles | 10⁻⁹ M | 52% increase after 8 days | [8] |
| Hair Pigmentation | Micro-dissected Human Hair Follicles | 10⁻⁷ M | 66% increase after 8 days | [8] |
| Catalase Activity | In tubo | 10⁻⁵ M | 7.5% increase | [8] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and processes discussed.
Caption: Signaling pathway of this compound-20 in melanocytes.
Caption: General experimental workflow for in vitro peptide evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound-20 and its effects on melanogenesis.
Melanin Content Assay
This protocol is adapted from established methods for the spectrophotometric quantification of melanin in cultured cells.[1][9]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Lysis Buffer: 1 M NaOH with 10% DMSO
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed melanocytes (e.g., B16F10 murine melanoma cells) in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound-20 in an appropriate solvent (e.g., sterile water or DMSO).
-
Replace the culture medium with fresh medium containing the desired concentrations of this compound-20. Include a vehicle control and a positive control (e.g., α-MSH).
-
Incubate the cells for 72 hours.
-
-
Cell Harvesting:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and transfer them to a microcentrifuge tube.
-
Centrifuge the cell suspension at 3,000 rpm for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant.
-
-
Cell Lysis and Melanin Solubilization:
-
To the cell pellet, add 100 µL of Lysis Buffer (1 M NaOH with 10% DMSO).
-
Incubate the mixture in a water bath at 80°C for 1 hour to solubilize the melanin.
-
Vortex the tubes periodically to ensure complete lysis and solubilization.
-
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Normalize the melanin content by dividing the absorbance reading by the total protein concentration for each sample (determined by a separate protein assay like BCA or Bradford).
-
Calculate the percentage change in melanin synthesis relative to the control group.
-
Cellular Tyrosinase Activity Assay
This assay quantifies the intracellular tyrosinase activity in cultured melanocytes following treatment.[4]
Materials:
-
PBS
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as described in the Melanin Content Assay (section 4.1.1).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the cellular proteins, including tyrosinase.
-
Determine the total protein concentration of the lysates.
-
-
Tyrosinase Activity Assay:
-
In a 96-well plate, add an equal amount of protein from each cell lysate to individual wells.
-
Add the L-DOPA solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 1 hour.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formed dopachrome (B613829) at 475 nm using a microplate reader.
-
-
Data Analysis:
-
The tyrosinase activity is proportional to the amount of dopachrome produced.
-
Calculate the percentage change in tyrosinase activity relative to the control group using the formula: % Activity Change = [ (A_sample - A_control) / A_control ] x 100.
-
Catalase Activity Assay
This protocol describes a method to measure catalase activity in biological samples based on the reaction of the enzyme with methanol (B129727) in the presence of H₂O₂.[11]
Materials:
-
Catalase Assay Kit (e.g., Cayman Chemical Cat. No. 707002 or similar) containing:
-
Assay Buffer
-
Methanol
-
Hydrogen Peroxide
-
Potassium Hydroxide
-
Chromogen (e.g., Purpald)
-
Potassium Periodate
-
Catalase Standard
-
-
Microplate reader
Procedure:
-
Sample Preparation (Cell Lysate):
-
Culture and treat cells as previously described.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells by sonication or using a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure (in a 96-well plate):
-
Add Assay Buffer, Methanol, and Hydrogen Peroxide to each well.
-
Initiate the reaction by adding the cell lysate or catalase standard to each well.
-
Incubate on a shaker for 20 minutes at room temperature.
-
Terminate the reaction by adding Potassium Hydroxide to each well.
-
Add the Chromogen (Purpald) and incubate for 10 minutes at room temperature.
-
Add Potassium Periodate and incubate for 5 minutes.
-
-
Measurement and Analysis:
-
Read the absorbance at 550 nm on a plate reader.
-
Generate a standard curve using the catalase standards.
-
Calculate the catalase activity in the samples based on the standard curve and normalize to the protein concentration.
-
Conclusion
This compound-20 presents a compelling dual-action mechanism for addressing hair depigmentation. By mimicking the natural signaling of α-MSH, it effectively stimulates the melanogenesis pathway, leading to increased melanin production. Simultaneously, its ability to enhance catalase activity provides a protective effect against oxidative stress, a known contributor to the aging of the hair follicle and the loss of pigment. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in the fields of cosmetic science and dermatology. These findings underscore the potential of this compound-20 as a key ingredient in formulations aimed at preventing and reversing the hair graying process.
References
- 1. benchchem.com [benchchem.com]
- 2. asm.org [asm.org]
- 3. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. revivserums.com [revivserums.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Frontiers | Synthesis and Biological Evaluation of the Anti-Melanogenesis Effect of Coumaric and Caffeic Acid-Conjugated Peptides in Human Melanocytes [frontiersin.org]
- 11. mmpc.org [mmpc.org]
Cellular Targets of Palmitoyl Tetrapeptide-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) tetrapeptide-10, a synthetic lipopeptide, has emerged as a noteworthy ingredient in cosmetic science, primarily for its role in enhancing skin quality. This technical guide provides an in-depth examination of the known and putative cellular targets of Palmitoyl tetrapeptide-10. Drawing from manufacturer-supplied data, patent literature, and related scientific publications, this document outlines the peptide's mechanism of action, focusing on its influence on chaperone proteins, keratinocyte differentiation, and skin barrier function. Detailed experimental protocols for assays relevant to the peptide's activity are provided, and all available quantitative data are summarized for critical evaluation. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological effects at the cellular level.
Introduction
This compound-10 is a cosmetic ingredient engineered for its skin-conditioning properties. It is a synthetic peptide composed of four amino acids—lysine, threonine, phenylalanine, and lysine—conjugated to palmitic acid. The lipophilic palmitoyl group is designed to enhance the peptide's penetration through the stratum corneum. This guide synthesizes the current understanding of this compound-10's cellular and molecular interactions within the skin.
Primary Cellular Target: α-Crystallin Induction
The principal proposed mechanism of action for this compound-10 is the induction of the chaperone protein α-crystallin in the epidermis.[1][2] α-crystallin, a small heat shock protein (sHSP), is known for its role in maintaining the transparency of the eye lens by preventing the aggregation of misfolded proteins.[3] In the skin, it is suggested to contribute to cellular proteostasis, thereby promoting skin clarity and radiance.[1][2]
Signaling Pathway for α-Crystallin Induction
The precise signaling pathway by which this compound-10 upregulates α-crystallin has not been fully elucidated in peer-reviewed literature. However, based on the function of other bioactive peptides, a putative pathway can be hypothesized. It likely involves interaction with a cell surface receptor on keratinocytes, initiating an intracellular signaling cascade that leads to the increased transcription and translation of the α-crystallin gene (CRYAA).
Effects on Epidermal Homeostasis
This compound-10 is also purported to regulate epidermal renewal and the maturation of keratinocytes.[1][2] This action contributes to a smoother skin surface, an effect described as "soft-polishing."[1][2] One of the key quantifiable outcomes of this is the maintenance of optimal corneocyte size.
Quantitative Data on Cellular and Physiological Effects
The following tables summarize the quantitative data from studies conducted by the manufacturer of a commercially available product containing this compound-10.
| Parameter | Treatment Group | Placebo Group | Percentage Change | Significance | Reference |
| Skin Complexion (CLCT Index) | 3% Crystalide™ | Placebo | +33.5% | p<0.01 vs. T0 | [2] |
| Corneocyte Size | 3% Crystalide™ | Placebo | -0.5% | p<0.05 vs. Placebo | [2] |
| -2.4% | |||||
| Skin Moisturization (Epsilon™ E100) | 3% Crystalide™ | Placebo | +25.8% | p<0.01 vs. T0 | [2] |
Note: Data is sourced from manufacturer-provided information and has not been independently verified in peer-reviewed publications.
Other Potential Cellular Targets
While the primary focus has been on α-crystallin, the broad skin benefits attributed to this compound-10, such as improved skin barrier function and anti-inflammatory effects, suggest other potential cellular targets.[4][5] These may include:
-
Skin Barrier Proteins: Increased expression of proteins like loricrin, involucrin, and filaggrin, which are crucial for the formation of the cornified envelope and overall barrier integrity.
-
Inflammatory Mediators: Downregulation of pro-inflammatory cytokines, such as interleukins, in response to cellular stress.
-
Extracellular Matrix Proteins: Potential stimulation of collagen and elastin (B1584352) synthesis, a common mechanism for many cosmetic peptides.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the claimed effects of this compound-10.
In Vitro Quantification of α-Crystallin Expression in Human Keratinocytes
This protocol describes how to measure the effect of this compound-10 on α-crystallin expression in a laboratory setting.
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in Keratinocyte Growth Medium (KGM) supplemented with growth factors.
-
Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with a basal medium containing various concentrations of this compound-10 (e.g., 0.0001% to 0.01%) or a vehicle control.
-
Incubation: Cells are incubated for 24-48 hours.
-
RNA Extraction and qRT-PCR: Total RNA is extracted, and cDNA is synthesized. Quantitative real-time PCR is performed using primers specific for the human α-crystallin A (CRYAA) gene. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Extraction and Western Blot: Cell lysates are collected, and protein concentration is determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against α-crystallin, followed by a secondary antibody. Protein bands are visualized and quantified.
Measurement of Corneocyte Size
This protocol outlines a method for assessing changes in the size of terminally differentiated keratinocytes.
-
Sample Collection: The stratum corneum is sampled from a defined area of the skin (e.g., forearm) using adhesive tape strips (e.g., D-Squame®).
-
Staining: The tape strips are stained with a solution that visualizes the corneocytes, such as 0.1% methylene (B1212753) blue.
-
Imaging: The stained tape strips are mounted on a microscope slide and imaged using a light microscope equipped with a digital camera.
-
Image Analysis: Image analysis software (e.g., ImageJ) is used to measure the surface area of a statistically significant number of individual corneocytes (e.g., >100).
-
Statistical Analysis: The mean corneocyte area is calculated for each treatment group and compared using appropriate statistical tests.
In Vivo Evaluation of Skin Radiance and Moisturization
This section describes the clinical evaluation of the effects of a formulation containing this compound-10.
-
Subject Recruitment: A cohort of volunteers with specific skin characteristics (e.g., dull complexion) is recruited.
-
Product Application: Subjects apply the test product (containing this compound-10) and a placebo to randomized contralateral sites on the face for a defined period (e.g., 6 weeks).
-
Instrumentation Measurements:
-
Radiance/Complexion: A chromameter or a specialized imaging system is used to measure changes in skin color, luminosity, and transparency.
-
Moisturization: A corneometer or an Epsilon™ E100 device is used to measure the electrical capacitance of the skin, which correlates with hydration levels.
-
-
Expert Grading and Self-Assessment: A trained clinician evaluates skin parameters, and subjects complete questionnaires regarding their perception of product efficacy.
Conclusion
This compound-10 is a cosmetic peptide with a primary proposed mechanism of inducing α-crystallin expression in keratinocytes, which is linked to improved skin radiance and transparency. Additionally, it is claimed to regulate epidermal homeostasis, contributing to a smoother skin texture. While quantitative data from manufacturer studies support these claims, there is a need for independent, peer-reviewed research to fully elucidate its cellular targets and signaling pathways. The experimental protocols provided in this guide offer a framework for the scientific investigation of this compound-10 and similar cosmetic peptides. For drug development professionals, understanding these mechanisms and the methods for their evaluation is crucial for the substantiation of product claims and the development of innovative skincare solutions.
References
structural analysis of different Palmitoyl tetrapeptides
An In-Depth Technical Guide to the Structural Analysis of Palmitoyl (B13399708) Tetrapeptides
Introduction
Palmitoyl tetrapeptides are a class of synthetic lipopeptides that have garnered significant attention in dermatological and cosmetic science for their bioactive properties. These molecules consist of a four-amino acid peptide sequence covalently linked to a palmitic acid molecule. The lipid conjugation enhances their lipophilicity, which improves skin penetration and stability within formulations.[1] This guide provides a detailed examination of the structural characteristics, analytical methodologies, and biological signaling pathways of several prominent palmitoyl tetrapeptides.
Structural and Physicochemical Properties of Palmitoyl Tetrapeptides
The core structure of these peptides is the tetrapeptide sequence, which dictates their specific biological activity. The addition of a palmitoyl group, a 16-carbon saturated fatty acid, is a common strategy to increase the bioavailability of the peptide by facilitating its passage through the stratum corneum.[1] Below is a comparative summary of the structural and physicochemical properties of key palmitoyl tetrapeptides.
| Peptide | Amino Acid Sequence | Molecular Formula | Molecular Weight ( g/mol ) | Key Functions |
| Palmitoyl Tetrapeptide-7 | Gly-Gln-Pro-Arg (GQPR) | C34H62N8O7 | 694.9 | Anti-inflammatory, reduces interleukin-6 (IL-6) production.[2][3] |
| This compound-10 | Lys-Thr-Phe-Lys (KTFK) | C41H72N6O7 | 761.0 | Promotes skin brightness and smoothness, improves skin barrier function.[4][5] |
| This compound-20 | His-Phe-Arg-Trp (HFRW) | C38H70N6O8 | 739.0 | Stimulates melanin (B1238610) production, reverses hair graying.[6][7] |
Methodologies for Structural Analysis
The definitive structural elucidation of palmitoyl tetrapeptides relies on a combination of advanced analytical techniques. These methods provide insights into the primary sequence, three-dimensional conformation, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, which can be crucial for understanding their biological activity.[8] It provides information on the conformational preferences of flexible molecules like peptides.[8]
Experimental Protocol: 2D NMR for Peptide Structure Determination
-
Sample Preparation: The peptide is dissolved in a suitable solvent, typically a mixture of H2O/D2O, to a concentration of at least 0.5-1 mM.[9][10] The pH and temperature are optimized for stability and to minimize amide proton exchange.[9]
-
Data Acquisition: A series of 2D NMR experiments are performed. For small, unlabeled peptides, these typically include:
-
COSY (Correlation Spectroscopy): Identifies scalar couplings between protons that are connected through a few chemical bonds, helping to identify amino acid spin systems.[11]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying amino acid residues.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically <5 Å), providing distance restraints that are crucial for determining the 3D structure.[9]
-
-
Resonance Assignment: The acquired spectra are analyzed to assign each proton resonance to its specific position in the peptide sequence.[9]
-
Structure Calculation: The distance restraints obtained from NOESY experiments, along with dihedral angle restraints from scalar coupling constants, are used as input for structure calculation algorithms. These algorithms generate an ensemble of structures consistent with the experimental data.[12]
-
Structure Refinement and Validation: The calculated structures are refined using energy minimization in a simulated environment and validated for their geometric quality and agreement with the experimental data.[9]
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. While obtaining suitable crystals of small, flexible peptides can be challenging, this method can yield precise atomic coordinates.[13]
Experimental Protocol: Peptide Crystallography
-
Crystallization: The purified peptide is crystallized, often by screening a wide range of conditions (precipitants, pH, temperature) using vapor diffusion methods (hanging or sitting drop).[14][15]
-
X-ray Diffraction Data Collection: A single, high-quality crystal is mounted and exposed to a focused beam of X-rays.[14] The crystal diffracts the X-rays, producing a pattern of spots that is recorded by a detector.[16]
-
Data Processing: The intensities and positions of the diffraction spots are measured. This information is used to determine the unit cell dimensions and symmetry of the crystal.[14]
-
Phase Determination: The "phase problem" is solved to calculate an electron density map. For peptides, methods like direct methods or, if a heavy atom is incorporated, anomalous diffraction are often used.[13]
-
Model Building and Refinement: An atomic model of the peptide is built into the electron density map. This model is then refined to improve its fit with the experimental diffraction data, resulting in a final, high-resolution 3D structure.[16]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for verifying the molecular weight and primary amino acid sequence of peptides.[17] Tandem mass spectrometry (MS/MS) is particularly powerful for sequencing.[18]
Experimental Protocol: Peptide Sequencing by Tandem MS
-
Sample Introduction and Ionization: The peptide sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC). Electrospray ionization (ESI) is a common method that generates gas-phase peptide ions.[17][18]
-
MS1 Scan: In the first stage, the mass-to-charge ratios (m/z) of the intact (precursor) peptide ions are measured.[18]
-
Precursor Ion Selection: A specific precursor ion of interest is isolated from the mixture of ions.
-
Fragmentation (MS2): The selected precursor ions are fragmented by colliding them with an inert gas, a process known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[19] This breaks the peptide backbone at predictable locations.
-
MS2 Scan: The m/z ratios of the resulting fragment ions are measured in the second stage of mass analysis.
-
Sequence Determination: The resulting MS/MS spectrum contains a series of fragment ions (typically b- and y-ions) that differ by the mass of a single amino acid. Bioinformatics software analyzes this fragmentation pattern to reconstruct the peptide's amino acid sequence.[18]
Biological Activity and Signaling Pathways
Palmitoyl tetrapeptides exert their effects by modulating specific cellular signaling pathways. The palmitoyl moiety is thought to facilitate interaction with cell membranes, allowing the peptide to engage with membrane-bound receptors or intracellular targets.[20]
This compound-7 (Pal-GQPR)
This peptide is primarily known for its anti-inflammatory properties.[21] It functions by downregulating the production of interleukin-6 (IL-6), a pro-inflammatory cytokine that contributes to the degradation of the extracellular matrix (ECM) by stimulating matrix metalloproteinases (MMPs).[1][2] By suppressing IL-6, this compound-7 helps preserve the integrity of collagen and elastin, thus maintaining skin firmness and elasticity.[2][21]
This compound-10 (Pal-KTFK)
This compound-10 is recognized for its ability to enhance skin radiance and barrier function.[22][23] It is believed to promote the synthesis of key structural proteins like collagen and elastin.[22] Additionally, it works to improve the skin's barrier by increasing the expression of corneodesmosin and filaggrin, which are crucial for keratinocyte adhesion and differentiation, respectively.[24] It may also help regulate melanin production, leading to a more even skin tone.[22]
This compound-20 (Pal-HFRW)
This peptide is a biomimetic of α-Melanocyte Stimulating Hormone (α-MSH).[6] It acts as an agonist for the Melanocortin 1 Receptor (MC1-R).[6][25] By binding to and activating MC1-R in follicular melanocytes, it stimulates melanogenesis (melanin production). This action can help restore natural hair color and reverse the graying process.[6] Furthermore, this compound-20 enhances the expression of catalase, an antioxidant enzyme that degrades hydrogen peroxide (H2O2), thereby protecting melanocytes from oxidative stress, which is a key factor in hair graying.[26][]
Conclusion
Palmitoyl tetrapeptides are a versatile class of bioactive molecules whose efficacy is rooted in their specific amino acid sequences and enhanced by lipid conjugation. A thorough structural analysis, employing techniques such as NMR, X-ray crystallography, and mass spectrometry, is essential for confirming their identity, understanding their conformation, and ensuring their quality. This structural knowledge, combined with an understanding of their interactions with key biological signaling pathways, provides a robust scientific foundation for their application in advanced dermatological and therapeutic products. The continued investigation into these and novel palmitoyl peptides holds significant promise for the development of targeted and effective treatments for a range of skin and hair conditions.
References
- 1. canadapeptide.com [canadapeptide.com]
- 2. This compound-7 | Rigin™ former this compound-3 | Cosmetic Ingredients Guide [ci.guide]
- 3. This compound-7 | C34H62N8O7 | CID 10078408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-10 | C41H72N6O7 | CID 24967468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. paulaschoice.nl [paulaschoice.nl]
- 6. This compound-20 | Greyverse™ | Cosmetic Ingredients Guide [ci.guide]
- 7. This compound-20 | C38H70N6O8 | CID 169449956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 16. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 17. researchgate.net [researchgate.net]
- 18. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]
- 19. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound-7: Hypothesized Mechanisms and Potential Implications | Indiablooms - First Portal on Digital News Management [indiablooms.com]
- 21. This compound-7 | 221227-05-0 [chemicalbook.com]
- 22. nbinno.com [nbinno.com]
- 23. sincereskincare.com [sincereskincare.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. This compound-20 introduction - PEPTIDE APPLICATIONS [mobelbiochem.com]
A Technical Guide to the Discovery and Synthesis of Novel Palmitoyl Tetrapeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cosmetic and therapeutic peptide development, lipopeptides, particularly palmitoylated tetrapeptides, have garnered significant attention. The conjugation of a palmitoyl (B13399708) group to a short amino acid sequence enhances skin penetration and stability, making these molecules highly effective bioactive agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanisms of action of novel palmitoyl tetrapeptides, with a focus on Palmitoyl Tetrapeptide-7, and the more recently developed this compound-94 and this compound-95. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science.
This compound-7: A Staple in Anti-Aging Formulations
This compound-7, also known as Pal-GHK or Matrixyl 3000 when combined with Palmitoyl Tripeptide-1, is a synthetic peptide with the sequence Pal-Gly-Gln-Pro-Arg.[1] Its primary mechanism of action is the modulation of inflammatory responses, which are a key driver of skin aging.
Mechanism of Action
This compound-7 is understood to suppress the production of interleukin-6 (IL-6), a pro-inflammatory cytokine.[2][3] Elevated levels of IL-6 are associated with increased degradation of the extracellular matrix (ECM) through the upregulation of matrix metalloproteinases (MMPs). By reducing IL-6 levels, this compound-7 helps to preserve the integrity of the ECM, leading to a reduction in the appearance of wrinkles and an improvement in skin firmness and elasticity.[3] While the precise downstream signaling pathways are still under investigation, it is hypothesized that the reduction in IL-6 may impact the NF-κB and JAK/STAT signaling cascades.
Quantitative Efficacy Data
The efficacy of this compound-7, often in combination with Palmitoyl Tripeptide-1 as Matrixyl 3000, has been demonstrated in various in vitro and in vivo studies. The following tables summarize key quantitative findings.
| In Vitro Study: Effect on Interleukin-6 (IL-6) Production | |
| Parameter | Result |
| Dose-dependent IL-6 Reduction | Up to 40% |
| IL-6 Reduction in UV-Exposed Cells | 86% |
| In Vitro Study: Effect on Extracellular Matrix (ECM) Components (as Matrixyl 3000) | |
| Parameter | Result |
| Stimulation of Collagen I Synthesis | Dose-dependent increase |
| Stimulation of Fibronectin Synthesis | Dose-dependent increase |
| Stimulation of Hyaluronic Acid Synthesis | Dose-dependent increase |
| Clinical Study: Anti-Wrinkle Efficacy (as Matrixyl 3000) | |
| Parameter | Result (after 2 months) |
| Reduction in Deep Wrinkles | 45% |
| Reduction in Wrinkle Density | Significant decrease |
| Improvement in Skin Elasticity | Significant increase |
Novel Palmitoyl Tetrapeptides: The Next Generation
Recent advancements in peptide discovery, including the use of artificial intelligence, have led to the identification of novel palmitoyl tetrapeptides with unique mechanisms of action. This compound-94 and this compound-95, developed through machine learning, represent a new frontier in skincare.[4][5]
This compound-94
-
Sequence: Pal-Gly-Pro-Lys-Gly (pal-GPKG)[4]
-
Mechanism of Action: This peptide mimics fragments of ECM proteins, such as collagens, signaling to dermal cells to initiate repair and regeneration processes. It is reported to regulate the expression of over 50 key skin proteins and enhance the deposition of fibrillin-rich microfibrils and collagen.[4]
This compound-95
-
Sequence: Pal-Leu-Ser-Val-Asp (pal-LSVD)[5]
-
Mechanism of Action: This peptide sequence is a motif from Fibulin-1, a key glycoprotein (B1211001) in the ECM. By simulating damaged structural proteins, it triggers the skin's natural repair mechanisms, enhancing the production of Fibulin-1 and the deposition of fibrillin-rich microfibrils and collagen.[5]
When combined in a complex called Pepticology™, this compound-94 and this compound-95 have been shown to have a synergistic effect in repairing photodamage, with clinical results comparable to all-trans-retinoic acid but with better tolerability.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Hypothesized signaling pathway of this compound-7 in reducing inflammation and ECM degradation.
Figure 2: Mechanism of action for novel palmitoyl tetrapeptides in stimulating skin repair.
Figure 3: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of palmitoyl tetrapeptides.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of palmitoyl tetrapeptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Palmitoyl Tetrapeptides
This protocol outlines the general procedure for synthesizing a palmitoylated tetrapeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Palmitic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the first C-terminal Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the tetrapeptide sequence.
-
N-terminal Palmitoylation:
-
After the final Fmoc deprotection and washing, add a solution of palmitic acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF to the resin.
-
Agitate for 2-4 hours.
-
-
Final Washing: Wash the resin with DMF (3x) and DCM (3x), and dry under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent and purify by RP-HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Protocol 2: In Vitro Quantification of Collagen Synthesis in Human Dermal Fibroblasts
This protocol describes a method to quantify the effect of a this compound on collagen production by human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution
-
Sirius Red dye solution (0.1% in picric acid)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in 24-well plates and grow to confluence.
-
-
Peptide Treatment:
-
Once confluent, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treat the cells with varying concentrations of the this compound in serum-free DMEM for 48-72 hours. Include a vehicle control (no peptide).
-
-
Collagen Staining:
-
Remove the culture medium and wash the cell layer twice with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.
-
Wash the fixed cells with PBS.
-
Add the Sirius Red dye solution to each well and incubate for 1 hour at room temperature with gentle agitation.
-
Aspirate the dye solution and wash the wells extensively with deionized water to remove unbound dye.
-
-
Quantification:
-
Elute the bound dye by adding 0.1 M NaOH to each well and incubating for 30 minutes with agitation.
-
Transfer the eluted dye solution to a 96-well plate.
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the cell number or total protein content (determined from parallel wells).
-
Calculate the percentage increase in collagen synthesis in peptide-treated cells compared to the vehicle control.
-
Protocol 3: Measurement of Interleukin-6 (IL-6) Secretion from Keratinocytes
This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of a this compound on IL-6 secretion by human keratinocytes.
Materials:
-
Human epidermal keratinocytes (HEKs)
-
Keratinocyte growth medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) or UV radiation source (for inducing inflammation)
-
Human IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture HEKs in appropriate growth medium.
-
Seed cells in 48-well plates and grow to approximately 80% confluence.
-
Pre-treat the cells with different concentrations of the this compound for 24 hours.
-
-
Inflammatory Challenge:
-
After pre-treatment, induce an inflammatory response by either:
-
Adding LPS to the culture medium at a final concentration of 1 µg/mL.
-
Exposing the cells to a controlled dose of UVB radiation.
-
-
Include a non-challenged control group and a challenged group without peptide treatment.
-
-
Sample Collection:
-
Incubate the cells for a further 24 hours after the inflammatory challenge.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA Assay:
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-human IL-6 antibody.
-
Incubating to allow IL-6 to bind.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known IL-6 standards.
-
Use the standard curve to determine the concentration of IL-6 in each sample.
-
Calculate the percentage inhibition of IL-6 secretion in peptide-treated cells compared to the challenged control group.
-
Conclusion
Palmitoyl tetrapeptides represent a significant and evolving class of bioactive molecules in dermatological science. Established compounds like this compound-7 have a well-documented role in mitigating inflammation-induced skin aging. The advent of novel peptides such as this compound-94 and -95, discovered through advanced computational methods, opens up new avenues for targeting the intricate processes of skin repair and regeneration. This guide provides a foundational understanding of the synthesis, mechanisms, and evaluation of these promising compounds, serving as a valuable resource for the continued development of innovative and effective peptide-based therapeutics and cosmeceuticals. Further research is warranted to fully elucidate the signaling pathways of these novel peptides and to translate their in vitro efficacy into robust clinical outcomes.
References
In-Depth Technical Guide to the Palmitoyl Tetrapeptide Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the signaling cascades initiated by palmitoyl (B13399708) tetrapeptides, with a primary focus on Palmitoyl Tetrapeptide-7 and this compound-10. The document outlines the molecular mechanisms, presents quantitative data from relevant studies, and provides detailed experimental protocols for researchers seeking to investigate these pathways.
Introduction to Palmitoyl Tetrapeptides
Palmitoyl tetrapeptides are synthetic peptides that have been chemically modified with palmitic acid, a fatty acid. This lipophilic modification is designed to enhance the stability and skin penetration of the peptide, thereby increasing its bioavailability for interacting with cellular targets.[1] These peptides act as signaling molecules, or "matrikines," which are fragments of extracellular matrix (ECM) proteins that can regulate cell activities.[2] The primary areas of investigation for palmitoyl tetrapeptides in dermatology and cosmetic science include their roles in reducing inflammation, stimulating the synthesis of extracellular matrix components, and improving skin barrier function.[1][3]
This guide will delve into the distinct and synergistic signaling pathways of key palmitoyl tetrapeptides.
Signaling Cascade of this compound-7
This compound-7, with the amino acid sequence Glycine-Glutamine-Proline-Arginine (GQPR), is primarily recognized for its anti-inflammatory properties.[1][4] Its mechanism of action is centered on the downregulation of pro-inflammatory mediators.[5]
Molecular Mechanism of Action
The primary mechanism of this compound-7 involves the suppression of interleukin-6 (IL-6) production.[5][6] IL-6 is a key pro-inflammatory cytokine that can accelerate the degradation of the extracellular matrix, leading to the visible signs of skin aging.[6] It is hypothesized that this compound-7 exerts its inhibitory effect on IL-6 by modulating the NF-κB signaling pathway.[1][4]
The proposed signaling pathway is as follows:
-
Initiation: An inflammatory stimulus, such as exposure to ultraviolet (UV) radiation or pollutants, activates cell surface receptors (e.g., Toll-like receptors).
-
Upstream Signaling: This activation triggers an intracellular cascade that leads to the activation of the IκB kinase (IKK) complex.
-
NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65).[7][8]
-
Nuclear Translocation and Gene Transcription: The freed NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter region of pro-inflammatory genes, including the gene for IL-6, thereby initiating their transcription.[7][8]
-
Inhibition by this compound-7: this compound-7 is thought to interfere with this pathway, leading to a reduction in the nuclear translocation of NF-κB and consequently, a decrease in the expression and secretion of IL-6.[1][4]
Visualization of the this compound-7 Signaling Pathway
Signaling Cascade of this compound-10
This compound-10 is associated with enhancing skin barrier function. Its mechanism of action involves the upregulation of key proteins involved in keratinocyte differentiation and adhesion.
Molecular Mechanism of Action
This compound-10 has been shown to increase the expression of corneodesmosin, a marker of keratinocyte adhesion, and filaggrin, a marker of terminal keratinocyte differentiation. A compromised skin barrier is often associated with reduced levels of these proteins.
The precise signaling pathway for this compound-10 is not as well-elucidated as that for this compound-7. However, it is proposed to act as a signaling molecule that interacts with keratinocytes to modulate gene expression related to epidermal differentiation and barrier formation.
Visualization of the this compound-10 Cellular Action
Synergistic Action: Matrixyl 3000
Matrixyl 3000 is a commercial peptide complex that combines Palmitoyl Tripeptide-1 and this compound-7.[2] This combination is designed to leverage the distinct mechanisms of each peptide to achieve a synergistic effect on skin repair and rejuvenation.[2][9] Palmitoyl Tripeptide-1 is primarily a signaling peptide that stimulates collagen synthesis, while this compound-7 provides an anti-inflammatory component.[6][9]
The synergistic action is proposed to work as follows: this compound-7 reduces the inflammatory responses that contribute to the degradation of the extracellular matrix, creating a more favorable environment for tissue repair.[6] Concurrently, Palmitoyl Tripeptide-1 signals fibroblasts to increase the production of collagen and other ECM components, leading to a more robust and accelerated repair process.[9]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and clinical studies on palmitoyl tetrapeptides.
| Peptide/Complex | Assay/Measurement | Result | Reference |
| This compound-7 | IL-6 Secretion (in vitro) | Dose-dependent decrease in IL-6 secretion following UVB exposure. | [5] |
| Anti-inflammatory effect (in vivo) | Reduction of facial wrinkles in photo-damaged skin after 1 year. | [5] | |
| Matrixyl 3000 | Deep Wrinkles (in vivo) | 45% reduction in deep wrinkles after 2 months of twice-daily application. | Sederma |
| Collagen I Synthesis (in vitro) | Up to 117% increase in synthesis. | [2] | |
| Glycosaminoglycans Synthesis (in vitro) | Up to 287% increase in synthesis. | [2] | |
| Wrinkle Depth and Volume (in vivo) | Statistically significant reduction after 4 weeks of twice-daily application. | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the signaling cascades of palmitoyl tetrapeptides.
In Vitro Cell Culture and Treatment
-
Cell Lines:
-
Human Dermal Fibroblasts (HDFs) for collagen synthesis assays.
-
Human Epidermal Keratinocytes (HEKs) for IL-6 secretion and gene expression analysis.
-
-
Culture Conditions:
-
HDFs: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HEKs: Keratinocyte Growth Medium (KGM) supplemented with growth factors.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Peptide Preparation and Treatment:
-
Dissolve lyophilized palmitoyl tetrapeptides in sterile dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).
-
Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1-10 µM). The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.
-
For experiments, replace the culture medium with the peptide-containing medium and incubate for the desired duration (e.g., 24-72 hours).
-
Western Blot Analysis for Signaling Protein Phosphorylation
This protocol is designed to assess the activation of signaling pathways, such as the MAPK or NF-κB pathways, by analyzing the phosphorylation status of key proteins.
-
Cell Lysis:
-
After peptide treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65 NF-κB) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., β-actin or GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Secretion
This protocol measures the concentration of secreted IL-6 in the cell culture medium.
-
Sample Collection:
-
After treating keratinocytes with this compound-7, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure (using a commercial sandwich ELISA kit):
-
Add 100 µL of standards and samples to the wells of an IL-6 antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of a biotin-conjugated anti-human IL-6 antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of target genes such as those for collagen (COL1A1), filaggrin (FLG), and corneodesmosin.
-
RNA Extraction and cDNA Synthesis:
-
After peptide treatment, lyse the cells and extract total RNA using a commercial RNA isolation kit.
-
Assess the purity and concentration of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., COL1A1) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the RT-qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for the target and reference genes.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the untreated control.
-
Visualization of Experimental Workflows
Conclusion
Palmitoyl tetrapeptides represent a significant area of research in the development of bioactive ingredients for skincare and dermatological applications. This compound-7 demonstrates a clear anti-inflammatory role through the modulation of the IL-6 and NF-κB pathways, while this compound-10 contributes to the enhancement of the skin's barrier function. The synergistic combination of peptides, as seen in Matrixyl 3000, highlights the potential for multi-faceted approaches to skin rejuvenation. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate signaling cascades of these and other palmitoyl peptides, paving the way for the development of next-generation therapeutic and cosmetic agents.
References
- 1. neherald.com [neherald.com]
- 2. plulaboratories.com [plulaboratories.com]
- 3. nbinno.com [nbinno.com]
- 4. eagle.co.ug [eagle.co.ug]
- 5. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. green-river.eu [green-river.eu]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. uk.pharmalabglobal.com [uk.pharmalabglobal.com]
In Silico Modeling of Palmitoyl Tetrapeptide Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) tetrapeptides are a class of synthetic lipopeptides that have garnered significant interest in dermatology and cosmetic science for their bioactive properties, including anti-inflammatory and anti-aging effects.[1][2] These peptides consist of a four-amino-acid sequence attached to a palmitic acid moiety, which enhances their stability and skin penetration.[2][3] Understanding the molecular interactions between these peptides and their biological targets is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.
This technical guide provides an in-depth overview of the methodologies and computational approaches used for the in silico modeling of palmitoyl tetrapeptide receptor binding. It is designed to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of these and similar bioactive peptides. The guide will cover the known biological targets and signaling pathways, detail experimental protocols for characterizing peptide-receptor interactions, and provide a comprehensive workflow for computational modeling, including molecular docking and molecular dynamics simulations.
Biological Targets and Signaling Pathways of Palmitoyl Tetrapeptides
Several palmitoyl tetrapeptides have been described in the literature, each with distinct biological activities. While the precise receptor for every this compound is not definitively established, their mechanisms of action often converge on the modulation of inflammatory responses and extracellular matrix (ECM) homeostasis.
-
This compound-7 (Pal-GQPR): This peptide is widely recognized for its anti-inflammatory properties, primarily through the suppression of interleukin-6 (IL-6) production.[1][2][4] By reducing IL-6 levels, it helps to mitigate the inflammatory cascade that contributes to the degradation of the ECM, a key factor in skin aging.[4] It is considered a "matrikine," a peptide fragment derived from ECM proteins that can regulate cellular activities.[5][6]
-
This compound-3 (Rigin): Often used in conjunction with this compound-7, this peptide is also implicated in modulating cytokine signaling.[2][7] It is suggested to mimic dehydroepiandrosterone (B1670201) (DHEA), a hormone that decreases with age, and helps to restore a balanced cytokine environment in the skin.[4]
-
This compound-95 (Pal-LSVD): This peptide is a fragment of the ECM glycoprotein (B1211001) Fibulin-1 and acts as a biological messenger to stimulate the skin's natural repair processes.[8] It has been shown to enhance the production of Fibulin-1, fibrillin-rich microfibrils, and collagen, which are essential for skin elasticity and structural integrity.[8]
-
This compound-20: This peptide has been identified as an agonist of the α-melanocyte-stimulating hormone (α-MSH) receptor, MC1R.[9] By activating the MC1-R pathway, it promotes hair pigmentation and has been studied for its potential to delay hair graying.[9]
Signaling Pathways
The primary signaling pathways associated with palmitoyl tetrapeptides are the IL-6 inflammatory pathway and the ECM remodeling pathway.
IL-6 Signaling Pathway: this compound-7 is known to downregulate the production of IL-6.[4] IL-6 is a pro-inflammatory cytokine that, upon binding to its receptor (IL-6R), initiates a signaling cascade through the gp130 co-receptor, leading to the activation of the JAK-STAT and other downstream pathways.[10][11][12][13] This ultimately results in the expression of genes that contribute to inflammation and ECM degradation.
Extracellular Matrix Remodeling Pathway: Palmitoyl tetrapeptides like this compound-95 influence ECM homeostasis by mimicking fragments of ECM proteins.[8] This can trigger a feedback loop that stimulates fibroblasts to synthesize new ECM components such as collagen and elastin, while also potentially inhibiting the activity of matrix metalloproteinases (MMPs) that degrade the ECM.
Quantitative Data on Receptor Binding
A critical aspect of in silico modeling is the availability of quantitative experimental data for model validation. Key parameters include the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory or effective concentration (IC50/EC50).[14][15][16] Unfortunately, publicly available, specific binding affinity data for most palmitoyl tetrapeptides to their putative receptors are limited. For this compound-20, while its agonist activity at the MC1R is known, precise binding affinity values are not readily found in the public domain.[9]
| Peptide | Putative Receptor/Target | Binding Affinity (Kd/Ki/IC50) | Notes |
| This compound-7 | Unknown | Not publicly available | Believed to act as a matrikine, potentially interacting with cell surface receptors to modulate cytokine signaling. Its primary downstream effect is the reduction of IL-6. |
| This compound-3 | Unknown | Not publicly available | Often combined with this compound-7, suggesting a complementary mechanism of action related to cytokine modulation. |
| This compound-95 | Unknown | Not publicly available | As a fragment of Fibulin-1, it likely interacts with receptors involved in cell-matrix communication and repair signaling. |
| This compound-20 | MC1R | Not publicly available | Confirmed as an agonist of the MC1R, promoting melanogenesis. The lack of public binding data hinders precise quantitative modeling. |
Experimental Protocols for Characterizing Peptide-Receptor Binding
To generate the necessary quantitative data for in silico modeling, various experimental techniques can be employed. The choice of method depends on the nature of the receptor (e.g., membrane-bound vs. soluble) and the availability of reagents.
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding Assay
This method is suitable for determining the binding affinity between a peptide and a receptor that can be immobilized on a microplate.[17][18]
Protocol:
-
Receptor Coating: Coat a 96-well microplate with the purified receptor protein in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate to remove unbound receptor and block the remaining protein-binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Peptide Incubation: Add serial dilutions of the this compound to the wells and incubate for 2 hours at room temperature to allow for binding to the immobilized receptor.
-
Detection:
-
If the peptide is biotinylated, add a streptavidin-HRP conjugate, followed by a chromogenic substrate (e.g., TMB).
-
If the peptide is not labeled, a primary antibody against the peptide can be used, followed by an HRP-conjugated secondary antibody.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The data can be fitted to a saturation binding curve to determine the Kd.
Fluorescence Polarization/Anisotropy
This technique is ideal for studying the binding of a small fluorescently labeled peptide to a larger unlabeled receptor in solution.[19]
Protocol:
-
Peptide Labeling: Synthesize the this compound with a suitable fluorescent label (e.g., FITC, TAMRA).
-
Binding Reaction: In a microplate or cuvette, mix a fixed concentration of the fluorescently labeled peptide with increasing concentrations of the purified receptor. Allow the reaction to reach equilibrium.
-
Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization or anisotropy.
-
Data Analysis: The increase in polarization upon binding is plotted against the receptor concentration and fitted to a binding isotherm to calculate the Kd.
In Silico Modeling Workflow
In silico modeling provides a powerful framework for investigating the molecular details of this compound-receptor interactions at an atomic level. The general workflow involves receptor and ligand preparation, molecular docking to predict the binding pose, and molecular dynamics simulations to assess the stability and dynamics of the complex.
Preparation of Receptor and Ligand Structures
-
Receptor Structure: Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built using a suitable template. The structure should be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Structure: The 3D structure of the this compound can be built using molecular modeling software. The palmitoyl chain should be added to the N-terminus of the peptide sequence. The initial conformation of the peptide is often set to an extended or alpha-helical form.
Molecular Docking
Molecular docking is used to predict the preferred binding orientation and conformation of the peptide within the receptor's binding site.[20][21][22][23][24]
Protocol:
-
Define the Binding Site: If the binding site is known, a grid box can be defined around it to constrain the docking search space. If the binding site is unknown, a blind docking approach can be used, where the entire receptor surface is searched.
-
Flexible Docking: Given the conformational flexibility of peptides, it is crucial to use a docking algorithm that allows for flexibility in the peptide ligand. Some advanced docking programs also allow for side-chain flexibility in the receptor.
-
Scoring and Clustering: The docking results will consist of multiple binding poses ranked by a scoring function. These poses should be clustered based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.
Molecular Dynamics (MD) Simulations
MD simulations are employed to assess the stability of the docked peptide-receptor complex and to study its dynamic behavior over time in a simulated physiological environment.[25][26][27][28][29]
Protocol:
-
System Setup: The top-ranked peptide-receptor complex from docking is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant pressure to allow the solvent to relax around the complex.
-
Production Run: A long-timescale MD simulation (typically in the nanosecond to microsecond range) is performed to generate a trajectory of the complex's atomic motions.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating RMSD and root-mean-square fluctuation (RMSF)), identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
Conclusion
The in silico modeling of this compound receptor binding is a powerful approach for gaining insights into their mechanisms of action and for guiding the development of new bioactive peptides. While a lack of publicly available quantitative binding data and definitively identified receptors for some of these peptides presents a challenge, the methodologies outlined in this guide provide a robust framework for their computational investigation. By integrating experimental data with advanced modeling techniques, researchers can build predictive models that accelerate the discovery and optimization of next-generation peptide-based therapeutics. As more experimental data becomes available, the accuracy and predictive power of these in silico models will continue to improve, further solidifying their role in modern drug discovery and development.
References
- 1. eagle.co.ug [eagle.co.ug]
- 2. canadapeptide.com [canadapeptide.com]
- 3. This compound-7 | C34H62N8O7 | CID 10078408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-7 | Rigin™ former this compound-3 | Cosmetic Ingredients Guide [ci.guide]
- 5. rawamino.com [rawamino.com]
- 6. This compound-7 Research Grade [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound-95 | Cosmetic Ingredients Guide [ci.guide]
- 9. Efficacy of an agonist of α-MSH, the this compound-20, in hair pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 13. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. researchgate.net [researchgate.net]
- 17. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Protein–Peptide Docking - Profacgen [profacgen.com]
- 21. Flexible docking of peptides to proteins using CABS‐dock - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modelling peptide–protein complexes: docking, simulations and machine learning | QRB Discovery | Cambridge Core [cambridge.org]
- 23. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Self-Assembling of Peptide/Membrane Complexes by Atomistic Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Characterization of Antimicrobial Peptide–Membrane Interaction Using All-Atom Molecular Dynamic Simulation | Springer Nature Experiments [experiments.springernature.com]
- 28. youtube.com [youtube.com]
- 29. mdpi.com [mdpi.com]
Palmitoyl Tetrapeptide and Its Regulatory Role in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms of palmitoyl (B13399708) tetrapeptides, with a primary focus on their role in regulating gene expression pertinent to skin aging and inflammation. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from relevant studies, and detailed experimental protocols for researchers in the field.
Introduction to Palmitoyl Tetrapeptides
Palmitoyl tetrapeptides are synthetic peptides composed of four amino acids attached to a palmitic acid molecule. The lipid palmitoyl group enhances the molecule's lipophilicity, which in turn improves its stability and penetration through the skin barrier.[1][2] These peptides, often referred to as matrikines, are signaling molecules that can modulate cellular activities by interacting with specific receptors and influencing gene expression.[3]
The most extensively studied palmitoyl tetrapeptide in the context of dermatology and anti-aging is this compound-7 (also known as this compound-3 or Rigin), which has the amino acid sequence Glycine-Glutamine-Proline-Arginine (GQPR).[1][2] This guide will primarily focus on this compound-7, with additional sections covering other relevant palmitoyl tetrapeptides.
Core Mechanism of Action: Regulation of Gene Expression
This compound-7 primarily exerts its biological effects by modulating the expression of genes involved in inflammation and the integrity of the extracellular matrix (ECM).[4][5][6]
Anti-Inflammatory Effects via Interleukin-6 (IL-6) Downregulation
A key mechanism of this compound-7 is the reduction of Interleukin-6 (IL-6) production.[1][7] IL-6 is a pro-inflammatory cytokine that plays a significant role in the process of "inflammaging," a state of chronic, low-grade inflammation associated with aging.[1] Elevated levels of IL-6 can lead to an increased degradation of the ECM by stimulating the expression of matrix metalloproteinases (MMPs).[1][6]
By suppressing the gene expression of IL6, this compound-7 helps to mitigate the inflammatory cascade, thereby indirectly reducing the activity of MMPs and preserving the structural integrity of the skin.[1][6] In vitro studies have demonstrated that this compound-7 can significantly reduce IL-6 production in a dose-dependent manner by up to 40%.[7] Furthermore, in cells exposed to UV radiation, a known inducer of inflammation, treatment with this compound-7 has been shown to decrease IL-6 production by as much as 86%.[7]
Promotion of Extracellular Matrix Synthesis
This compound-7, often in combination with other peptides like Palmitoyl Tripeptide-1 in formulations such as Matrixyl 3000, is reported to stimulate the synthesis of key ECM components.[1][8][9] This is achieved by upregulating the expression of genes encoding for structural proteins. The primary targets include:
-
Collagen (specifically Type I): Essential for the skin's tensile strength and firmness.[8][10]
-
Fibronectin: A glycoprotein (B1211001) that plays a crucial role in cell adhesion and wound healing.[1][10]
-
Hyaluronic Acid: A glycosaminoglycan vital for skin hydration and elasticity.[10]
The upregulation of these genes helps to replenish and restructure the dermal matrix, leading to a reduction in the appearance of fine lines and wrinkles.[8][11]
Signaling Pathways
The regulatory effects of this compound-7 on gene expression are mediated through specific signaling pathways. The primary pathway influenced is the cytokine signaling pathway, particularly that of IL-6.
IL-6 Signaling Pathway
This compound-7 is believed to interfere with the signaling cascade that leads to the transcription of the IL6 gene. While the precise receptor and upstream mechanism are not fully elucidated in the provided search results, the downstream effects involve the potential modulation of transcription factors such as NF-κB, which is a key regulator of inflammatory gene expression.[5] By inhibiting this pathway, this compound-7 reduces the cellular inflammatory response.
Caption: IL-6 signaling pathway and the inhibitory action of this compound-7.
Quantitative Gene Expression Data
While much of the available data is semi-quantitative, the following table summarizes the reported effects of palmitoyl tetrapeptides on gene and protein expression.
| Peptide | Gene/Protein Target | Effect | Quantitative Change | Cell Type/Model | Reference |
| This compound-7 | Interleukin-6 (IL-6) | Downregulation | Up to 40% reduction | In vitro | [7] |
| This compound-7 | Interleukin-6 (IL-6) | Downregulation | 86% reduction post-UV | Cells exposed to UV | [7] |
| This compound-20 | Catalase | Upregulation | Not specified | In vitro / Ex vivo | [12] |
| This compound-20 | H₂O₂ | Reduction | 30% decrease | Human Follicle Dermal Papilla Cells | [12] |
| This compound-20 | MC1-R, TRP-1, Melan-A | Upregulation | Correlated with increased melanin (B1238610) | In vitro / Ex vivo | [12] |
| This compound-20 | ASIP | Downregulation | Correlated with increased melanin | Ex vivo | [12] |
| This compound-10 | Corneodesmosin, Filaggrin | Upregulation | Not specified | Not specified | [13] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for assessing the effect of palmitoyl tetrapeptides on gene expression in skin cells, based on common laboratory practices.
Cell Culture and Treatment
This protocol outlines the basic steps for treating skin cells with a this compound.
Caption: General workflow for cell culture and treatment with this compound.
-
Cell Lines: Human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKs) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) is a standard choice.
-
Treatment Conditions: Cells are typically seeded in multi-well plates and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing the this compound at desired concentrations (e.g., 1-10 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubation Time: The duration of treatment can vary, with common time points for gene expression analysis being 24, 48, or 72 hours.
Gene Expression Analysis via RT-qPCR
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a standard method for quantifying changes in gene expression.
Caption: Workflow for gene expression analysis using RT-qPCR.
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: An equal amount of RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific to the target genes (IL6, COL1A1, FN1, etc.) and one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, which provides the fold change in gene expression in the treated samples compared to the control.
Other Palmitoyl Tetrapeptides and Their Gene Targets
While this compound-7 is the most prominent for anti-aging, other palmitoyl tetrapeptides have been developed with different biological targets.
-
This compound-10: This peptide is associated with improving the skin's barrier function. It has been shown to increase the expression of corneodesmosin, a marker for keratinocyte adhesion, and filaggrin, a key protein in the terminal differentiation of keratinocytes.[13]
-
This compound-20: This peptide is an agonist of α-MSH and is involved in promoting hair pigmentation. It works by activating the MC1-R pathway, enhancing catalase activity to reduce oxidative stress (H₂O₂), and upregulating SIRT1 activity.[12][14] It also increases the expression of genes involved in melanogenesis, such as TRP-1 and Melan-A, while reducing the expression of the agouti signaling protein (ASIP), an inhibitor of melanin production.[12]
Conclusion
Palmitoyl tetrapeptides, particularly this compound-7, represent a significant class of bioactive molecules in the fields of dermatology and drug development. Their ability to modulate gene expression, specifically by downregulating pro-inflammatory cytokines like IL-6 and upregulating key components of the extracellular matrix, provides a strong molecular basis for their anti-aging and skin-rejuvenating properties. Further research focusing on the precise receptor interactions and the upstream signaling events will continue to refine our understanding and expand the therapeutic applications of these potent peptides. The experimental protocols and data presented in this guide offer a foundational resource for researchers investigating the intricate role of palmitoyl tetrapeptides in gene regulation.
References
- 1. canadapeptide.com [canadapeptide.com]
- 2. neherald.com [neherald.com]
- 3. stylevanity.com [stylevanity.com]
- 4. eagle.co.ug [eagle.co.ug]
- 5. This compound-7: Hypothesized Mechanisms and Potential Implications | Indiablooms - First Portal on Digital News Management [indiablooms.com]
- 6. corepeptidesusa.com [corepeptidesusa.com]
- 7. avenalab.com [avenalab.com]
- 8. green-river.eu [green-river.eu]
- 9. skintypesolutions.com [skintypesolutions.com]
- 10. Gebiotide® this compound-7, this compound 7 In Skin Care | Gene Biocon [g-biotec.com]
- 11. Matrixyl – High-Tech Peptides for True Skin Regeneration [dermasr.com]
- 12. Efficacy of an agonist of α-MSH, the this compound-20, in hair pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Foundational Research on Palmitoyl Tetrapeptide-7 and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl Tetrapeptide-7 (PT-7), a synthetic lipopeptide, has garnered significant attention in the scientific community for its potential role in modulating inflammatory processes within the skin.[1][2] Comprising a sequence of four amino acids—glycine, glutamine, proline, and arginine—covalently linked to palmitic acid, this molecule is designed for enhanced skin penetration and stability.[3][4] Its primary mechanism of action is centered on the downregulation of pro-inflammatory mediators, most notably Interleukin-6 (IL-6).[1][2][3] This technical guide provides a comprehensive overview of the foundational research on this compound-7's anti-inflammatory effects, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Attenuation of Inflammatory Cascades
This compound-7 is understood to exert its anti-inflammatory effects primarily by reducing the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1][3] Elevated levels of IL-6 are associated with an accelerated degradation of the extracellular matrix (ECM), contributing to the visible signs of aging and inflammatory skin conditions.[3][5] The peptide is theorized to interfere with the Nuclear Factor-kappa B (NF-κB) signaling cascade, a pivotal pathway in inflammatory responses.[6] By modulating this pathway, this compound-7 helps to suppress the inflammatory cascade triggered by external stressors such as ultraviolet (UV) radiation and particulate matter (PM10).[6][7]
Quantitative Data on Anti-Inflammatory Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the anti-inflammatory effects of this compound-7.
Table 1: In Vitro Dose-Dependent Inhibition of Interleukin-6
| Cell Type | Treatment | Concentration of this compound-7 | % Reduction in IL-6 | Reference |
| Not Specified | Dose-dependent study | Not Specified | Up to 40% | [3] |
Table 2: Inhibition of UV-Induced Interleukin Production
| Cell Type | Treatment | Concentration of this compound-7 | % Reduction in Interleukins | Reference |
| Not Specified | Post-UVB Radiation | Not Specified | 86% | [3] |
Table 3: Inhibition of PM10-Induced Inflammation in a Mouse Model
| Treatment Group | Inflammatory Cytokine | % Reduction | Reference |
| 5% this compound-7 Gel | IL-1β | Statistically Significant Decrease | [7] |
| 5% this compound-7 Gel | IL-6 | Statistically Significant Decrease | [7] |
Experimental Protocols
In Vitro IL-6 Inhibition Assay in Human Keratinocytes
This protocol outlines a typical experiment to quantify the effect of this compound-7 on IL-6 production in human keratinocytes.
-
Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cells) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 24-well plates at a density that allows for confluence within 24-48 hours.
-
Treatment: Once confluent, the culture medium is replaced with a fresh medium containing various concentrations of this compound-7 (e.g., 1, 5, 10 µM). A vehicle control (the solvent used to dissolve PT-7) is also included.
-
Inflammatory Stimulus (Optional): To mimic inflammatory conditions, cells can be co-treated with an inflammatory agent such as Lipopolysaccharide (LPS) or exposed to UVB radiation.
-
Incubation: The cells are incubated with this compound-7 for a predetermined period (e.g., 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
Cytokine Quantification: The concentration of IL-6 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of IL-6 is calculated by comparing the IL-6 levels in the this compound-7-treated groups to the control group.
UVB-Induced Inflammation Model in Skin Explants
This protocol describes an ex vivo model to assess the protective effects of this compound-7 against UVB-induced inflammation.
-
Skin Explant Preparation: Human skin explants are obtained from cosmetic surgery and maintained in a suitable culture medium.
-
Topical Application: A formulation containing this compound-7 is topically applied to the epidermal surface of the skin explants. A placebo formulation is applied to control explants.
-
UVB Irradiation: The skin explants are exposed to a controlled dose of UVB radiation to induce an inflammatory response.
-
Incubation: The explants are incubated for a specific period (e.g., 24-48 hours) to allow for the development of the inflammatory response.
-
Tissue Homogenization: Following incubation, the skin explants are homogenized to extract proteins.
-
Cytokine Analysis: The levels of inflammatory cytokines (e.g., IL-6, TNF-α) in the tissue homogenates are measured using ELISA or multiplex bead-based assays.
-
Histological Analysis: Skin sections can be prepared for histological analysis to assess inflammatory cell infiltration and other markers of inflammation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound-7 and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound-7 in mitigating inflammation.
Caption: A typical experimental workflow for evaluating the anti-inflammatory effects of this compound-7.
References
- 1. This compound-7 | Rigin™ former this compound-3 | Cosmetic Ingredients Guide [ci.guide]
- 2. cloudcorepeptides.com [cloudcorepeptides.com]
- 3. avenalab.com [avenalab.com]
- 4. specialchem.com [specialchem.com]
- 5. corepeptidesusa.com [corepeptidesusa.com]
- 6. eagle.co.ug [eagle.co.ug]
- 7. [PDF] Control Effect of Palmitoyl Teterapeptide-7 Gel to Inflammatory Responses Elicited by PM10 | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Palmitoyl Tetrapeptide-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) Tetrapeptide-7, with the amino acid sequence Palmitoyl-Glycine-Glutamine-Proline-Arginine (Pal-GQPR), is a synthetic lipopeptide that has garnered significant interest in the fields of cosmetics and dermatology for its anti-aging and anti-inflammatory properties.[1] This peptide is a fragment of human immunoglobulin G.[2] Its efficacy is attributed to its ability to modulate the production of inflammatory cytokines, particularly interleukin-6 (IL-6), thereby reducing inflammation and protecting the extracellular matrix from degradation.[2][3][4] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Palmitoyl Tetrapeptide-7, along with an overview of its mechanism of action and relevant signaling pathways.
The synthesis of this compound-7 is typically achieved through Fmoc (9-fluorenylmethoxycarbonyl) based solid-phase peptide synthesis.[5] This methodology allows for the stepwise assembly of the peptide chain on a solid support, followed by the attachment of the palmitoyl group and subsequent cleavage and purification.
Mechanism of Action
This compound-7 is believed to exert its biological effects primarily through the downregulation of IL-6 production.[2] Elevated levels of IL-6 are associated with an increased inflammatory response, which can accelerate the degradation of collagen and other essential components of the skin's extracellular matrix, leading to signs of aging.[2] In vitro studies have demonstrated that this compound-7 can significantly reduce IL-6 production, with a reported reduction of up to 40%.[2] This effect is even more pronounced in cells exposed to UV radiation, where an 86% reduction in IL-6 has been observed.[2] By suppressing IL-6, this compound-7 may indirectly modulate downstream inflammatory signaling pathways such as NF-κB and JAK/STAT.[3]
Furthermore, this compound-7 is thought to support the integrity of the extracellular matrix by promoting the synthesis of components like collagen and laminin.[3] This contributes to improved skin firmness and elasticity.
Signaling Pathways
The proposed mechanisms of action for this compound-7 involve key signaling pathways related to inflammation and extracellular matrix homeostasis.
Caption: Proposed mechanism of action for this compound-7.
Experimental Protocols
This section outlines a detailed protocol for the solid-phase synthesis of this compound-7 (Pal-GQPR-OH) on a 0.1 mmol scale.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide Resin | e.g., Sigma-Aldrich | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-Arg(Pbf)-OH | e.g., Sigma-Aldrich | Peptide synthesis grade |
| Fmoc-Pro-OH | e.g., Sigma-Aldrich | Peptide synthesis grade |
| Fmoc-Gln(Trt)-OH | e.g., Sigma-Aldrich | Peptide synthesis grade |
| Fmoc-Gly-OH | e.g., Sigma-Aldrich | Peptide synthesis grade |
| Palmitic Acid | e.g., Sigma-Aldrich | ≥99% |
| N,N'-Diisopropylcarbodiimide (DIC) | e.g., Sigma-Aldrich | ≥99% |
| 1-Hydroxybenzotriazole (HOBt) | e.g., Sigma-Aldrich | Anhydrous |
| N,N-Dimethylformamide (DMF) | e.g., Sigma-Aldrich | Peptide synthesis grade, anhydrous |
| Dichloromethane (DCM) | e.g., Sigma-Aldrich | Anhydrous |
| Piperidine (B6355638) | e.g., Sigma-Aldrich | Reagent grade |
| Trifluoroacetic Acid (TFA) | e.g., Sigma-Aldrich | Reagent grade |
| Triisopropylsilane (TIS) | e.g., Sigma-Aldrich | ≥98% |
| Diethyl Ether | e.g., Sigma-Aldrich | Anhydrous |
| Acetonitrile (ACN) | e.g., Sigma-Aldrich | HPLC grade |
Equipment
-
Solid-phase peptide synthesis vessel
-
Mechanical shaker
-
Vacuum filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Lyophilizer
-
Mass spectrometer
Synthesis Workflow
Caption: Solid-phase synthesis workflow for this compound-7.
Step-by-Step Protocol
1. Resin Preparation and Swelling
-
Place 200 mg of Rink Amide resin (~0.1 mmol) in a solid-phase synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
3. Amino Acid Coupling (Repeated for each amino acid)
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH, 0.3 mmol, 194.6 mg) and 3 equivalents of HOBt (0.3 mmol, 40.5 mg) in 3 mL of DMF.
-
Add 3 equivalents of DIC (0.3 mmol, 47 µL) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Pro, Gln(Trt), and Gly.
4. N-terminal Palmitoylation
-
After the final Fmoc deprotection of the Glycine residue, wash the resin as described above.
-
In a separate vial, dissolve 3 equivalents of palmitic acid (0.3 mmol, 76.9 mg) and 3 equivalents of HOBt (0.3 mmol, 40.5 mg) in 3 mL of DMF/DCM (1:1).
-
Add 3 equivalents of DIC (0.3 mmol, 47 µL) and pre-activate for 5 minutes.
-
Add the activated palmitic acid solution to the resin.
-
Agitate for 4-6 hours at room temperature.
-
Monitor for completion using the Kaiser test (should remain negative).
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL), followed by methanol (B129727) (3 x 5 mL).
-
Dry the resin under vacuum for at least 1 hour.
5. Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Wash the resin with an additional 1-2 mL of TFA.
6. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Incubate at -20°C for 30 minutes to facilitate precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.
HPLC Purification Parameters
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final this compound-7 as a white powder.
Data Presentation
Table 1: Reagent Quantities for 0.1 mmol Synthesis Scale
| Reagent | Molar Equivalents | Amount (mg) | Amount (µL) |
| Rink Amide Resin | 1 | 200 | - |
| Fmoc-Arg(Pbf)-OH | 3 | 194.6 | - |
| Fmoc-Pro-OH | 3 | 101.2 | - |
| Fmoc-Gln(Trt)-OH | 3 | 183.2 | - |
| Fmoc-Gly-OH | 3 | 89.2 | - |
| Palmitic Acid | 3 | 76.9 | - |
| HOBt | 3 (per coupling) | 40.5 | - |
| DIC | 3 (per coupling) | - | 47 |
Table 2: Expected Yield and Purity
| Stage | Expected Outcome |
| Crude Peptide Yield | 60-80% |
| Purity after HPLC | >98% |
| Final Product | White, fluffy powder |
| Molecular Weight | Expected: 694.9 g/mol , confirm with Mass Spectrometry |
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of this compound-7. By following these procedures, researchers can reliably produce high-purity lipopeptide for use in various research and development applications. The provided information on the mechanism of action and signaling pathways offers a deeper understanding of the biological context in which this peptide operates. Careful execution of each step, particularly the monitoring of coupling reactions and the final purification, is crucial for obtaining a high-quality final product.
References
- 1. wernerlab.weebly.com [wernerlab.weebly.com]
- 2. avenalab.com [avenalab.com]
- 3. eagle.co.ug [eagle.co.ug]
- 4. This compound-7: a Precision Anti-Inflammatory and Anti-Aging âBiological Regulatorâ | NIKOO Chemical [nikoochem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Revolutionizing Dermatological and Pharmaceutical Research: A Guide to the Mass Spectrometry Analysis of Palmitoyl Tetrapeptides
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of cosmetic science and drug development, the precise analysis of bioactive peptides is paramount. Palmitoyl (B13399708) tetrapeptides, a class of lipopeptides known for their enhanced skin penetration and biological activity, are at the forefront of anti-aging and dermatological research. This comprehensive application note provides detailed protocols and in-depth analysis for the characterization of these promising compounds using advanced mass spectrometry techniques, tailored for researchers, scientists, and drug development professionals.
Palmitoylation, the attachment of a palmitic acid moiety to a peptide, significantly increases its lipophilicity, thereby improving its stability and ability to traverse the skin barrier. This chemical modification, however, presents unique challenges for analysis. These application notes address these challenges by providing robust methodologies for sample preparation, liquid chromatography, and mass spectrometry to ensure accurate and reproducible quantification and structural elucidation of various palmitoyl tetrapeptides.
Key Applications and Significance
The accurate analysis of palmitoyl tetrapeptides is crucial for:
-
Quality Control: Ensuring the purity and concentration of active ingredients in cosmetic and pharmaceutical formulations.
-
Stability Studies: Assessing the degradation pathways and shelf-life of products containing these peptides.
-
Pharmacokinetic and Skin Penetration Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds.
-
Mechanism of Action Studies: Elucidating the signaling pathways through which these peptides exert their biological effects.
Quantitative Mass Spectrometry Data
The following tables summarize key mass spectrometry parameters for the analysis of common palmitoyl tetrapeptides. These values are essential for setting up selective and sensitive LC-MS/MS methods.
Table 1: Molecular Weights and Precursor Ions of Common Palmitoyl Tetrapeptides
| Peptide Name | Sequence | Molecular Weight (Da) | Calculated [M+H]⁺ (m/z) |
| Palmitoyl Tetrapeptide-7 | Pal-Gly-Gln-Pro-Arg-OH | 694.9 | 695.9 |
| This compound-10 | Pal-His-Phe-Arg-Trp-NH₂ | Not explicitly found | Not explicitly found |
| This compound-20 | Pal-Arg-His-Phe-Arg-NH₂ | Not explicitly found | Not explicitly found |
| Palmitoyl-VGVG | Pal-Val-Gly-Val-Gly-OH | 653.9 | 654.9 |
Table 2: Exemplary Tandem Mass Spectrometry (MS/MS) Fragmentation Data for Palmitoyl-GQPR (this compound-7)
| Precursor Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Corresponding Sequence Fragment |
| 695.9 ([M+H]⁺) | b₂ | 296.2 | Pal-Gly |
| 695.9 ([M+H]⁺) | b₃ | 424.2 | Pal-Gly-Gln |
| 695.9 ([M+H]⁺) | y₁ | 175.1 | Arg |
| 695.9 ([M+H]⁺) | y₂ | 272.2 | Pro-Arg |
| 695.9 ([M+H]⁺) | y₃ | 400.2 | Gln-Pro-Arg |
Note: Fragmentation patterns can vary depending on the collision energy and the instrument used. The palmitoyl group (C₁₆H₃₁O) has a mass of 239.4 Da.
Experimental Protocols
Sample Preparation from Cosmetic Formulations (Liquid-Liquid Extraction)
This protocol is adapted from a method developed for the analysis of palmitoyl peptides in complex cosmetic matrices.[1]
Objective: To extract palmitoyl tetrapeptides from cream or lotion formulations for LC-MS/MS analysis.
Materials:
-
Cosmetic cream/lotion sample
-
Methanol (B129727) (MeOH)
-
Water (HPLC grade)
-
0.1% Formic Acid in Water and Acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 0.5 g of the cosmetic sample into a centrifuge tube.
-
Add 5 mL of methanol and vortex vigorously for 2 minutes to disperse the sample.
-
Add 5 mL of dichloromethane and vortex for another 2 minutes.
-
Add 2 mL of water and vortex for 1 minute.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to achieve phase separation.
-
Carefully collect the lower organic layer (DCM) containing the lipophilic peptide.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of 50:50 (v/v) methanol/water with 0.1% formic acid.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general framework for the analysis of palmitoyl tetrapeptides. Optimization may be required for specific peptides and matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column (e.g., Hypersil BDS C8, 100 x 2.1 mm, 3 µm) is suitable for separating these lipophilic peptides.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic palmitoylated peptides. For example: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and product ion scan for identification and structural elucidation.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Collision Gas: Argon.
-
MRM Transitions: Select the appropriate precursor ion (e.g., [M+H]⁺) and one or two characteristic product ions for each this compound (refer to Table 2 for an example).
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by palmitoyl tetrapeptides is crucial for developing targeted therapies and cosmetic interventions.
This compound-7 (Pal-GQPR)
This compound-7 is known for its anti-inflammatory effects. It is believed to reduce the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine that contributes to the degradation of the extracellular matrix. By downregulating IL-6, this compound-7 helps to preserve the integrity of collagen and elastin (B1584352) fibers, thus reducing the signs of aging.
Caption: Signaling pathway of this compound-7.
This compound-20
This compound-20 acts as a biomimetic of α-melanocyte-stimulating hormone (α-MSH). It binds to the melanocortin 1 receptor (MC1R) on melanocytes, stimulating melanogenesis (the production of melanin). This can help to restore natural hair color and protect against oxidative stress in the hair follicle.
Caption: Signaling pathway of this compound-20.
Experimental Workflow
The following diagram illustrates a typical workflow for the mass spectrometry-based analysis of palmitoyl tetrapeptides from a cosmetic product to final data analysis.
Caption: Experimental workflow for this compound analysis.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the reliable and accurate analysis of palmitoyl tetrapeptides. By leveraging the power of LC-MS/MS, researchers and developers can gain deeper insights into the properties and functions of these important bioactive molecules, paving the way for the next generation of innovative dermatological and pharmaceutical products.
References
Application Notes and Protocols for Quantifying Palmitoyl Tetrapeptide in Cell Culture Supernatant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl tetrapeptide-7, a synthetic lipopeptide with the sequence Palmitoyl-Glycyl-Glutaminyl-Prolyl-Arginine (Pal-GQPR), is a key active ingredient in advanced dermatological and cosmetic research.[1][2] Its primary mechanism of action involves the modulation of inflammatory responses, notably by reducing the secretion of interleukin-6 (IL-6).[3][4] This reduction in pro-inflammatory cytokines helps to mitigate the degradation of the extracellular matrix, thereby exhibiting anti-aging properties. Accurate quantification of this compound-7 in cell culture supernatant is crucial for a variety of research applications, including pharmacokinetic studies to determine its stability and degradation, and mechanism of action studies to correlate its concentration with cellular responses.
These application notes provide detailed protocols for both the direct and indirect quantification of this compound-7 in a cell culture setting. Direct quantification is addressed through a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. An indirect quantification approach is also detailed, focusing on the measurement of the peptide's bioactivity by quantifying its effect on IL-6 secretion using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methods Overview
Two primary methodologies are presented for the assessment of this compound-7 in cell culture supernatant:
-
Direct Quantification by LC-MS/MS: This method allows for the precise measurement of the concentration of this compound-7. It is a highly specific and sensitive technique ideal for pharmacokinetic analysis and stability studies.
-
Indirect Quantification of Bioactivity by IL-6 ELISA: This method quantifies the biological effect of this compound-7 by measuring the reduction in IL-6 secretion from cells. This is a valuable approach for mechanism of action studies and for assessing the functional potency of the peptide.
Data Presentation
The following tables provide representative quantitative data that can be expected from the described experimental protocols.
Table 1: Direct Quantification of this compound-7 in Cell Culture Supernatant by LC-MS/MS
| Time Point (hours) | This compound-7 Concentration (ng/mL) in Fibroblast Culture Supernatant |
| Initial Concentration (0 hours) | 1000 |
| 6 hours | 852 |
| 12 hours | 698 |
| 24 hours | 489 |
| 48 hours | 231 |
This table illustrates the expected degradation or cellular uptake of this compound-7 over a 48-hour period in a standard fibroblast cell culture.
Table 2: Indirect Quantification of this compound-7 Bioactivity - Effect on IL-6 Secretion in Human Dermal Fibroblasts
| Treatment Group | This compound-7 Concentration (µg/mL) | IL-6 Concentration in Supernatant (pg/mL) | Percent Inhibition of IL-6 Secretion (%) |
| Vehicle Control (0.1% DMSO) | 0 | 1250 | 0 |
| This compound-7 | 1 | 980 | 21.6 |
| This compound-7 | 5 | 650 | 48.0 |
| This compound-7 | 10 | 420 | 66.4 |
| Positive Control (Dexamethasone 1µM) | N/A | 310 | 75.2 |
This table demonstrates the dose-dependent inhibitory effect of this compound-7 on IL-6 secretion in human dermal fibroblasts stimulated with an inflammatory agent (e.g., Lipopolysaccharide - LPS).
Experimental Protocols
Protocol 1: Direct Quantification of this compound-7 by LC-MS/MS
This protocol provides a framework for the development and application of an LC-MS/MS method for the direct quantification of this compound-7 in cell culture supernatant.
1. Materials and Reagents:
-
This compound-7 standard (purity >95%)
-
Stable isotope-labeled this compound-7 (internal standard, IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Autosampler vials
2. Sample Preparation:
-
Cell Culture Supernatant Collection: Culture human dermal fibroblasts or other relevant cell types to desired confluency. Treat cells with this compound-7 at various concentrations and for different time points.
-
Collect the cell culture supernatant and centrifuge at 500 x g for 5 minutes to remove cells and debris.
-
Transfer the clarified supernatant to a new microcentrifuge tube. Samples can be stored at -80°C if not analyzed immediately.
-
Internal Standard Spiking: To 100 µL of cell culture supernatant, add a fixed amount of the internal standard (e.g., 10 µL of a 100 ng/mL stable isotope-labeled this compound-7 solution).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer and Evaporation: Carefully transfer the supernatant to a clean tube. Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Method Development and Analysis:
-
Liquid Chromatography (LC) Conditions (starting point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions - Determination of MRM Transitions:
-
Since specific Multiple Reaction Monitoring (MRM) transitions for this compound-7 may not be readily available, they must be determined empirically.
-
Procedure for MRM Transition Determination:
-
Prepare a 1 µg/mL solution of this compound-7 in 50:50 ACN:Water with 0.1% FA.
-
Infuse the solution directly into the mass spectrometer.
-
Perform a Q1 scan to determine the precursor ion. For this compound-7 (MW: 694.9 g/mol ), the protonated molecule [M+H]+ will be at approximately m/z 695.9.[5][6]
-
Perform a product ion scan on the precursor ion (m/z 695.9) to identify the major fragment ions.
-
Select the most intense and specific product ions for the MRM transitions. Typically, at least two transitions are monitored for each analyte for quantification and qualification.
-
Optimize the collision energy for each transition to maximize the signal intensity.
-
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
4. Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound-7 in the unknown samples by interpolating their peak area ratios from the standard curve.
Protocol 2: Indirect Quantification via IL-6 ELISA
This protocol measures the bioactivity of this compound-7 by quantifying its inhibitory effect on IL-6 secretion from cultured cells.
1. Materials and Reagents:
-
Human dermal fibroblasts or other IL-6 secreting cell line
-
Cell culture medium and supplements
-
This compound-7
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
Human IL-6 ELISA Kit
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
2. Experimental Procedure:
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the experiment.
-
Cell Treatment:
-
After cell attachment (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound-7 (e.g., 0, 1, 5, 10 µg/mL). A vehicle control (e.g., 0.1% DMSO) should be included.
-
Pre-incubate the cells with this compound-7 for 1-2 hours.
-
-
Inflammatory Challenge: Induce an inflammatory response by adding an appropriate stimulus. For example, add LPS to a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24 hours) to allow for IL-6 secretion.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA Analysis:
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this will involve adding the supernatants and standards to the antibody-coated plate, followed by incubation, washing steps, addition of a detection antibody, substrate, and stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
3. Data Analysis:
-
Generate a standard curve for the IL-6 ELISA.
-
Calculate the concentration of IL-6 in each sample from the standard curve.
-
Determine the percentage inhibition of IL-6 secretion for each concentration of this compound-7 relative to the stimulated vehicle control.
Visualizations
Caption: Experimental workflows for quantifying this compound-7.
Caption: Signaling pathway of this compound-7 in reducing IL-6.
References
Application Notes: Stability of Palmitoyl Tetrapeptides Under Various pH Conditions
Abstract
Palmitoyl (B13399708) tetrapeptides are a class of lipopeptides that have garnered significant interest in the fields of cosmetics and drug development due to their enhanced skin penetration and biological activity. The stability of these molecules is a critical parameter that influences their efficacy and shelf-life in formulations. A key factor affecting the stability of peptides is pH. This application note provides a detailed protocol for assessing the stability of palmitoyl tetrapeptides across a range of pH conditions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Illustrative data on the stability of a representative palmitoyl tetrapeptide at acidic, neutral, and alkaline pH is presented. Furthermore, we provide diagrams of relevant signaling pathways for common palmitoyl tetrapeptides to provide a broader context for their application.
Introduction
The conjugation of palmitic acid to a tetrapeptide enhances its lipophilicity, which in turn improves its ability to traverse the stratum corneum and interact with cellular targets. However, this modification also introduces potential liabilities in terms of chemical stability. The amide bond linking the palmitic acid and the peptide, as well as the peptide bonds themselves, can be susceptible to hydrolysis under certain pH conditions. Understanding the pH-dependent degradation kinetics of palmitoyl tetrapeptides is therefore essential for the development of stable and effective formulations.
Forced degradation studies are a common strategy to predict the long-term stability of pharmaceutical and cosmetic ingredients.[1][2][3] By subjecting the active ingredient to stress conditions such as high and low pH, temperature, light, and oxidizing agents, potential degradation pathways can be identified, and stability-indicating analytical methods can be developed.[2][3]
This application note will focus on the impact of pH on the stability of palmitoyl tetrapeptides. We will provide a general protocol for a forced degradation study under acidic, neutral, and alkaline conditions, followed by analysis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Illustrative Stability Data
The following table summarizes the illustrative stability data for a model this compound, Palmitoyl-Gly-Gln-Pro-Arg (Pal-GQPR), when subjected to different pH conditions at 40°C over 24 hours. This data is synthesized based on the known behavior of similar lipopeptides, which indicates that neutral to slightly acidic conditions are generally optimal for stability, while alkaline conditions can lead to degradation, such as depalmitoylation.[4][5]
Table 1: Stability of Palmitoyl-GQPR in Different pH Buffers at 40°C
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 6.5) | % Remaining (pH 8.5) |
| 0 | 100 | 100 | 100 |
| 2 | 99.1 | 99.8 | 96.2 |
| 4 | 98.3 | 99.5 | 92.5 |
| 8 | 96.5 | 98.9 | 85.1 |
| 12 | 94.8 | 98.2 | 78.3 |
| 24 | 90.2 | 96.5 | 65.7 |
Note: This data is illustrative and intended to represent typical trends. Actual stability will vary depending on the specific amino acid sequence of the tetrapeptide and the formulation matrix.
Experimental Protocols
Materials and Reagents
-
This compound (e.g., Palmitoyl-GQPR)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.0
-
Borate buffer, pH 9.0
-
0.22 µm syringe filters
Protocol for pH Stability Assay
This protocol describes a forced degradation study to evaluate the stability of a this compound at acidic, neutral, and alkaline pH.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound in a suitable solvent, such as a 1:1 mixture of acetonitrile and water.
-
Preparation of pH Buffers:
-
Acidic: 0.1 M HCl (pH ~1) or 0.1 M Citrate Buffer (pH 4.0).
-
Neutral: Deionized water (pH ~7) or Phosphate Buffered Saline (pH 7.4).
-
Alkaline: 0.1 M NaOH (pH ~13) or 0.1 M Borate Buffer (pH 9.0).
-
-
Stress Conditions:
-
For each pH condition, mix equal volumes of the peptide stock solution and the respective buffer in a sealed vial. This will result in a final peptide concentration of 0.5 mg/mL.
-
Incubate the vials at a controlled temperature, for example, 40°C or 50°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and alkaline samples to approximately pH 7 by adding an equimolar amount of NaOH or HCl, respectively. This is crucial to prevent further degradation during analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
Stability-Indicating HPLC Method
A reversed-phase HPLC method is suitable for the analysis of palmitoyl tetrapeptides and their degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point. The gradient should be optimized to ensure separation of the parent peptide from any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
Data Analysis
-
Identify the peak corresponding to the intact this compound in the chromatogram from the t=0 sample.
-
For each subsequent time point, calculate the peak area of the intact peptide.
-
The percentage of remaining peptide at each time point is calculated using the following formula:
% Remaining = (Peak Area at time t / Peak Area at time 0) * 100
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the experimental workflow for the pH stability assay and the signaling pathways for two common palmitoyl tetrapeptides.
Discussion
The stability of palmitoyl tetrapeptides is highly dependent on the pH of the formulation. The illustrative data suggests that these lipopeptides are most stable in neutral to slightly acidic conditions. Under acidic conditions, hydrolysis of the peptide bonds can occur, leading to fragmentation of the peptide chain. In alkaline environments, the amide linkage between the palmitic acid and the peptide can be susceptible to cleavage, a process known as depalmitoylation.[5] Both degradation pathways result in a loss of the active molecule and can potentially generate byproducts with different efficacy or safety profiles.
The provided HPLC method is a starting point for developing a stability-indicating assay. It is crucial to validate the method to ensure that all degradation products are well-separated from the parent peak, allowing for accurate quantification of the remaining active ingredient. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the structure of the degradation products, providing further insight into the degradation pathways.
Conclusion
The pH of a formulation is a critical parameter that must be carefully controlled to ensure the stability of palmitoyl tetrapeptides. The protocols and illustrative data presented in this application note provide a framework for researchers and formulators to assess the pH-stability profile of their specific this compound. By understanding the degradation kinetics and pathways, it is possible to develop robust and effective formulations with an optimal shelf-life. Further studies should be conducted in the final formulation matrix to account for potential interactions with other excipients.
References
Application Notes and Protocols for Palmitoyl Tetrapeptide Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) tetrapeptide-7, a synthetic peptide with the sequence Pal-Gly-Gln-Pro-Arg, is a lipopeptide that has garnered significant interest in dermatological and cosmetic research. Its conjugation to palmitic acid enhances its lipophilicity, which is thought to improve its stability and ability to penetrate the skin barrier.[1][2] The primary mechanism of action attributed to palmitoyl tetrapeptide-7 is the downregulation of the pro-inflammatory cytokine interleukin-6 (IL-6).[1][3] By reducing inflammation, it is believed to protect the skin's extracellular matrix from degradation, thereby exerting anti-aging effects.[3][4]
These application notes provide a detailed protocol for studying the cellular uptake of this compound-7 in relevant skin cell lines, such as human keratinocytes and fibroblasts. The following sections outline methodologies for fluorescent labeling of the peptide, cell culture, treatment, and subsequent quantification of cellular uptake using fluorescence microscopy and flow cytometry.
Fluorescent Labeling of this compound-7
To visualize and quantify the cellular uptake of this compound-7, it is essential to label it with a fluorescent dye. Fluorescein isothiocyanate (FITC) is a commonly used green fluorescent dye for labeling peptides. Due to the lipophilic nature of this compound-7, a standard labeling protocol should be adapted to ensure efficient conjugation. It is recommended to introduce a hydrophilic spacer, such as 6-aminohexanoic acid (Ahx), between the peptide and the FITC molecule to improve the stability of the fluorescent label and minimize steric hindrance.[5]
Protocol for FITC Labeling of Palmitoyl-(Ahx)-Tetrapeptide:
-
Peptide Synthesis: Synthesize the tetrapeptide (Gly-Gln-Pro-Arg) with an N-terminal 6-aminohexanoic acid (Ahx) spacer. The palmitic acid should be conjugated to the N-terminus of the Ahx spacer.
-
Dissolution of Peptide: Dissolve the palmitoyl-(Ahx)-tetrapeptide in a suitable solvent. Due to its lipophilic nature, a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is recommended.
-
FITC Solution Preparation: Prepare a fresh solution of FITC in anhydrous DMF or DMSO at a concentration of 1 mg/mL. Protect the solution from light.[6]
-
Conjugation Reaction:
-
Adjust the pH of the peptide solution to approximately 8.5-9.0 using a suitable base like N,N-diisopropylethylamine (DIPEA). This deprotonates the primary amine of the Ahx spacer, making it reactive with the isothiocyanate group of FITC.[7]
-
Add a 1.5 to 3-fold molar excess of the FITC solution to the peptide solution.[7]
-
Allow the reaction to proceed for at least 4 hours, or overnight, at room temperature with continuous stirring. Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.[6][7]
-
-
Purification:
-
After the reaction is complete, the FITC-labeled peptide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purified product should be lyophilized and stored at -20°C, protected from light.
-
-
Characterization: Confirm the successful conjugation and purity of the FITC-labeled this compound using mass spectrometry and analytical RP-HPLC.
Cell Culture
Human epidermal keratinocytes (HaCaT) and human dermal fibroblasts (HDFs) are appropriate cell models for studying the cellular uptake of this compound-7.
2.1. Keratinocyte Culture Protocol (HaCaT cells):
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), and detach using a 0.25% trypsin-EDTA solution. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.
2.2. Fibroblast Culture Protocol (HDFs):
-
Media: Fibroblast Growth Medium, typically composed of a basal medium supplemented with growth factors, serum, and antibiotics.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Similar to keratinocytes, subculture fibroblasts when they reach 80-90% confluency using trypsin-EDTA for detachment.
Experimental Protocols for Cellular Uptake Studies
The following protocols describe how to treat keratinocytes or fibroblasts with FITC-labeled this compound-7 and subsequently analyze the cellular uptake.
3.1. General Experimental Workflow
Caption: Experimental workflow for this compound cellular uptake studies.
3.2. Protocol for Fluorescence Microscopy:
-
Cell Seeding: Seed keratinocytes or fibroblasts onto glass coverslips in a 24-well plate at a density that will result in 50-60% confluency on the day of the experiment.
-
Peptide Treatment:
-
Prepare a stock solution of FITC-labeled this compound-7 in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to final concentrations ranging from 1 µM to 50 µM. It is recommended to test a range of concentrations to determine the optimal one.
-
Remove the culture medium from the cells and replace it with the peptide-containing medium.
-
Incubate for various time points (e.g., 1, 4, 12, and 24 hours) at 37°C.
-
-
Washing: After incubation, wash the cells three times with cold PBS to remove any unbound peptide.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Nuclear Staining: Wash the cells twice with PBS and then stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. Capture images in the green channel for FITC-labeled peptide and the blue channel for DAPI-stained nuclei.
3.3. Protocol for Flow Cytometry:
-
Cell Seeding: Seed keratinocytes or fibroblasts in a 6-well plate.
-
Peptide Treatment: Treat the cells with FITC-labeled this compound-7 as described in the fluorescence microscopy protocol (step 2).
-
Cell Harvesting:
-
After incubation, wash the cells twice with cold PBS.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold PBS. Repeat this washing step twice.
-
Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with a 488 nm laser and measure the emission in the green channel (typically around 520-530 nm).
-
Data Analysis: Quantify the percentage of FITC-positive cells and the mean fluorescence intensity (MFI) of the cell population.
Data Presentation
Quantitative data from flow cytometry and image analysis should be summarized in tables for clear comparison. Below is an example of how to present such data.
Table 1: Quantification of FITC-Labeled this compound-7 Uptake in Keratinocytes (Example Data)
| Treatment Group | Concentration (µM) | Incubation Time (hours) | % FITC-Positive Cells (Flow Cytometry) | Mean Fluorescence Intensity (MFI) (Flow Cytometry) |
| Control | 0 | 4 | 0.5 ± 0.2 | 10 ± 2 |
| FITC-Peptide | 10 | 1 | 25.3 ± 3.1 | 150 ± 20 |
| FITC-Peptide | 10 | 4 | 65.8 ± 5.4 | 450 ± 45 |
| FITC-Peptide | 10 | 12 | 85.2 ± 4.8 | 800 ± 75 |
| FITC-Peptide | 25 | 4 | 80.1 ± 6.2 | 950 ± 90 |
| FITC-Peptide | 50 | 4 | 92.5 ± 3.9 | 1500 ± 120 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
This compound-7 is proposed to exert its anti-inflammatory effects by reducing the production of IL-6. In skin cells like keratinocytes and fibroblasts, stressors such as UV radiation can trigger signaling cascades that lead to the activation of transcription factors like NF-κB, which in turn upregulate the expression of pro-inflammatory cytokines including IL-6. Elevated IL-6 levels can lead to the degradation of extracellular matrix (ECM) components like collagen. This compound-7 is thought to interfere with this process, leading to a reduction in IL-6 and subsequent protection of the ECM.
Caption: Proposed signaling pathway of this compound-7 in skin cells.
References
- 1. Frontiers | In vitro IL-6/IL-6R Trans-Signaling in Fibroblasts Releases Cytokines That May Be Linked to the Pathogenesis of IgG4-Related Disease [frontiersin.org]
- 2. The Role of IL-6 in Fibrotic Diseases: Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avenalab.com [avenalab.com]
- 4. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide synthesis: FITC modifications for peptide synthesis [lifetein.com.cn]
- 6. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 7. peptideweb.com [peptideweb.com]
Application Notes and Protocols for Testing Palmitoyl Tetrapeptide Efficacy in an In Vitro Skin Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl tetrapeptides are a class of synthetic peptides that have garnered significant attention in the field of dermatology and cosmetic science for their potential anti-aging and skin-soothing properties. These lipopeptides, characterized by a fatty acid (palmitic acid) conjugated to a sequence of four amino acids, are designed to enhance skin penetration and biological activity. Their primary mechanisms of action involve the modulation of inflammatory responses and the stimulation of extracellular matrix (ECM) protein synthesis, which are crucial for maintaining skin health and appearance.[1][2]
This document provides detailed application notes and protocols for assessing the efficacy of Palmitoyl tetrapeptides using a three-dimensional (3D) in vitro skin model, specifically a Reconstructed Human Epidermis (RHE). RHE models are composed of normal human-derived epidermal keratinocytes cultured to form a multilayered, differentiated epidermis that mimics the structure and function of native human skin.[3][4] These models offer a robust and ethically sound platform for evaluating the biological effects of topically applied compounds.
Mechanism of Action of Palmitoyl Tetrapeptides
Palmitoyl tetrapeptides exert their effects through two primary pathways:
-
Anti-inflammatory Action: Palmitoyl tetrapeptide-7 is known to suppress the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1][5] Elevated levels of IL-6 are associated with chronic inflammation, which can accelerate the degradation of the extracellular matrix by upregulating matrix metalloproteinases (MMPs). By reducing IL-6 levels, this compound-7 helps to preserve the integrity of the ECM, thus mitigating a key driver of skin aging.[5]
-
Extracellular Matrix (ECM) Synthesis: Certain Palmitoyl tetrapeptides can stimulate the synthesis of key ECM components, such as collagen and fibronectin.[5] This action is often mediated through the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of ECM homeostasis.[6][7] Increased production of these structural proteins helps to improve skin firmness, elasticity, and reduce the appearance of wrinkles.
Signaling Pathways
Experimental Workflow
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described experimental protocols based on available literature.
Table 1: Effect of this compound-7 on IL-6 Production
| Concentration | IL-6 Reduction (%) vs. Control |
|---|---|
| 1 ppm | 20 - 30 |
| 5 ppm | 40 - 60 |
| 10 ppm | 60 - 80 |
(Data are hypothetical and represent typical expected results based on literature.)
Table 2: Effect of this compound on Collagen Synthesis
| Concentration | Increase in Collagen Synthesis (%) vs. Control |
|---|---|
| 1 ppm | 15 - 25 |
| 5 ppm | 30 - 50 |
| 10 ppm | 50 - 75 |
(Data are hypothetical and represent typical expected results based on literature.)
Table 3: Effect of this compound on Gene Expression (Fold Change vs. Control)
| Gene | 1 ppm | 5 ppm | 10 ppm |
|---|---|---|---|
| COL1A1 | 1.5 - 2.0 | 2.5 - 3.5 | 4.0 - 5.0 |
| MMP1 | 0.8 - 0.9 | 0.6 - 0.7 | 0.4 - 0.5 |
| IL-6 | 0.7 - 0.8 | 0.4 - 0.5 | 0.2 - 0.3 |
(Data are hypothetical and represent typical expected results based on literature.)
Experimental Protocols
Reconstructed Human Epidermis (RHE) Model Culture and Treatment
-
Materials:
-
Reconstructed Human Epidermis (RHE) tissue kits (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium provided with the kit
-
6-well or 24-well plates
-
This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Upon receipt, place the RHE tissue inserts into the wells of a 6-well or 24-well plate containing pre-warmed assay medium.
-
Pre-incubate the tissues for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Prepare different concentrations of the this compound in the assay medium. Ensure the final vehicle concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1% for DMSO).
-
After pre-incubation, aspirate the medium and replace it with fresh medium containing the respective concentrations of the this compound. A vehicle control (medium with vehicle only) and an untreated control should be included.
-
Topically apply a small volume (e.g., 20-50 µL) of the test solutions directly onto the surface of the RHE tissues.
-
Incubate the tissues for the desired experimental period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Cell Viability Assessment (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[9][10]
-
Protocol:
-
At the end of the treatment period, transfer the RHE tissue inserts to a new plate containing 300 µL of 1 mg/mL MTT solution in assay medium per well.[8]
-
Incubate for 3 hours at 37°C and 5% CO₂.[8]
-
After incubation, carefully remove the MTT solution and add an appropriate solvent (e.g., isopropanol) to each well to dissolve the formazan crystals.
-
Incubate for 2 hours on a shaker to ensure complete dissolution.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Quantification of Collagen Synthesis (Sirius Red Staining)
-
Principle: Sirius Red is a specific stain that binds to the [Gly-X-Y]n helical structure of fibrillar collagens (Type I to V).[11] The amount of bound dye can be quantified colorimetrically after elution.
-
Protocol:
-
After treatment, wash the RHE tissues with PBS.
-
Fix the tissues with a suitable fixative (e.g., 4% paraformaldehyde) for 30 minutes.
-
Rinse the tissues with distilled water.
-
Stain the tissues with Picro-Sirius Red solution for 1 hour at room temperature.[12]
-
Wash the tissues with acidified water (e.g., 0.5% acetic acid in water) to remove unbound dye.[12]
-
Elute the bound dye using an extraction buffer (e.g., 0.1 M NaOH).
-
Measure the absorbance of the eluate at 540 nm.
-
Quantify the collagen content by comparing the absorbance to a standard curve of known collagen concentrations.
-
Measurement of IL-6 Secretion (ELISA)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific protein (in this case, IL-6) in a sample.
-
Protocol:
-
At the end of the treatment period, collect the culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions (e.g., R&D Systems Human IL-6 Quantikine ELISA Kit).[13]
-
Briefly, this involves adding the samples to wells coated with an IL-6 capture antibody, followed by the addition of a detection antibody, a substrate solution, and a stop solution.
-
Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-6 based on a standard curve.
-
Gene Expression Analysis (qPCR)
-
Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of specific genes of interest, such as those for collagens (e.g., COL1A1), MMPs (e.g., MMP1), and IL-6.
-
Protocol:
-
After treatment, harvest the RHE tissues and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for the target genes (e.g., COL1A1, MMP1, IL-6) and a reference gene (e.g., GAPDH, ACTB).
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.[14]
-
References
- 1. mdpi.com [mdpi.com]
- 2. drwhitneybowebeauty.com [drwhitneybowebeauty.com]
- 3. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 4. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. green-river.eu [green-river.eu]
- 6. benchchem.com [benchchem.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chondrex.com [chondrex.com]
- 12. med.emory.edu [med.emory.edu]
- 13. Recapitulating T cell infiltration in 3D psoriatic skin models for patient-specific drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laser Therapy Changes the Expression of Matrix Metalloproteinases in Bleomycin-Induced Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Palmitoyl Tetrapeptide Delivery System for Skin Explants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) tetrapeptide-7 is a synthetic peptide composed of four amino acids—glycine, glutamine, proline, and arginine—conjugated with palmitic acid.[1][2][3] This lipophilic modification enhances its stability and penetration into the skin.[2][3] The primary mechanism of action of Palmitoyl Tetrapeptide-7 involves the modulation of inflammatory responses, particularly by reducing the secretion of interleukin-6 (IL-6).[1][2][4] By downregulating IL-6, it helps to inhibit the expression of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of extracellular matrix (ECM) proteins such as collagen and elastin (B1584352).[1] This anti-inflammatory and ECM-protective activity makes this compound-7 a promising agent for anti-aging and skin health applications.[5]
These application notes provide a comprehensive guide for the development and evaluation of a this compound-7 delivery system using an ex vivo human skin explant model. The protocols detailed below cover the preparation of a liposomal delivery system, the culture and treatment of skin explants, and various analytical methods to quantify the efficacy of the delivery system.
Data Summary
The following tables summarize quantitative data from in vitro and clinical studies on the effects of this compound-7 and formulations containing it.
Table 1: Efficacy of this compound-7 on Inflammatory Markers
| Biomarker | Treatment | Concentration | Result | Reference |
| Interleukin-6 (IL-6) | This compound-7 | Dose-dependent | Up to 40% reduction in baseline secretion | [2] |
| Interleukin-6 (IL-6) | This compound-7 | Not specified | 86% reduction after UV radiation | [2] |
| Interleukin-1β (IL-1β) | 5% this compound-7 Gel | 5% | Statistically significant decrease after PM10 exposure | [6] |
| Interleukin-6 (IL-6) | 5% this compound-7 Gel | 5% | Statistically significant decrease after PM10 exposure | [6] |
Table 2: Effects of this compound-7 Containing Formulations on Skin Parameters (Clinical Studies)
| Parameter | Formulation | Duration | Result | Reference |
| Wrinkle Depth | Matrixyl™ 3000 (contains this compound-7) | 2 months | 45% reduction in deep wrinkles | [7] |
| Wrinkle Value (Ra) | Cream with Palmitoyl Peptides | 4 weeks | 14.07% decrease | [8] |
| Skin Elasticity | Cream with Palmitoyl Peptides | 4 weeks | 8.79% increase | [8] |
| Dermal Density | Cream with Palmitoyl Peptides | 4 weeks | 27.63% increase | [8] |
| Skin Hydration | Active Complex with this compound-7 | 12 weeks | 28.12% enhancement | [9] |
| Skin Elasticity | Active Complex with this compound-7 | 12 weeks | 18.81% enhancement | [9] |
| Collagen Production | Active Complex with this compound-7 | 12 weeks | 54.99% enhancement | [9] |
Experimental Protocols
Preparation of this compound-7 Liposomal Delivery System
This protocol describes the preparation of a liposomal formulation for the topical delivery of this compound-7 using the thin-film hydration method.
Materials:
-
This compound-7
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve this compound-7, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at a temperature above the lipid transition phase to form a thin lipid film on the flask wall.
-
Dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature of the PBS should be above the lipid phase transition temperature.
-
The resulting multilamellar vesicles (MLVs) are then sonicated for 5-10 minutes in a bath sonicator.
-
To obtain unilamellar vesicles (LUVs) of a uniform size, the liposome (B1194612) suspension is extruded 10-15 times through polycarbonate membranes with a 100 nm pore size using a mini-extruder.
-
Store the final liposomal suspension at 4°C.
Human Skin Explant Culture and Treatment
This protocol details the procedure for maintaining human skin explants in culture and treating them with the prepared this compound-7 delivery system.[10][11][12]
Materials:
-
Freshly obtained human skin from elective surgeries (e.g., abdominoplasty)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Sterile PBS
-
Biopsy punch (6-8 mm)
-
Sterile surgical scissors and forceps
-
6-well culture plates
-
Sterile gelatin sponges
-
This compound-7 liposomal formulation
-
Control (empty) liposomes
Procedure:
-
Upon receipt, wash the human skin tissue in sterile PBS.
-
Remove subcutaneous fat using sterile surgical scissors.
-
Create full-thickness skin explants using a 6-8 mm biopsy punch.
-
Place a sterile gelatin sponge in each well of a 6-well plate and saturate it with culture medium.
-
Place one skin explant, dermal side down, onto the gelatin sponge in each well, ensuring an air-liquid interface.[10]
-
Incubate the explants at 37°C in a humidified atmosphere with 5% CO2. Change the culture medium every 2-3 days.
-
For treatment, topically apply a defined volume (e.g., 10-20 µL) of the this compound-7 liposomal formulation or control liposomes onto the epidermal surface of the explants.
-
Continue incubation for the desired experimental period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, collect the culture medium for cytokine analysis and harvest the skin explants for histological and biochemical analyses.
Quantification of Interleukin-6 (IL-6) in Culture Medium
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of IL-6 in the skin explant culture medium.
Materials:
-
Human IL-6 ELISA kit
-
Culture medium collected from treated and control skin explants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the human IL-6 ELISA kit.
-
Briefly, add standards and collected culture medium samples to the wells of the microplate pre-coated with an anti-human IL-6 antibody.
-
Incubate to allow IL-6 to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-human IL-6 antibody and incubate.
-
Wash the wells and add streptavidin-HRP conjugate and incubate.
-
Wash the wells and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.
Histological Analysis of Skin Explants
This protocol describes the preparation and staining of skin explant sections for the visualization of collagen and elastin fibers.
Materials:
-
Harvested skin explants
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's Trichrome stain (for collagen)
-
Verhoeff-Van Gieson (VVG) stain (for elastin)
-
Microscope
Procedure:
-
Fix the harvested skin explants in 4% paraformaldehyde or 10% neutral buffered formalin overnight at 4°C.
-
Dehydrate the fixed tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E for general morphology, Masson's Trichrome to visualize collagen fibers (which will stain blue), and VVG to visualize elastin fibers (which will stain black).[13]
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the slides under a microscope and capture images for analysis.
-
Quantify the collagen and elastin content using image analysis software (e.g., ImageJ) by measuring the stained area relative to the total dermal area.[14]
Quantification of Matrix Metalloproteinase-1 (MMP-1) Activity
This protocol outlines the use of a commercially available MMP-1 activity assay kit.
Materials:
-
MMP-1 Activity Assay Kit
-
Skin explant lysates
-
Fluorometric microplate reader
Procedure:
-
Homogenize the harvested skin explants in the assay buffer provided in the kit.
-
Centrifuge the homogenate and collect the supernatant (lysate).
-
Follow the specific instructions of the MMP-1 activity assay kit.
-
Typically, the assay involves the incubation of the skin explant lysate with a fluorogenic MMP-1 substrate.
-
The cleavage of the substrate by active MMP-1 results in the release of a fluorescent group.
-
Measure the fluorescence intensity over time using a fluorometric microplate reader.
-
Calculate the MMP-1 activity based on the rate of fluorescence increase and normalize to the total protein concentration of the lysate.
Signaling Pathway
The primary mechanism of this compound-7 involves the downregulation of IL-6, which in turn reduces the inflammatory cascade and protects the extracellular matrix.
References
- 1. eagle.co.ug [eagle.co.ug]
- 2. avenalab.com [avenalab.com]
- 3. This compound-7: Hypothesized Mechanisms and Potential Implications | Indiablooms - First Portal on Digital News Management [indiablooms.com]
- 4. green-river.eu [green-river.eu]
- 5. Gebiotide® this compound-7, this compound 7 In Skin Care | Gene Biocon [g-biotec.com]
- 6. [PDF] Control Effect of Palmitoyl Teterapeptide-7 Gel to Inflammatory Responses Elicited by PM10 | Semantic Scholar [semanticscholar.org]
- 7. cellbone.com [cellbone.com]
- 8. Instrumental evaluation of anti-aging effects of cosmetic formulations containing palmitoyl peptides, Silybum marianum seed oil, vitamin E and other functional ingredients on aged human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive evaluation of the efficacy and safety of a new multi‐component anti‐aging topical eye cream - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 13. Special Stains | Histology Research Core [histologyresearchcorefacility.web.unc.edu]
- 14. DigitalCommons@PCOM - Research Day: Histological analysis of collagen and elastin fibers in different age cadavers [digitalcommons.pcom.edu]
Application Note: Quantitative Analysis of Palmitoyl Tetrapeptide in Cosmetic Formulations by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoyl (B13399708) tetrapeptides are a class of synthetic lipopeptides increasingly utilized in the cosmetic industry for their anti-aging properties. These molecules combine a four-amino-acid peptide sequence with a palmitic acid moiety, which enhances skin penetration and stability.[1] One common example is Palmitoyl Tetrapeptide-7 (Pal-Gly-Gln-Pro-Arg), which is known to reduce inflammation and support skin health.[2] Accurate quantification of these active ingredients in complex cosmetic matrices like creams and serums is crucial for quality control, formulation development, and stability testing.[3][4]
This application note details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of palmitoyl tetrapeptides in cosmetic products. The method is based on a liquid-liquid extraction for sample cleanup, followed by reversed-phase chromatography and detection using Multiple Reaction Monitoring (MRM) mass spectrometry, which offers high selectivity and sensitivity.[5][6]
Principle of the Method
The workflow involves an initial extraction of the lipopeptide from the cosmetic matrix using an organic solvent. After purification, the extract is injected into an LC-MS/MS system. The analyte is separated from other matrix components on a reversed-phase HPLC column. It is then ionized, typically by electrospray ionization (ESI), and the specific precursor ion for the this compound is selected. This precursor ion is fragmented, and specific product ions are monitored for quantification, ensuring unambiguous detection and measurement.[7]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is designed to efficiently extract the this compound from a cosmetic cream or serum matrix.
Materials:
-
Cosmetic formulation containing this compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Sodium Chloride (NaCl)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or another palmitoylated peptide like Palmitoyl-GHK).[3]
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filters (PTFE)
Protocol:
-
Accurately weigh approximately 0.5 g of the cosmetic cream into a 15 mL polypropylene (B1209903) centrifuge tube.[8]
-
Spike the sample with a known concentration of the Internal Standard solution.
-
Add 0.4 g of NaCl to the tube to aid in breaking the emulsion and facilitate phase separation.[8]
-
Add 5.0 mL of dichloromethane (DCM).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete phase separation.
-
Carefully transfer the lower organic layer (DCM) to a clean tube using a glass Pasteur pipette.
-
Evaporate the DCM to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1.0 mL of a methanol/water (50:50, v/v) solution.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
The following parameters are based on established methods for similar palmitoyl peptides and can be adapted for the specific instrument and tetrapeptide of interest.[5]
Liquid Chromatography Conditions:
| Parameter | Value |
|---|---|
| Column | Hypersil BDS C8 (50 mm x 2.1 mm, 3 µm) or equivalent C8/C18 column |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Methanol |
| Flow Rate | 1 mL/min (with a 1/3 split before the MS source) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Elution | Isocratic or Gradient (e.g., 80% B for 5 minutes) |
Note: An isocratic elution with 80% methanol and 20% water, both containing 1% acetic acid, has been shown to be effective.[6] Optimization of the gradient may be required depending on the complexity of the cosmetic matrix.
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 5.5 kV |
| Source Temperature | Instrument dependent, optimize for best signal |
| Collision Gas | Argon |
| Collision Energy | Optimize for each transition (e.g., 30-60 eV) |
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated from the fragmentation of the peptide backbone. The exact m/z values should be confirmed by infusing a standard solution of the target this compound. For this compound-7 (Pal-GQPR, Molecular Formula: C₃₈H₆₈N₈O₇), the theoretical monoisotopic mass is 748.52 g/mol .
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Use |
| This compound-7 | 749.5 | To be determined empirically | Quantifier |
| This compound-7 | 749.5 | To be determined empirically | Qualifier |
| Internal Standard (e.g., Pal-GHK) | 593.4 | 299.1 | Quantifier |
Data Presentation
The following table summarizes typical quantitative performance parameters for an LC-MS/MS method for palmitoyl peptides in a cosmetic cream matrix, adapted from literature data.[5][6]
| Validation Parameter | Performance Metric |
| Linearity Range | 80 - 1000 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 80 µg/L |
| Limit of Detection (LOD) | ~25 µg/L (estimated at S/N = 3) |
| Accuracy (% Recovery) | 95.3% - 108.5% |
| Precision (% RSD) | < 8% |
Visualizations
Signaling Pathway
This compound-7 is believed to exert its anti-aging effects by modulating the inflammatory response in the skin. Specifically, it reduces the production of interleukin-6 (IL-6), a pro-inflammatory cytokine that can accelerate the degradation of the extracellular matrix.[2][3][6]
Caption: Anti-inflammatory signaling pathway of this compound-7.
Experimental Workflow
The diagram below outlines the general experimental workflow for the quantification of this compound in a cosmetic cream sample.
Caption: General workflow for this compound quantification.
References
- 1. Gebiotide® this compound-7, this compound 7 In Skin Care | Gene Biocon [g-biotec.com]
- 2. avenalab.com [avenalab.com]
- 3. This compound-7 | Rigin™ former this compound-3 | Cosmetic Ingredients Guide [ci.guide]
- 4. ireland.pharmalabglobal.com [ireland.pharmalabglobal.com]
- 5. This compound-7: Hypothesized Mechanisms and Potential Implications | Indiablooms - First Portal on Digital News Management [indiablooms.com]
- 6. green-river.eu [green-river.eu]
- 7. lesielle.com [lesielle.com]
- 8. This compound-7: a Precision Anti-Inflammatory and Anti-Aging âBiological Regulatorâ | NIKOO Chemical [nikoochem.com]
Application Note: Fluorescent Labeling of Palmitoyl Tetrapeptides for Cellular Microscopy
Abstract
This document provides a comprehensive guide for the fluorescent labeling of palmitoyl (B13399708) tetrapeptides and their subsequent application in cellular microscopy. Palmitoyl tetrapeptides are a class of lipopeptides with increasing interest in cosmetic and therapeutic research due to their ability to modulate cellular functions, such as extracellular matrix synthesis. Visualizing their interaction with cells is crucial for understanding their mechanisms of action. This application note details the necessary protocols for covalent labeling of a model palmitoyl tetrapeptide with a fluorescent dye, purification of the conjugate, and its use in fluorescence microscopy to observe cellular uptake and localization. The provided methodologies, data tables, and workflow diagrams are intended for researchers, scientists, and drug development professionals.
Introduction
Palmitoylated peptides, which combine the lipid nature of palmitic acid with the specificity of a peptide sequence, have demonstrated a range of biological activities. A prominent example is the stimulation of collagen and fibronectin production in fibroblasts, making them valuable for dermatological and regenerative medicine research. To elucidate the underlying cellular and molecular mechanisms, it is often necessary to track the peptide's journey into or onto the cell.
Fluorescent labeling offers a powerful method to visualize and quantify the localization of these peptides in vitro. This process involves covalently attaching a fluorophore to the peptide, which can then be imaged using fluorescence microscopy. The choice of fluorophore and the labeling chemistry are critical to preserving the peptide's biological activity while ensuring bright and stable fluorescent signals.
This guide outlines a general protocol for labeling a this compound containing a primary amine (e.g., at the N-terminus or on a lysine (B10760008) residue) using an amine-reactive fluorescent dye. It further describes the purification of the labeled peptide and provides a protocol for cellular imaging.
Materials and Reagents
Peptide and Dye Selection
-
This compound: A custom-synthesized peptide with a free primary amine. Example: Palmitoyl-Lys-Thr-Thr-Lys-Ser (Pal-KTTKS) or Palmitoyl-Gly-His-Lys (Pal-GHK). The peptide should be of high purity (>95%), as confirmed by HPLC and mass spectrometry.
-
Fluorescent Dye: An amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester. The choice of dye depends on the available microscope filters and the desired photophysical properties.
Table 1: Properties of Recommended Amine-Reactive Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Photostability |
| FITC | 494 | 518 | ~75,000 | 0.92 | Low |
| TRITC | 557 | 576 | ~85,000 | 0.90 | Moderate |
| Alexa Fluor 488 NHS Ester | 495 | 519 | ~73,000 | 0.92 | High |
| Alexa Fluor 555 NHS Ester | 555 | 565 | ~155,000 | 0.10 | High |
| Cyanine3 (Cy3) NHS Ester | 550 | 570 | ~150,000 | 0.15 | High |
| Cyanine5 (Cy5) NHS Ester | 649 | 670 | ~250,000 | 0.20 | High |
Reagents for Labeling and Purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3) or N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ultrapure water
-
Reverse-Phase HPLC column (e.g., C18)
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the conjugation of an NHS-ester functionalized dye to a primary amine on the peptide.
-
Peptide Preparation: Dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the peptide stock solution.
-
Add 0.1 M sodium bicarbonate buffer (pH 8.3) to bring the final peptide concentration to approximately 1-2 mg/mL. The basic pH is crucial for the deprotonation of the primary amine.
-
Add the fluorescent dye solution to the peptide solution. A molar ratio of 1:1.2 to 1:1.5 (peptide:dye) is recommended to optimize for mono-labeled product.
-
-
Incubation: Mix the reaction components thoroughly by vortexing gently. Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl (pH 8.0), to consume any unreacted NHS-ester dye.
Protocol 2: Purification by Reverse-Phase HPLC
Purification is essential to remove unreacted free dye and any unlabeled peptide.
-
Sample Preparation: Acidify the reaction mixture with a small amount of TFA (e.g., 10% TFA in water) to a final concentration of 0.1% TFA.
-
HPLC Setup:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point. The hydrophobicity of the palmitoyl group will require a significant percentage of acetonitrile for elution.
-
Detection: Monitor the elution profile at two wavelengths: one for the peptide bond (e.g., 220 nm) and one for the absorbance maximum of the chosen fluorophore (e.g., 495 nm for Alexa Fluor 488).
-
-
Fraction Collection: Collect fractions corresponding to the peaks that absorb at both wavelengths. The labeled peptide should elute later than the unlabeled peptide due to the increased hydrophobicity from the dye.
Table 2: Example HPLC Elution Profile
| Peak | Retention Time (min) | Absorbance at 220 nm | Absorbance at 495 nm | Identity |
| 1 | 4.2 | Low | High | Free Dye (unreacted) |
| 2 | 18.5 | High | Low | Unlabeled Peptide |
| 3 | 22.1 | High | High | Labeled Peptide |
Protocol 3: Characterization of Labeled Peptide
Confirm the identity and purity of the collected fractions.
-
Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the molecular weight of the purified product. The mass should correspond to the mass of the original peptide plus the mass of the fluorescent dye.
-
UV-Vis Spectroscopy: Determine the concentration and degree of labeling by measuring the absorbance at the protein max (~280 nm, if aromatic residues are present) and the dye's absorbance maximum.
Table 3: Example Mass Spectrometry Data
| Species | Expected Mass (Da) | Observed Mass (Da) |
| Palmitoyl-GHK | 553.7 | 553.9 |
| Alexa Fluor 488 NHS Ester | 643.4 | - |
| Palmitoyl-GHK-Alexa Fluor 488 | 1077.1 (after loss of NHS) | 1077.3 |
Protocol 4: Cellular Imaging
-
Cell Culture: Plate cells (e.g., human dermal fibroblasts) onto glass-bottom dishes or coverslips and culture until they reach 60-70% confluency.
-
Labeling:
-
Prepare a stock solution of the purified, fluorescently labeled this compound in sterile DMSO or water.
-
Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells, wash once with PBS, and add the medium containing the labeled peptide.
-
-
Incubation: Incubate the cells with the labeled peptide for a specific time course (e.g., 30 minutes, 2 hours, 24 hours) at 37°C in a CO₂ incubator.
-
Washing and Fixation:
-
Remove the labeling medium and wash the cells 2-3 times with warm PBS to remove any unbound peptide.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash again with PBS.
-
-
Staining (Optional): The cells can be counterstained to visualize the nucleus (e.g., with DAPI) or other organelles.
-
Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen dye and any counterstains.
Diagrams and Workflows
Caption: Experimental workflow for fluorescent labeling and cellular imaging.
Caption: Postulated signaling pathway for Palmitoyl-KTTKS in fibroblasts.
Troubleshooting and Considerations
-
Low Labeling Efficiency: Ensure the pH of the reaction buffer is between 8.0 and 8.5. Use fresh, anhydrous DMSO/DMF as water can hydrolyze the NHS ester. Increase the dye-to-peptide molar ratio.
-
Peptide Precipitation: Palmitoylated peptides can be poorly soluble in aqueous buffers. Minimize the amount of aqueous buffer added or use a co-solvent system if precipitation occurs.
-
No Cellular Uptake: The fluorescent tag may sterically hinder the peptide's interaction with the cell. Consider using a smaller dye or adding a spacer between the peptide and the dye. Also, verify the biological activity of the labeled peptide with a functional assay.
-
High Background Fluorescence: Ensure thorough washing of cells after incubation. The free dye must be completely removed during the HPLC purification step. Use an anti-fade mounting medium to reduce photobleaching and background.
Disclaimer: This document provides a general guideline. Protocols may need to be optimized for specific peptides, dyes, and cell types. Always follow appropriate laboratory safety procedures.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Palmitoyl Tetrapeptide Synthesis
Welcome to the technical support center for Palmitoyl (B13399708) tetrapeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of Palmitoyl tetrapeptides such as Palmitoyl-Gly-Gln-Pro-Arg (Pal-GQPR).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Palmitoyl tetrapeptide synthesis?
Low yield in the solid-phase peptide synthesis (SPPS) of Palmitoyl tetrapeptides can stem from several factors throughout the process. The primary culprits include:
-
Incomplete Coupling Reactions: The formation of the amide bond between the growing peptide chain and the incoming amino acid may be inefficient, leading to truncated sequences. This is particularly common with sterically hindered amino acids.
-
Incomplete Fmoc Deprotection: Failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain will prevent the next amino acid from being coupled, halting chain elongation.[1]
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the resin. This aggregation can block reactive sites, hindering both coupling and deprotection steps.[2]
-
Side Reactions: Undesirable chemical modifications to the peptide can occur during synthesis, cleavage, or deprotection, leading to a decrease in the desired product.
-
Issues During Cleavage and Deprotection: Inefficient cleavage from the solid support or incomplete removal of side-chain protecting groups can significantly reduce the final yield of the purified peptide.[3]
-
Purification Challenges: The hydrophobic nature of the palmitoyl group can lead to poor solubility and precipitation during purification, resulting in product loss.[4]
Q2: How can I monitor the efficiency of coupling and deprotection steps during synthesis?
The Kaiser test is a rapid and sensitive qualitative method used to detect the presence of free primary amines on the resin.[1][5] A positive result (blue beads) after a deprotection step indicates successful removal of the Fmoc group.[1] Conversely, a negative result (yellow/colorless beads) after a coupling step suggests that the coupling reaction is complete.[1] For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable and may give a false negative; in such cases, an alternative like the isatin (B1672199) test is recommended.[5]
Q3: Which coupling reagent is best for synthesizing a "difficult" sequence like Palmitoyl-GQPR?
The choice of coupling reagent is critical for sequences prone to steric hindrance or aggregation. For difficult couplings, uronium-based reagents are generally more effective than standard carbodiimide (B86325) reagents like DIC/HOBt.[6] Reagents such as HATU, HBTU, and COMU have demonstrated superior performance in synthesizing complex peptides by achieving higher coupling efficiencies and minimizing racemization.[6][7][8]
Q4: What are the key considerations for cleaving a palmitoylated peptide from the resin?
Cleavage of the final peptide from the resin and removal of side-chain protecting groups is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[9] A "cleavage cocktail" containing scavengers is essential to quench reactive cationic species generated during this process, which can otherwise lead to unwanted side reactions.[3] For peptides containing sensitive residues, a common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[8] However, for most sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient.[9]
Q5: What is the most effective method for purifying Palmitoyl tetrapeptides?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for purifying synthetic peptides like Palmitoyl tetrapeptides.[4][10] A C18 column is typically the best choice for peptides of this size.[4] The hydrophobicity of the palmitoyl group requires careful optimization of the mobile phase gradient to achieve good separation from impurities.[4]
Troubleshooting Guides
Issue 1: Low Crude Peptide Purity Before Purification
Symptoms:
-
Analytical HPLC of the crude product shows multiple peaks of significant intensity.
-
Mass spectrometry analysis reveals the presence of deletion sequences (missing amino acids) or truncated peptides.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Verification Method |
| Incomplete Fmoc Deprotection | Extend the piperidine (B6355638) treatment time (e.g., from 10 minutes to 15-20 minutes).[1] | Perform a Kaiser test after deprotection. A strong blue color indicates the presence of free amines.[1][11] |
| Inefficient Amino Acid Coupling | Use a more powerful coupling reagent such as HATU or COMU, especially for hindered couplings like Proline.[6][7] Increase the equivalents of amino acid and coupling reagent (e.g., from 3 to 5 equivalents).[1] Perform a "double coupling" where the coupling step is repeated. | Perform a Kaiser test after coupling. A negative result (yellow beads) indicates complete coupling.[1][11] |
| Peptide Aggregation on Resin | Synthesize at an elevated temperature to disrupt secondary structures.[1] Use a more polar solvent system, such as NMP instead of DMF.[2] Incorporate a DMB protecting group on the backbone nitrogen of a key residue to disrupt hydrogen bonding.[2] | Analyze a small cleaved sample by HPLC and Mass Spectrometry to check for improvement in purity. |
Issue 2: Low Yield of Purified this compound
Symptoms:
-
The amount of lyophilized pure peptide is significantly lower than expected based on the initial resin loading.
-
Significant product loss is observed during the purification steps.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Verification Method |
| Inefficient Cleavage from Resin | Extend the cleavage time (e.g., from 2 hours to 4 hours).[3] Ensure the use of an appropriate cleavage cocktail with scavengers. For Rink Amide resin, a two-step cleavage process can be beneficial.[3] | Re-cleave the resin with fresh cleavage cocktail and analyze the filtrate for any remaining product. |
| Peptide Precipitation During Workup | After cleavage, concentrate the TFA solution under a stream of nitrogen before precipitating with cold diethyl ether.[4] | Visually inspect for precipitate formation upon addition of ether. |
| Poor Solubility During Purification | Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase for HPLC.[4] | Ensure the sample is fully dissolved before injection into the HPLC. |
| Suboptimal HPLC Purification | Optimize the HPLC gradient to ensure good separation of the product from closely eluting impurities. A shallower gradient around the elution time of the target peptide can improve resolution.[4] | Analyze collected fractions by analytical HPLC to ensure accurate pooling of pure fractions. |
Quantitative Data Summary
The following tables provide a summary of quantitative data to aid in troubleshooting and optimizing your synthesis.
Table 1: Comparison of Coupling Reagent Performance for Difficult Sequences [6][7][12]
| Coupling Reagent | Typical Crude Purity (%) | Relative Cost | Key Advantages | Potential Drawbacks |
| DIC/HOBt | 60-80 | Low | Cost-effective for standard couplings. | Less effective for sterically hindered amino acids; can cause racemization. |
| HBTU | 80-95 | Medium | High efficiency and widely used. | Can cause guanidinylation of the N-terminal amine.[8] |
| HATU | 90-98 | High | Very high reactivity, excellent for hindered couplings and suppresses racemization.[8] | More expensive. |
| COMU | 90-98 | High | High reactivity, comparable to HATU, with a better safety profile (non-explosive).[7] | Limited solution stability. |
Table 2: Interpretation of the Kaiser Test [1][11]
| Color of Beads | Color of Solution | Interpretation | Action |
| Yellow/Colorless | Yellow/Colorless | Negative: No free primary amines. | Proceed to the next step (deprotection or cleavage). |
| Blue | Intense Blue | Positive: Free primary amines present. | If after deprotection, proceed with coupling. If after coupling, recouple. |
| Colorless | Dark Blue | Nearly complete coupling. | Extend coupling time or cap unreacted amines. |
| Dark Blue | Light Blue | Incomplete coupling. | Recouple the amino acid. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Palmitoyl-GQPR-NH₂ on Rink Amide Resin
This protocol outlines the manual Fmoc-SPPS for Palmitoyl-Gly-Gln(Trt)-Pro-Arg(Pbf)-NH₂.
-
Resin Swelling: Swell Rink Amide resin (0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[12]
-
Drain and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
-
-
Amino Acid Coupling (Arg, Pro, Gln):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[12]
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirm complete coupling with a Kaiser test (should be negative). If positive, recouple.
-
-
Glycine Coupling: Repeat step 3 for Fmoc-Gly-OH.
-
Final Fmoc Deprotection: Perform the deprotection as described in step 2.
-
Palmitoylation:
-
In a separate vessel, dissolve palmitic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the deprotected peptide-resin and agitate for 4 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Resin Drying: Wash the resin with methanol (B129727) and dry under vacuum.
Protocol 2: Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[9]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and stir gently at room temperature for 2-3 hours.[13]
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the solution dropwise into a large volume of cold diethyl ether.[14]
-
-
Peptide Collection:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
-
Drying: Dry the crude peptide pellet under vacuum.[14]
Protocol 3: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of 50:50 water/acetonitrile with 0.1% TFA. Filter the sample through a 0.45 µm syringe filter.[4]
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 20% to 80% B over 40 minutes. This may need optimization based on the crude peptide profile.
-
Flow Rate: 4 mL/min.
-
Detection: 214 nm or 220 nm.[4]
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions that meet the desired purity and lyophilize to obtain the purified peptide as a white solid.[4]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Palmitoyl Tetrapeptide Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of palmitoyl (B13399708) tetrapeptides in aqueous solutions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with palmitoyl tetrapeptides.
| Problem | Possible Causes | Recommended Solutions |
| Difficulty dissolving lyophilized palmitoyl tetrapeptide powder in water. | 1. High hydrophobicity due to the palmitoyl chain. 2. Peptide has formed aggregates in the lyophilized state. 3. Incorrect pH of the aqueous solvent. | 1. Start by attempting to dissolve a small amount of the peptide in deionized water with vortexing or sonication. 2. If solubility is low, try adding a minimal amount of a water-miscible organic co-solvent like DMSO, DMF, or ethanol (B145695) to the peptide first, then slowly add the aqueous buffer while vortexing.[1] 3. Adjust the pH of the aqueous solution to be at least 1-2 units away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion. For many peptides, a slightly acidic pH can improve solubility.[2] |
| The aqueous solution of the this compound is cloudy or forms a precipitate over time. | 1. The peptide concentration is above its critical micelle concentration (CMC) or solubility limit. 2. The pH of the solution is close to the peptide's pI. 3. Suboptimal storage conditions (e.g., repeated freeze-thaw cycles). 4. High ionic strength causing "salting out". | 1. Work with lower peptide concentrations. Determine the CMC for your specific peptide if possible. 2. Verify and adjust the pH of the solution. Maintain a pH that ensures a net charge on the peptide. 3. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots at -20°C or -80°C.[3] 4. While moderate ionic strength can sometimes improve solubility, high salt concentrations can decrease it. Try reducing the salt concentration of your buffer. |
| Inconsistent results in biological or biophysical assays. | 1. Aggregation is leading to a variable concentration of the active, monomeric peptide. 2. The peptide is degrading over time in the solution. 3. Interference of aggregates with the assay readout. | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Filter the peptide solution through a 0.22 µm filter immediately before use to remove larger aggregates.[3] 3. Characterize the aggregation state of your peptide solution before each experiment using techniques like Dynamic Light Scattering (DLS). 4. Assess the stability of the peptide in your assay buffer over the time course of the experiment. |
| Precipitation occurs when adding an aqueous buffer to a stock solution in an organic solvent. | 1. Rapid change in solvent polarity is causing the peptide to crash out of solution. | 1. Add the aqueous buffer to the organic stock solution dropwise while continuously vortexing or stirring to allow for a gradual transition in solvent composition.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation and why is it a problem?
A1: this compound aggregation is the self-assembly of individual peptide molecules into larger structures, such as micelles, fibrils, or amorphous aggregates. This is primarily driven by the hydrophobic interactions of the palmitoyl chains and hydrogen bonding between the peptide backbones. Aggregation is a significant issue as it can lead to a loss of the peptide's biological activity, reduced solubility, and can interfere with analytical measurements and assay results.[4]
Q2: What are the typical signs of this compound aggregation?
A2: Common signs of aggregation include:
-
Visual changes: The solution may appear cloudy, opalescent, or contain visible precipitates.
-
Increased viscosity: At higher concentrations, the solution may become more viscous or form a gel.
-
Inconsistent experimental results: Variation in biological activity or analytical readouts between experiments.
Q3: How does the palmitoyl chain affect the peptide's solubility and aggregation?
A3: The C16 palmitoyl chain is a long, hydrophobic fatty acid. Its conjugation to a tetrapeptide creates an amphiphilic molecule with a hydrophobic tail and a more hydrophilic peptide headgroup. This amphiphilicity drives the self-assembly in aqueous solutions to minimize the exposure of the hydrophobic tails to water, often leading to the formation of micelles above a certain concentration known as the critical micelle concentration (CMC).[5][6] While the un-modified peptide may be freely soluble in water, the palmitoylated version is significantly more lipophilic and prone to aggregation.[5][7]
Q4: What is the Critical Micelle Concentration (CMC) and why is it important?
A4: The Critical Micelle Concentration (CMC) is the concentration of a surfactant (in this case, the this compound) above which micelles spontaneously form. Below the CMC, the peptide molecules exist predominantly as monomers. Knowing the CMC is crucial because the formation of micelles can significantly alter the properties of the solution and the availability of the monomeric peptide for biological interactions. For example, the CMC of Palmitoyl-KTTKS (a pentapeptide) has been reported to be approximately 0.024 mM.[5][7]
Q5: How do pH and ionic strength influence the aggregation of palmitoyl tetrapeptides?
A5:
-
pH: The pH of the solution affects the ionization state of the amino acid side chains in the peptide. At the isoelectric point (pI), the peptide has a net neutral charge, which minimizes electrostatic repulsion between molecules and often leads to maximum aggregation. By adjusting the pH away from the pI, the peptides will have a net positive or negative charge, increasing electrostatic repulsion and thereby reducing aggregation.[8][2]
-
Ionic Strength: The effect of ionic strength (salt concentration) can be complex. Low to moderate salt concentrations can sometimes help to shield charges and improve solubility. However, high salt concentrations can lead to a "salting-out" effect, where the salt ions compete for water molecules, reducing the hydration of the peptide and promoting aggregation.[9]
Q6: What are some common excipients that can be used to prevent this compound aggregation?
A6:
-
Co-solvents: Small amounts of organic solvents like DMSO, ethanol, or propylene (B89431) glycol can help to solubilize the hydrophobic palmitoyl chain.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the palmitoyl chain, forming an inclusion complex that increases the overall solubility of the peptide in water. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[3][10][11]
-
Surfactants: Non-ionic surfactants, such as Polysorbate 20 (Tween® 20) or Polysorbate 80, can be used at low concentrations to help prevent aggregation, although their potential for oxidation should be considered.[12]
Q7: What analytical techniques can be used to detect and characterize this compound aggregates?
A7:
-
Dynamic Light Scattering (DLS): A non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates.[13][14]
-
Thioflavin T (ThT) Fluorescence Assay: This assay is used to detect the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure. ThT dye exhibits a significant increase in fluorescence upon binding to these structures.[9]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the morphology of the aggregates (e.g., micelles, fibrils, amorphous structures).
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and analysis of palmitoylated peptides.
Table 1: Physicochemical Properties of Palmitoyl-KTTKS (a model palmitoylated pentapeptide)
| Property | Value | Reference(s) |
| logP | ~3.7 | [5][7] |
| Critical Micelle Concentration (CMC) | 0.024 ± 0.004 mM | [5][7] |
| Aqueous Solubility of KTTKS (unmodified) | Freely soluble | [5][7] |
Table 2: Solubility of this compound-7 in Organic Solvents
| Solvent | Solubility (approx.) | Reference(s) |
| Ethanol | 5 mg/mL | [1] |
| DMSO | 15 mg/mL | [1] |
| Dimethylformamide (DMF) | 20 mg/mL | [1] |
Table 3: Parameters for Thioflavin T (ThT) Fluorescence Assay
| Parameter | Wavelength/Value | Reference(s) |
| Excitation Wavelength | ~440-450 nm | [9][15] |
| Emission Wavelength | ~482-490 nm | [9][15] |
| Typical ThT Concentration | 10-25 µM | [15][16] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of a this compound
Objective: To prepare a stock solution of a this compound in an aqueous buffer while minimizing aggregation.
Materials:
-
Lyophilized this compound
-
Organic solvent (e.g., DMSO, HPLC-grade)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4), filtered through a 0.22 µm filter
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a concentrated stock solution (e.g., 10 mM), first dissolve the peptide in a minimal amount of an organic solvent like DMSO.
-
Vortex briefly to ensure the peptide is fully dissolved in the organic solvent.
-
While vortexing, slowly add the aqueous buffer to the peptide-DMSO solution in a dropwise manner. This gradual addition helps to prevent the peptide from precipitating out of solution.
-
If the solution appears cloudy, sonicate the vial in a water bath for 10-15 minutes.
-
Once the peptide is fully dissolved, it is recommended to filter the solution through a 0.22 µm syringe filter to remove any pre-existing micro-aggregates.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
Objective: To assess the size distribution and presence of aggregates in a this compound solution.
Materials:
-
This compound solution
-
DLS instrument
-
Low-volume quartz or disposable cuvette
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare the peptide solution in the desired aqueous buffer, following Protocol 1. The buffer should be filtered to remove any dust or particulate matter.[17]
-
The optimal concentration for DLS is typically in the range of 0.1-1.0 mg/mL. The sample should be visually clear.[17]
-
Filter the final peptide solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette.[17]
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature for at least 10-15 minutes.[17]
-
Set the instrument parameters, including the solvent viscosity and refractive index.
-
Perform the measurement according to the instrument's instructions.
-
-
Data Analysis:
-
Analyze the size distribution data. The presence of large particles or a high polydispersity index (PDI) can indicate aggregation.
-
By taking measurements at different time points or under different conditions (e.g., temperature, pH), the kinetics and stability of the peptide can be assessed.
-
Protocol 3: Thioflavin T (ThT) Assay for Detecting Fibrillar Aggregates
Objective: To detect the formation of amyloid-like β-sheet-rich fibrils in a this compound solution.
Materials:
-
This compound solution
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, deionized water. Filter the solution through a 0.2 µm syringe filter. Store protected from light.[15]
-
Prepare Assay Solution: Dilute the 1 mM ThT stock solution in PBS (pH 7.4) to a final working concentration (e.g., 25 µM).[15]
-
Prepare Peptide Samples: Prepare the this compound at various concentrations in the ThT assay solution.
-
Set up the Assay Plate:
-
Add 100-200 µL of the peptide-ThT solution to the wells of the 96-well plate.
-
Include control wells with only the ThT assay solution (no peptide) to measure background fluorescence.[15]
-
-
Incubation and Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Incubate at a desired temperature (e.g., 37°C), with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~450 nm and emission at ~485 nm.[15]
-
-
Data Analysis:
-
Subtract the background fluorescence from the peptide-containing samples.
-
An increase in fluorescence intensity over time indicates the formation of ThT-positive aggregates (amyloid-like fibrils).
-
Note on ThT Assay: The presence of some compounds can interfere with the ThT fluorescence assay, leading to false-positive or false-negative results. It is important to run appropriate controls.[7][18][19]
Visualizations
Caption: Workflow for preparing and analyzing this compound solutions for aggregation.
Caption: Factors influencing this compound aggregation in aqueous solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Self-Assembly into Amyloid Fibrils at Hard and Soft Interfaces-From Corona Formation to Membrane Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of An Investigation of the Effect of Ionic Strength on Micellization Behaviors of a Cationic Surfactant [nepjol.info]
- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 11. Micellization of Lipopeptides Containing Toll-like Receptor Agonist and Integrin Binding Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 13. research.colostate.edu [research.colostate.edu]
- 14. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. eagle.co.ug [eagle.co.ug]
- 16. lsinstruments.ch [lsinstruments.ch]
- 17. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
optimizing Palmitoyl tetrapeptide solubility for in vitro assays
Welcome to the Technical Support Center for Palmitoyl (B13399708) Tetrapeptide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the solubility of Palmitoyl tetrapeptide for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its structure important for solubility?
A1: this compound, such as this compound-7 or this compound-3, is a synthetic lipopeptide.[1][2] It consists of a four-amino acid peptide sequence (like Glycine-Glutamine-Proline-Arginine) covalently linked to a palmitic acid molecule.[1][3] This palmitoyl group is a fatty acid chain that significantly increases the molecule's lipophilicity (hydrophobicity).[1][4] This dual nature—a hydrophilic peptide backbone and a lipophilic lipid tail—makes it amphiphilic, which presents challenges for dissolving it in purely aqueous solutions like cell culture media.[3][5]
Q2: What are the common variants of this compound I might encounter?
A2: You may encounter different naming conventions for what is often the same or a very similar molecule. For instance, this compound-7 is also referred to as this compound-3 or Rigin in some contexts.[1][6] It's a component of the well-known cosmetic ingredient Matrixyl 3000, where it is often paired with Palmitoyl Tripeptide-1 (also known as Palmitoyl Oligopeptide).[1][7] The core structure relevant to solubility is the tetrapeptide linked to palmitic acid.
Q3: What are the recommended primary solvents for creating a stock solution of this compound?
A3: Due to its hydrophobic nature, this compound is poorly soluble in water.[8] The recommended starting solvents are organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly effective.[9][10] Ethanol can also be used, although the solubility is generally lower than in DMSO or DMF.[9][10] For highly hydrophobic peptides, 100% DMSO is a common starting point for creating a high-concentration stock solution.[2][11]
Q4: What is the maximum concentration of organic solvent, like DMSO, that is safe for my cell cultures?
A4: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations.[2][11] The tolerance varies significantly between cell types, but a general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with concentrations under 0.1% being considered safe for most cell lines, including sensitive primary cells.[11] It is always best to perform a dose-response curve to determine the specific tolerance of your cell line.
Q5: What factors can affect the stability of my this compound solution?
A5: The stability of this compound can be influenced by pH, temperature, and repeated freeze-thaw cycles.[5] Peptides are generally most stable at a neutral pH (around 6.5-7.5) and can be susceptible to hydrolysis in acidic or alkaline conditions.[5][12] To maintain stability, it is recommended to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to avoid the degradation that can occur with multiple freeze-thaw cycles.[12]
Solubility Data
The solubility of this compound can vary based on the specific peptide sequence and whether it is in an acetate (B1210297) or other salt form. The following table summarizes publicly available quantitative data.
| Solvent | Concentration | Method / Notes |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[9][10] | Sonication is recommended to aid dissolution.[10] |
| Dimethylformamide (DMF) | ~20 mg/mL[9][10] | Sonication is recommended.[10] |
| Dimethylformamide (DMF) | 10 mg/mL[6][8] | Ultrasonic and pH adjustment to 3 with HCl may be required.[6][8] |
| Ethanol | ~5 mg/mL[9][10] | Sonication is recommended.[10] |
| Water | < 0.1 mg/mL (Insoluble)[8] | Not a recommended primary solvent. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide powder will not dissolve in the organic solvent. | Insufficient solvent volume or agitation. The peptide may require more energy to dissolve. | 1. Ensure you are using a recommended solvent like DMSO or DMF. 2. Briefly vortex the solution for 1-2 minutes.[2] 3. If it still doesn't dissolve, sonicate the solution in a water bath for 10-15 minutes. This can significantly aid in dissolving stubborn peptides.[2][13] |
| Peptide precipitates ("crashes out") when the stock solution is added to the aqueous cell culture medium. | The peptide's solubility limit in the final aqueous solution has been exceeded. This often happens when a concentrated organic stock is diluted too quickly. | 1. Add the stock solution to the culture medium very slowly, ideally drop-by-drop.[2][11] 2. Vigorously stir or vortex the medium while adding the stock solution to facilitate rapid and even dispersion.[2] 3. Perform a serial dilution. Instead of a single large dilution, dilute the stock in several smaller steps. |
| Observed cytotoxicity or unexpected effects in the in vitro assay. | The final concentration of the organic solvent (e.g., DMSO) is too high for the cells. The peptide itself may have degraded due to improper storage. | 1. Calculate the final solvent concentration in your media and ensure it is below the toxic threshold for your cell line (typically <0.5%).[2] 2. Always run a "vehicle control" experiment containing the same final concentration of the solvent without the peptide to isolate the solvent's effect. 3. Ensure your peptide stock solutions are stored properly in single-use aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles.[2] |
| Difficulty dissolving the peptide without using organic solvents. | The inherent hydrophobicity of the palmitoyl chain makes aqueous dissolution extremely difficult. | Consider using a solubilizing agent like cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form an inclusion complex with the hydrophobic palmitoyl tail, rendering the entire complex water-soluble. This method can be used to create an aqueous stock solution, avoiding organic solvents entirely. |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation using DMSO
This protocol details the most common method for preparing a this compound stock solution for use in cell-based assays.
Materials:
-
Lyophilized this compound powder
-
100% cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Calculate Required Mass and Volume: Determine the mass of the peptide in your vial. To create a 10 mM stock solution of this compound-7 (M.W. ~694.9 g/mol ), you would need 6.95 mg per 1 mL of solvent. Adjust your calculations based on the actual mass provided and your desired stock concentration.
-
Add Solvent: Carefully add the calculated volume of 100% DMSO to the vial containing the peptide powder.
-
Dissolve the Peptide:
-
Aliquot for Storage: Once fully dissolved, dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.[2][12]
-
Store Properly: Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol describes how to dilute the high-concentration DMSO stock into your aqueous cell culture medium.
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound needed for your experiment (e.g., 10 µM).
-
Calculate Dilution: Calculate the volume of your stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need to add 1 µL of the stock to 999 µL of cell culture medium.
-
(V1)(C1) = (V2)(C2)
-
(V1)(10,000 µM) = (1000 µL)(10 µM) -> V1 = 1 µL
-
-
Verify Final DMSO Concentration: In the example above, the final DMSO concentration would be 0.1% (1 µL in 1000 µL total volume), which is generally considered safe for most cell lines.[11]
-
Perform the Dilution:
-
Dispense the required volume of cell culture medium into a sterile tube.
-
Place the tube on a vortex mixer at a medium speed.
-
Slowly and carefully add the calculated volume of the peptide stock solution drop-by-drop into the center of the vortexing medium.[2] This ensures rapid dispersion and prevents the peptide from precipitating.
-
-
Use Immediately: Use the freshly prepared working solution for your in vitro assay immediately for best results.
Visual Guides
Signaling and Workflow Diagrams
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Logical relationship of this compound's structure to its solubility issues.
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: this compound-7 is theorized to inhibit IL-6 production.[1][8][14]
References
- 1. canadapeptide.com [canadapeptide.com]
- 2. benchchem.com [benchchem.com]
- 3. eagle.co.ug [eagle.co.ug]
- 4. CA3107841A1 - Skin care formulation with lipophilic peptides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound-7 (acetate) | TargetMol [targetmol.com]
- 11. lifetein.com [lifetein.com]
- 12. benchchem.com [benchchem.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palmitoyl Tetrapeptide in Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from Palmitoyl (B13399708) tetrapeptide in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate these issues to ensure the accuracy and reliability of your experimental data.
Troubleshooting Guides
Issue 1: Higher than Expected Fluorescence Signal (Potential Autofluorescence)
You observe a high background fluorescence signal in wells containing Palmitoyl tetrapeptide, even in the absence of your fluorescent reporter. This may indicate that the peptide itself is autofluorescent at your assay's excitation and emission wavelengths.
Troubleshooting Steps:
-
Confirm Autofluorescence:
-
Prepare control wells containing only the assay buffer and this compound at the concentrations used in your experiment.
-
Prepare a blank set of wells with only the assay buffer.
-
Read the fluorescence of these wells using the identical instrument settings (e.g., excitation/emission wavelengths, gain) as your main assay.
-
Interpretation: A significantly higher signal in the peptide-containing wells compared to the blank confirms autofluorescence.[1]
-
-
Implement Background Subtraction:
-
For each experiment, include control wells with this compound at every concentration used, but without your fluorescent probe or cells.
-
Measure the fluorescence of these controls.
-
Subtract the average fluorescence value of the corresponding peptide-only control from the readings of your experimental wells.[1][2]
-
-
Optimize Wavelengths:
-
If possible, perform a spectral scan of the this compound to determine its excitation and emission maxima.
-
Adjust your assay's excitation and emission wavelengths to a region where the peptide's autofluorescence is minimal.
-
-
Consider Red-Shifted Dyes:
Issue 2: Lower than Expected Fluorescence Signal (Potential Quenching or Inner Filter Effect)
Your fluorescence signal is unexpectedly low in the presence of this compound. This could be due to the peptide absorbing the excitation light or the emitted fluorescence from your probe (quenching or inner filter effect).[1][5]
Troubleshooting Steps:
-
Assess Quenching Effect:
-
Prepare three sets of wells:
-
Set A: Assay buffer + your fluorescent probe.
-
Set B: Assay buffer + your fluorescent probe + this compound.
-
Set C: Assay buffer only (blank).
-
-
Measure the fluorescence of all wells.
-
Interpretation: If the signal in Set B is significantly lower than in Set A (after subtracting the blank), the peptide is likely quenching the fluorescence.[1]
-
-
Perform a "Pre-Read" for Inner Filter Effect:
-
Measure the absorbance of this compound at the excitation and emission wavelengths of your fluorophore.[5]
-
High absorbance at these wavelengths suggests an inner filter effect, where the peptide is preventing light from reaching the fluorophore or the detector.
-
-
Adjust Assay Miniaturization:
-
If using microplates, be aware that higher concentrations of interfering compounds can have a more pronounced effect in smaller well volumes (e.g., 384-well vs. 96-well). Consider using a larger assay volume to potentially mitigate some of the inner filter effect.
-
-
Utilize a Different Fluorophore:
-
Select a fluorophore with excitation and emission spectra that do not overlap with the absorbance spectrum of this compound.
-
Issue 3: High Signal Variability or Inconsistent Results (Potential Light Scattering)
You are observing erratic or non-reproducible fluorescence readings. Due to its lipophilic nature, this compound may form aggregates in aqueous solutions, which can scatter light and interfere with fluorescence detection.[6][7]
Troubleshooting Steps:
-
Visually Inspect for Precipitation:
-
Carefully inspect your assay wells for any visible precipitate after adding the this compound.
-
-
Optimize Solubilization:
-
Ensure the peptide is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into your aqueous assay buffer.
-
When diluting, add the peptide stock solution dropwise while gently vortexing the buffer to prevent precipitation.
-
-
Incorporate a Non-ionic Detergent:
-
Consider adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 to your assay buffer to help prevent peptide aggregation.
-
-
Measure Light Scattering:
-
Use a plate reader capable of measuring light scatter (e.g., by measuring absorbance at a wavelength where neither your compound nor fluorophore absorbs, such as 600-700 nm).
-
An increase in scatter with increasing peptide concentration indicates aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound can interfere with fluorescence-based assays?
A1: The three main mechanisms of interference are:
-
Autofluorescence: The peptide itself may fluoresce when excited at the same wavelength as your assay's fluorophore, leading to false-positive signals.[8]
-
Quenching/Inner Filter Effect: The peptide can absorb the excitation light intended for your fluorophore or the emitted light from it, resulting in a decreased signal and potential false negatives.[1][5][8]
-
Light Scattering: Due to its lipophilic palmitoyl group, the peptide may form aggregates in aqueous buffers. These aggregates can scatter the excitation light, leading to inconsistent and noisy readings.[6][7]
Q2: How can I proactively minimize interference when designing an assay involving this compound?
A2: When designing your assay, consider the following:
-
Fluorophore Selection: Opt for red-shifted fluorescent dyes (e.g., those with excitation/emission > 550 nm) as they are generally less susceptible to interference from autofluorescent compounds.[3][4]
-
Control Wells: Always include appropriate controls in your experimental setup, such as "peptide only" wells to measure autofluorescence and "fluorophore + peptide" wells to check for quenching.[1]
-
Buffer Optimization: Ensure your assay buffer is optimized for peptide solubility, potentially including a small amount of a non-ionic detergent.
Q3: Are there any specific types of fluorescence assays that are more prone to interference from lipophilic peptides?
A3: Assays using UV or blue-range fluorophores are generally more susceptible to autofluorescence interference. Fluorescence Polarization (FP) assays can also be affected by light scattering from peptide aggregates, which can cause a net increase in total polarization.[9]
Data Presentation
| Property | Potential Characteristic | Implication for Fluorescence Assays |
| Absorbance Maximum (Palmitic Acid) | ~210-230 nm | Potential for inner filter effect with UV-excitable fluorophores. |
| Intrinsic Fluorescence (Peptide Aggregates) | Excitation: ~320-380 nm, Emission: ~420-470 nm[10] | Can cause significant autofluorescence, especially in assays using blue fluorophores. |
| Light Scattering | Increases with concentration in aqueous buffers | Can lead to high variability and noise in fluorescence readings. |
Experimental Protocols
Protocol 1: Comprehensive Interference Assessment
Objective: To systematically determine if this compound causes autofluorescence, quenching, or light scattering under your specific assay conditions.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescent probe
-
Black, opaque microplate
-
Microplate reader with fluorescence and absorbance capabilities
Procedure:
-
Prepare Plates:
-
Plate 1 (Autofluorescence & Light Scatter):
-
Column 1: Assay buffer only (Blank).
-
Column 2-12: Serial dilution of this compound in assay buffer.
-
-
Plate 2 (Quenching):
-
Column 1: Assay buffer + fluorescent probe (Positive Control).
-
Column 2-12: Serial dilution of this compound in assay buffer, with a constant concentration of the fluorescent probe in all wells.
-
-
-
Incubation:
-
Incubate the plates under the same conditions as your main experiment (time and temperature).
-
-
Data Acquisition:
-
Plate 1:
-
Read fluorescence at your assay's excitation and emission wavelengths.
-
Read absorbance at 650 nm to assess light scattering.
-
-
Plate 2:
-
Read fluorescence at your assay's excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Autofluorescence: On Plate 1, subtract the average signal of the blank from all other wells. A dose-dependent increase in fluorescence indicates autofluorescence.
-
Light Scattering: On Plate 1, a dose-dependent increase in absorbance at 650 nm indicates aggregation and light scattering.
-
Quenching: On Plate 2, compare the fluorescence signal in the presence of the peptide to the positive control. A dose-dependent decrease in fluorescence suggests quenching.
-
Visualizations
Signaling Pathway Example
Experimental Workflow for Troubleshooting Interference
Caption: Troubleshooting workflow for this compound interference.
References
- 1. Fluorescence labeling methods influence the aggregation process of α-syn in vitro differently - Nanoscale (RSC Publishing) DOI:10.1039/D2NR05487F [pubs.rsc.org]
- 2. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence anisotropy (polarization): from drug screening to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Light Scattering Investigation of Enzymatic Gelation in Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stability of Palmitoyl Tetrapeptides for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Palmitoyl (B13399708) Tetrapeptide-7 and Palmitoyl Tetrapeptide-10 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Palmitoyl Tetrapeptides in my experiments?
A1: The stability of Palmitoyl Tetrapeptides can be influenced by several factors, including:
-
pH: Palmitoylated peptides are generally most stable in a neutral to slightly acidic pH range. Alkaline pH can lead to the hydrolysis of the palmitoyl group (depalmitoylation) and degradation of the peptide backbone.
-
Temperature: Elevated temperatures accelerate degradation pathways such as hydrolysis and oxidation. For long-term storage, it is crucial to maintain recommended low-temperature conditions.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to the oxidation of certain amino acid residues within the peptide sequence, potentially affecting its biological activity.
-
Enzymatic Degradation: If using cell culture models, proteases present in the serum or secreted by cells can degrade the peptide.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can lead to aggregation and degradation. It is highly recommended to aliquot stock solutions into single-use volumes.
-
Solvent/Formulation: The choice of solvent and the presence of other excipients in the formulation can significantly impact peptide stability.
Q2: I'm observing a decrease in the activity of my this compound over time. What could be the cause?
A2: A decrease in activity is often linked to peptide degradation. The most common causes include:
-
Hydrolysis: The peptide bonds can be cleaved, especially at acidic or alkaline pH, leading to inactive fragments.
-
Aggregation: Peptides can self-associate to form aggregates, which may be inactive and can also interfere with assays. This is particularly relevant for lipophilic peptides like palmitoylated tetrapeptides.
-
Oxidation: If your experimental setup involves exposure to air or oxidizing agents, sensitive amino acid residues may have been modified.
-
Improper Storage: Storing the peptide at an incorrect temperature or in a solution that is not optimal for its stability can lead to rapid loss of activity.
Q3: How should I properly store my this compound stock solutions and working solutions?
A3: Proper storage is critical for maintaining the stability and activity of your peptides.
-
Lyophilized Powder: Store lyophilized this compound powder at -20°C or -80°C for long-term stability.
-
Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
-
Working Solutions: For daily use, a working solution can be prepared from a stock aliquot and stored at 4°C for a short period (typically a few days). However, for long-term experiments, it is advisable to prepare fresh working solutions regularly.
Q4: What are the signs of peptide degradation or aggregation in my solution?
A4: Visual inspection can sometimes reveal signs of instability. Look for:
-
Cloudiness or Precipitation: This is a clear indicator of peptide aggregation or precipitation out of solution.
-
Discoloration: A change in the color of the solution could indicate chemical degradation.
For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect degradation products, and Dynamic Light Scattering (DLS) can be used to identify the presence of aggregates.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Reproducibility of Experimental Results
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | 1. Verify the storage conditions of your peptide stock and working solutions. 2. Prepare fresh working solutions before each experiment. 3. Perform a stability check of your peptide solution using HPLC to assess purity and detect degradation products. |
| Peptide Aggregation | 1. Visually inspect the solution for any signs of precipitation or cloudiness. 2. Consider using a different solvent or adjusting the pH to improve solubility and reduce aggregation. 3. Analyze the sample using Dynamic Light Scattering (DLS) to detect the presence of aggregates. |
| Inaccurate Concentration | 1. Ensure the peptide was accurately weighed and fully dissolved when preparing the stock solution. 2. Use a validated method, such as a BCA or Bradford assay, to confirm the peptide concentration. Note that the palmitoyl group may affect the accuracy of some protein quantification assays. |
Issue 2: Visible Precipitation or Cloudiness in Peptide Solution
| Potential Cause | Troubleshooting Step |
| Poor Solubility | 1. The peptide concentration may be too high for the chosen solvent. Try preparing a more dilute solution. 2. The palmitoyl group increases hydrophobicity. Consider using a small amount of an organic solvent like DMSO or ethanol (B145695) to initially dissolve the peptide before adding it to your aqueous buffer. 3. Sonication can sometimes help to dissolve the peptide. |
| Aggregation | 1. Optimize the pH of the solution. Peptides are often least soluble at their isoelectric point (pI). 2. Store the solution at the recommended temperature. Temperature fluctuations can promote aggregation. 3. Consider adding stabilizing excipients such as sugars (e.g., trehalose, sucrose) or non-ionic surfactants (e.g., Polysorbate 20) at low concentrations. |
Quantitative Data on this compound Stability
While specific quantitative degradation kinetics for this compound-7 and this compound-10 are not extensively available in public literature, the following tables provide an illustrative summary of expected stability based on studies of similar palmitoylated peptides.
Table 1: Illustrative pH Stability of Palmitoylated Peptides in Aqueous Solution at 37°C
| pH | Palmitoyl-GQPR (this compound-7) Stability | Palmitoyl-KTFK (this compound-10) Stability | Primary Degradation Pathway |
| 4.0 (Acidic) | Stable | Stable | Minimal degradation |
| 7.4 (Neutral) | Stable | Stable | Minimal degradation |
| 8.0 (Alkaline) | Significant Depalmitoylation after 6 hours | Significant Depalmitoylation after 6 hours | Hydrolysis of the ester linkage of the palmitoyl group |
Note: This data is illustrative and based on general observations for palmitoylated peptides. Actual degradation rates will depend on the specific experimental conditions.
Table 2: Recommended Storage Conditions and Expected Stability
| Form | Storage Temperature | Expected Long-Term Stability |
| Lyophilized Powder | -20°C to -80°C | ≥ 1 year |
| Reconstituted Stock Solution (in appropriate solvent, aliquoted) | -20°C to -80°C | Up to 6 months |
| Working Solution (in buffer) | 2-8°C | 1-7 days |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method for assessing the purity and detecting degradation products of Palmitoyl Tetrapeptides.
1. Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Sample Preparation:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with Mobile Phase A to a final concentration of 100 µg/mL.
4. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
5. Data Analysis:
-
Integrate the peak areas of the main peptide and any degradation products.
-
Calculate the percentage purity of the peptide.
-
Monitor the appearance of new peaks or a decrease in the main peak area over time to assess stability.
Protocol 2: Forced Degradation Study
This protocol describes how to intentionally degrade the peptide to identify potential degradation products and pathways.
1. Prepare Peptide Solutions:
-
Prepare a stock solution of the this compound at 1 mg/mL in a suitable solvent.
2. Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the peptide solution. Incubate at 60°C for 2, 4, and 8 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the peptide solution. Incubate at room temperature for 1, 2, and 4 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the peptide solution. Incubate at room temperature for 2, 4, and 8 hours.
-
Thermal Degradation: Incubate the peptide solution at 60°C for 24, 48, and 72 hours.
-
Photostability: Expose the peptide solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At each time point, neutralize the acid and base-stressed samples.
-
Analyze all samples by the stability-indicating HPLC method described in Protocol 1.
4. Data Interpretation:
-
Identify new peaks that appear in the chromatograms of the stressed samples. These represent degradation products.
-
The conditions under which specific degradation products form will help to elucidate the degradation pathways.
Signaling Pathways and Experimental Workflows
This compound-7 Signaling Pathway
This compound-7 is reported to reduce inflammation by downregulating the production of interleukin-6 (IL-6).[1] This can, in turn, modulate downstream inflammatory signaling pathways such as NF-κB and JAK/STAT.
Caption: this compound-7 signaling pathway.
This compound-10 Signaling Pathway
This compound-10 is suggested to promote skin radiance by maintaining the homeostasis of α-crystallin, a chaperone protein, and by regulating keratinocyte differentiation.
Caption: this compound-10 signaling pathway.
Experimental Workflow for Peptide Stability Assessment
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Optimizing Cleavage in Solid-Phase Palmitoyl Tetrapeptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the cleavage conditions in solid-phase palmitoyl (B13399708) tetrapeptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the cleavage of palmitoylated peptides different from non-lipidated peptides?
A1: The N-terminal palmitoyl group significantly increases the hydrophobicity of the tetrapeptide. This can lead to several challenges not as commonly encountered with non-lipidated peptides of similar length. These include poor swelling of the resin in the cleavage cocktail, reduced solubility of the cleaved peptide in trifluoroacetic acid (TFA), and difficulties with precipitation, often resulting in the formation of an oil or gel instead of a solid precipitate. Furthermore, the hydrophobic nature of palmitoylated peptides can promote aggregation, potentially hindering complete cleavage and deprotection.[1]
Q2: How do I choose the appropriate cleavage cocktail for my palmitoyl tetrapeptide?
A2: The choice of cleavage cocktail depends on the amino acid composition of your tetrapeptide. For most sequences, a standard cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a good starting point.[2] TIS is an effective scavenger for carbocations generated during cleavage, which can otherwise lead to side reactions. If your tetrapeptide contains sensitive residues, modifications to this cocktail are necessary.
Q3: What are "scavengers" and why are they essential in the cleavage cocktail?
A3: During the acidic cleavage process with TFA, protective groups from the amino acid side chains and the resin linker are removed, generating highly reactive carbocations. These carbocations can re-attach to the peptide at nucleophilic residues like tryptophan, methionine, or cysteine, leading to undesired byproducts. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations, preventing side reactions and protecting the integrity of the final product.[3]
Q4: My palmitoylated peptide is not precipitating well in cold diethyl ether. What should I do?
A4: This is a common issue with hydrophobic and palmitoylated peptides. If you observe an oil or no precipitate at all, consider the following troubleshooting steps:
-
Concentrate the TFA: Before adding to cold ether, carefully reduce the volume of the TFA filtrate under a gentle stream of nitrogen. This increases the concentration of the peptide relative to the TFA.[3]
-
Use a different precipitation solvent: A mixture of diethyl ether and pentane (B18724) (1:1) can sometimes improve precipitation.
-
Check the ether supernatant: Your peptide may be partially soluble in the ether. Carefully decant the ether and evaporate it to see if any product can be recovered.[4]
-
Lyophilization: If precipitation fails, the TFA can be removed by rotary evaporation, and the resulting residue can be dissolved in a suitable solvent (like a mixture of acetonitrile (B52724) and water) and lyophilized.
Q5: How can I confirm that the cleavage from the resin is complete?
A5: After the cleavage and filtration of the peptide, you can perform a qualitative test on a small sample of the resin beads to check for remaining peptide. A Kaiser test, for example, can detect free primary amines on the N-terminus of any peptide still attached to the resin. A strong blue color indicates incomplete cleavage.
Troubleshooting Guides
Problem 1: Low Yield of this compound After Cleavage
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Cleavage | - Extend the cleavage time (e.g., from 2 hours to 4 hours). - Ensure adequate swelling of the peptide-resin in the cleavage cocktail. Gentle agitation can help. - Perform a post-cleavage Kaiser test on the resin to confirm complete cleavage. |
| Peptide Precipitation Issues | - Concentrate the TFA filtrate before precipitation. - Use alternative precipitation solvents like a 1:1 mixture of diethyl ether and pentane. - Recover any peptide that may be soluble in the ether supernatant by evaporation. |
| Peptide Adsorption | - The hydrophobic peptide may adsorb to labware. Use low-adsorption microcentrifuge tubes and pipette tips. |
| Premature Cleavage | - If using a hyper-acid sensitive linker, premature cleavage during synthesis could be an issue. Ensure neutral pH is maintained during synthesis steps. |
Problem 2: Presence of Unexpected Impurities in the Crude Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Side-chain Alkylation | - Ensure a sufficient amount and the correct type of scavenger are used in the cleavage cocktail. For peptides with sensitive residues, a more complex cocktail may be needed (see Table 1). |
| Incomplete Deprotection | - Increase the cleavage time. Some protecting groups are more difficult to remove than others. - For long peptides or those with multiple protecting groups, a repeat cleavage with fresh reagents after initial precipitation may be necessary. |
| Oxidation of Sensitive Residues | - If your peptide contains methionine or cysteine, consider using a cleavage cocktail containing scavengers that prevent oxidation, such as Reagent H. |
| Aspartimide Formation | - If your sequence contains an Asp-Gly or Asp-Ser motif, aspartimide formation can occur. Using specific protecting groups for aspartic acid during synthesis can minimize this. |
Data Presentation
Table 1: Comparison of Common Cleavage Cocktails for Peptides with Sensitive Residues
| Cleavage Cocktail | Composition (v/v/v) | Primary Use Case | Reported Purity/Yield |
| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, for peptides without sensitive residues. | High purity for simple peptides. |
| Reagent K | 82.5% TFA, 5% Phenol (B47542), 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[3] | Generally provides a satisfactory solution for complex peptides.[3] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I (w/w) | Specifically designed to prevent methionine oxidation.[5] | No methionine sulfoxide (B87167) detected in model peptides.[5] |
| "Odorless" Cocktail (Reagent B) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Alternative to cocktails with foul-smelling thiols, effective for trityl-based protecting groups. | Will not prevent methionine oxidation. |
Experimental Protocols
Protocol 1: Test Cleavage of this compound
Objective: To determine the optimal cleavage time and assess the purity of the crude product on a small scale.
Materials:
-
Dried this compound-resin (20-50 mg)
-
Selected cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Microcentrifuge tubes
-
Cold diethyl ether
-
Nitrogen gas source
-
HPLC system for analysis
Procedure:
-
Place 20-50 mg of the dried peptide-resin into a microcentrifuge tube.
-
Add the freshly prepared cleavage cocktail (e.g., 0.5 mL) to the resin.
-
Allow the reaction to proceed at room temperature. It is advisable to test different time points (e.g., 1, 2, and 4 hours).
-
At each time point, filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under a gentle stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in a mixture of acetonitrile and water) for HPLC analysis.
-
Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) to assess the purity and yield. This will allow you to compare the effectiveness of different cleavage times.
Protocol 2: Post-Cleavage Kaiser Test
Objective: To qualitatively determine if the peptide is still attached to the resin after the cleavage procedure.
Materials:
-
A small sample of the resin beads after cleavage and filtration.
-
Reagent A: 5% (w/v) ninhydrin (B49086) in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.
-
Small glass test tube.
-
Heating block or water bath set to 100°C.
Procedure:
-
Place a few dried resin beads (approximately 5-10 mg) into a clean, dry glass test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Gently mix the contents.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the resin beads and the solution.
Interpretation of Results:
-
Positive Result (Incomplete Cleavage): The resin beads and the solution turn a deep blue or purple color, indicating the presence of a primary amine on the peptide still attached to the resin.
-
Negative Result (Complete Cleavage): The resin beads and solution remain colorless or turn a faint yellow/brown.
Visualizations
Caption: Workflow for the cleavage of this compound from solid support.
Caption: Troubleshooting decision tree for cleavage of palmitoyl tetrapeptides.
References
Technical Support Center: Overcoming Challenges in Palmitoyl Tetrapeptide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Palmitoyl (B13399708) tetrapeptides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying Palmitoyl tetrapeptides?
The most prevalent and effective method for purifying synthetic peptides, including Palmitoyl tetrapeptides, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on differences in hydrophobicity. A C18 column is a frequently recommended choice for peptides of this nature.[2][3]
Q2: Why is my Palmitoyl tetrapeptide showing low solubility in the initial mobile phase?
The addition of a hydrophobic palmitoyl group significantly decreases the aqueous solubility of the tetrapeptide.[1][4] This can lead to precipitation during sample preparation or injection. To address this, it is recommended to first dissolve the crude peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting it with the initial mobile phase.[1]
Q3: What are the typical impurities I should expect to see in my crude this compound sample?
Impurities in crude synthetic peptides can arise from several sources, including incomplete coupling reactions during solid-phase peptide synthesis (SPPS), leading to deletion sequences.[2][5] Other potential impurities include protecting groups that were not successfully removed, byproducts from the cleavage process, and diastereomers. Aggregates of the peptide itself can also be a significant issue.[6][7]
Q4: How can I confirm the identity of my purified this compound?
Mass spectrometry (MS), often coupled with HPLC (LC-MS), is the most definitive method for confirming the identity of your purified peptide.[3][8] This technique provides the molecular weight of the compound, which can be compared to the theoretical mass of the this compound.
Q5: What are the recommended storage conditions for purified Palmitoyl tetrapeptides?
For long-term stability, lyophilized (freeze-dried) Palmitoyl tetrapeptides should be stored at -20°C or -80°C in a desiccated environment.[3][9] If the peptide is in solution, it is best to prepare fresh solutions for each use. If storage in solution is unavoidable, it should be aliquoted into single-use vials and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation and aggregation.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Palmitoyl tetrapeptides.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Peptide | Poor Synthesis Quality: Incomplete reactions during SPPS can lead to a low abundance of the target peptide in the crude material.[2] | Optimize the solid-phase peptide synthesis protocol. Ensure efficient coupling and deprotection steps. |
| Peptide Precipitation: The hydrophobic nature of the palmitoyl group can cause the peptide to precipitate during purification.[1] | Dissolve the crude peptide in a minimal amount of DMSO or DMF before diluting with the mobile phase. Adjust the mobile phase composition to increase organic solvent content if precipitation occurs on the column. | |
| Suboptimal HPLC Conditions: The gradient, flow rate, or column chemistry may not be suitable for separating the target peptide from impurities. | Optimize the RP-HPLC method. A shallow gradient is often necessary for separating hydrophobic peptides.[1] Experiment with different mobile phase additives (e.g., 0.1% TFA). | |
| Poor Peak Shape (Tailing or Broadening) in HPLC | Column Overload: Injecting too much sample can lead to poor peak shape.[10] | Reduce the amount of sample injected onto the column. |
| Secondary Interactions: The peptide may be interacting with active sites (silanols) on the silica-based column packing.[11] | Use a mobile phase with a low pH (e.g., containing 0.1% TFA) to suppress silanol (B1196071) interactions. Consider using a base-deactivated column. | |
| Peptide Aggregation: The peptide may be forming aggregates, which can result in broad or distorted peaks.[6] | Modify the sample diluent by adding a small amount of organic solvent or acid. Sonication of the sample solution may also help to break up aggregates.[12] | |
| Co-elution of Impurities with the Main Peak | Similar Hydrophobicity: Impurities with hydrophobicities close to that of the target peptide can be difficult to separate. | Optimize the HPLC gradient. A shallower gradient will provide better resolution between closely eluting compounds.[1] Consider using a different column with a different stationary phase chemistry. |
| Peptide Aggregates: Aggregates can sometimes elute as broad peaks that overlap with the main peptide peak. | See solutions for "Peptide Aggregation" under "Poor Peak Shape". | |
| High Backpressure in HPLC System | Column Blockage: Particulate matter from the sample or precipitation of the peptide can clog the column frit.[10][11] | Filter all samples and mobile phases before use. If precipitation is suspected, flush the column with a strong solvent. |
| System Blockage: Blockages can also occur in the injector or tubing.[11] | Systematically check for blockages in the HPLC system components. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound
This protocol provides a general starting point for the purification of a this compound. Optimization will likely be required based on the specific properties of the peptide.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude this compound.
-
Dissolve the peptide in a minimal volume of DMSO (e.g., 200-500 µL).
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration of 1-5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[13]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[13]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214-220 nm.[13]
-
Gradient: A shallow linear gradient is recommended. For example:
-
10-80% Mobile Phase B over 60 minutes.[13]
-
-
Column Temperature: 30-40°C.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
Protocol 2: LC-MS Analysis for Identity Confirmation
This protocol outlines the general procedure for confirming the molecular weight of the purified this compound.
1. Sample Preparation:
-
Prepare a dilute solution of the purified peptide (e.g., 10-100 µM) in a solvent compatible with the mass spectrometer's ionization source. A common solvent is a 50:50 mixture of acetonitrile and water with 0.1% formic acid.[3]
2. LC-MS Conditions:
-
HPLC Method: Use an analytical C18 column with a suitable gradient of water and acetonitrile containing 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for peptides.[8]
-
Scan Range: A scan range of m/z 300–2000 is generally sufficient to detect the molecular ions of most Palmitoyl tetrapeptides.[8]
3. Data Analysis:
-
Extract the mass spectrum for the main peak.
-
Determine the molecular weight of the peptide from the observed m/z values and their charge states.
-
Compare the experimental molecular weight to the theoretical molecular weight of the this compound.
Visualizations
Caption: A typical experimental workflow for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioxconomy.com [bioxconomy.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. jpt.com [jpt.com]
- 13. CN109748948A - A kind of purification process of palmityl tetrapeptide -7 - Google Patents [patents.google.com]
Technical Support Center: Enhancing Palmitoyl Tetrapeptide Delivery into 3D Skin Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of Palmitoyl (B13399708) Tetrapeptide into 3D skin models.
Troubleshooting Guides
This section addresses common problems encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low permeability of Palmitoyl Tetrapeptide in my 3D skin model?
A1: Low permeability of this compound is a common challenge. The stratum corneum, the outermost layer of the epidermis, is a formidable barrier to peptide penetration.[1][2] Several factors could be contributing to this issue:
-
Vehicle Formulation: The composition of your vehicle plays a critical role in the delivery of the peptide. A suboptimal formulation can hinder the release and penetration of the peptide.
-
Peptide Properties: While the palmitoyl moiety enhances lipophilicity and skin penetration, factors like molecular weight and charge can still limit diffusion across the skin barrier.[3][4]
-
3D Model Barrier Function: The specific 3D skin model used can have varying barrier properties. Some models may have a more robust and less permeable stratum corneum than others.[1][5]
-
Experimental Conditions: Incubation time, temperature, and humidity can all influence the permeability of the 3D skin model and the stability of the peptide.
Solutions:
-
Optimize Vehicle Formulation: Experiment with different penetration enhancers, such as fatty acids, terpenes, or surfactants, in your vehicle. The use of nanocarriers like liposomes or solid lipid nanoparticles can also significantly improve peptide delivery.[6]
-
Modify Experimental Protocol: Increase the incubation time to allow for greater peptide penetration. Ensure that the experimental conditions are optimized and consistently maintained.
-
Evaluate Model Integrity: Confirm the barrier integrity of your 3D skin model using methods like transepidermal electrical resistance (TEER) measurement before applying the peptide.
Q2: How can I optimize the vehicle formulation for better this compound delivery?
A2: Optimizing the vehicle is a key strategy for enhancing peptide delivery. Here are several approaches:
-
Incorporate Penetration Enhancers: Chemical penetration enhancers can disrupt the lipid organization of the stratum corneum, creating pathways for the peptide to penetrate. Consider screening a panel of enhancers to find the most effective one for your specific peptide and 3D skin model.
-
Utilize Nanocarriers: Encapsulating this compound in nanocarriers such as liposomes, niosomes, or solid lipid nanoparticles can protect the peptide from degradation and facilitate its transport across the skin barrier.[6]
-
Adjust Vehicle Polarity: The polarity of the vehicle should be optimized to ensure good solubility of the peptide while also promoting its partitioning into the stratum corneum.
-
Consider Novel Delivery Systems: Explore advanced delivery technologies like microemulsions or cell-penetrating peptides (CPPs) conjugated to your this compound.
Q3: My results are inconsistent across different experiments. What could be the cause?
A3: Inconsistent results can be frustrating and can stem from several sources:
-
Variability in 3D Skin Models: There can be batch-to-batch variability in commercially available 3D skin models. It is crucial to source models from a reputable supplier and ideally use models from the same batch for a set of comparative experiments.[1]
-
Inconsistent Experimental Protocol: Minor variations in your experimental procedure, such as application volume, incubation conditions, or extraction efficiency, can lead to significant differences in results.
-
Peptide Stability: this compound, like other peptides, can be susceptible to degradation. Ensure that your peptide stock solutions are stored correctly and that the peptide is stable in your vehicle formulation for the duration of the experiment.
-
Analytical Method Variability: The method used to quantify the peptide in the skin model can have inherent variability. Ensure your analytical method, such as LC-MS/MS, is properly validated for accuracy and precision.[7][8]
Solutions:
-
Standardize Protocols: Develop and strictly adhere to a detailed standard operating procedure (SOP) for all experiments.
-
Include Proper Controls: Always include positive and negative controls in your experiments to assess the performance of your system and identify potential issues.
-
Assess Peptide Stability: Conduct stability studies of your this compound in the chosen vehicle under experimental conditions.
-
Validate Analytical Methods: Thoroughly validate your analytical methods for quantifying the peptide to ensure reliability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound-7?
A1: this compound-7 is believed to work by reducing the production of interleukin-6 (IL-6), a key signaling molecule that promotes inflammation.[9][10] By suppressing IL-6, this compound-7 helps to reduce inflammation-mediated degradation of the extracellular matrix, thereby preserving skin firmness and elasticity.[9]
Q2: Which signaling pathways are activated by Palmitoyl Tetrapeptides in skin cells?
A2: Palmitoyl Tetrapeptides are thought to influence several key signaling pathways in skin cells. One of the primary pathways is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in stimulating collagen synthesis. Additionally, they may modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in regulating cell proliferation, differentiation, and inflammation.[11][12][13]
Q3: What are the best methods to quantify the amount of this compound delivered into a 3D skin model?
A3: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices like 3D skin models.[7][8][14][15][16] This method offers high sensitivity and specificity, allowing for accurate measurement of the peptide concentration in different layers of the skin model (stratum corneum, epidermis, and dermis). To perform this, the skin model is typically tape-stripped to separate the stratum corneum, and then the remaining tissue is homogenized and extracted.
Q4: Are there different types of 3D skin models, and which one is best for peptide delivery studies?
A4: Yes, there are several types of 3D skin models available, including:
-
Reconstructed Human Epidermis (RHE): These models consist of a fully differentiated epidermis on an inert polycarbonate filter. They are useful for assessing epidermal penetration and irritation.[17][18][19][20][21][22]
-
Full-Thickness Skin Models: These models include both an epidermal and a dermal layer, providing a more physiologically relevant system for studying dermal delivery and cell-cell interactions.[5][17]
The choice of model depends on the specific research question. For assessing the initial penetration through the stratum corneum, an RHE model may be sufficient. For studying the delivery to the dermis and the subsequent biological effects on dermal fibroblasts, a full-thickness model is more appropriate.
Data Presentation
Table 1: Hypothetical Data on this compound-7 Permeability in a 3D Skin Model with Different Vehicles
| Vehicle Formulation | Penetration Enhancer | Nanocarrier | Peptide Delivered to Epidermis (ng/cm²) | Peptide Delivered to Dermis (ng/cm²) |
| Control (PBS) | None | None | 5.2 ± 1.1 | < LOD |
| Vehicle A | 5% Oleic Acid | None | 25.8 ± 3.5 | 8.1 ± 1.9 |
| Vehicle B | None | 1% Liposomes | 42.1 ± 5.2 | 15.6 ± 2.8 |
| Vehicle C | 5% Oleic Acid | 1% Liposomes | 65.4 ± 7.1 | 28.9 ± 4.3 |
LOD: Limit of Detection
Experimental Protocols
Protocol 1: Assessment of this compound Penetration in a Reconstructed Human Epidermis (RHE) Model
-
Model Preparation: Culture the RHE models according to the manufacturer's instructions until a fully differentiated epidermis is formed.
-
Peptide Application: Prepare the this compound formulation in the desired vehicle. Apply a defined volume (e.g., 10-20 µL) of the formulation to the surface of the RHE model.
-
Incubation: Incubate the treated models at 37°C and 5% CO₂ for a specified period (e.g., 6, 12, or 24 hours).
-
Sample Collection:
-
Surface Wash: At the end of the incubation period, carefully wash the surface of the RHE model with a suitable solvent (e.g., phosphate-buffered saline with a mild surfactant) to remove any unpenetrated peptide.
-
Tape Stripping: Use a validated tape-stripping method to sequentially remove the layers of the stratum corneum.
-
Tissue Homogenization: Homogenize the remaining epidermal tissue in an appropriate extraction buffer.
-
-
Peptide Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the peptide from the collected samples (surface wash, tape strips, and tissue homogenate).
-
Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound in each compartment.
Protocol 2: Quantification of this compound in 3D Skin Models using LC-MS/MS
-
Sample Preparation:
-
Extract the this compound from the skin model samples (as described in Protocol 1) using a suitable solvent system (e.g., acetonitrile (B52724)/water with 0.1% formic acid).
-
Incorporate an internal standard to correct for matrix effects and variations in extraction efficiency.
-
Centrifuge the samples to pellet any insoluble material and collect the supernatant.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometric Detection:
-
Perform detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the MRM transitions (precursor ion → product ion) for both the this compound and the internal standard to ensure high selectivity and sensitivity.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the this compound standard.
-
Quantify the amount of peptide in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Mandatory Visualization
Caption: TGF-β signaling pathway in skin cells.
Caption: MAPK signaling pathway in keratinocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. junoskin.co.uk [junoskin.co.uk]
- 4. vlci.biz [vlci.biz]
- 5. mdpi.com [mdpi.com]
- 6. Exploitation of alternative skin models from academia to industry: proposed functional categories to answer needs and regulation demands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. green-river.eu [green-river.eu]
- 10. avenalab.com [avenalab.com]
- 11. researchgate.net [researchgate.net]
- 12. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. alcyomics.com [alcyomics.com]
- 18. episkin.com [episkin.com]
- 19. episkin.com [episkin.com]
- 20. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 22. toxicology.org [toxicology.org]
Technical Support Center: Minimizing Off-Target Effects of Palmitoyl Tetrapeptides in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing palmitoyl (B13399708) tetrapeptides in cell culture while minimizing potential off-target effects. The following information is designed to address common issues and provide practical solutions for robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of commonly used palmitoyl tetrapeptides?
A1: Palmitoyl tetrapeptides are synthetic peptides modified with palmitic acid to enhance their stability and cell permeability. Their primary on-target effects are often related to skincare and wound healing. For instance, Palmitoyl Tetrapeptide-7 is known to reduce inflammation by decreasing interleukin-6 (IL-6) production.[1][2] Another example is this compound-20, which acts as an agonist for the melanocortin 1 receptor (MC1-R) to stimulate melanogenesis.[3][4] A novel tetrapeptide, palmitoyl-GDPH, has been shown to promote wound healing by enhancing collagen deposition and re-epithelialization.[5]
Q2: What are the potential causes of off-target effects with palmitoyl tetrapeptides in cell culture?
A2: Off-target effects can arise from several factors. Due to their lipophilic nature, palmitoyl tetrapeptides can interact non-specifically with cellular membranes and proteins.[6] At high concentrations, they may exhibit cytotoxicity or induce cellular stress responses unrelated to their intended signaling pathway.[7] Furthermore, the peptide sequence itself might have promiscuous binding affinities for various receptors or enzymes, leading to unintended signaling cascades.[2][8][9]
Q3: Why is it crucial to use a scrambled peptide control in my experiments?
A3: A scrambled peptide control consists of the same amino acids as the active peptide but in a randomized sequence. This is a critical negative control to ensure that the observed biological effects are specific to the peptide's sequence and not due to non-specific interactions, the presence of the palmitoyl group, or contaminants from the synthesis process.[10] Any activity observed with the scrambled peptide can be considered an off-target effect.
Q4: How can the palmitoyl group influence off-target effects?
A4: The palmitoyl group significantly increases the lipophilicity of the peptide, which enhances its interaction with cell membranes and can lead to non-specific binding.[6] This modification can also influence the peptide's conformation, potentially exposing binding motifs that interact with unintended targets.[11] While enhancing cell penetration, the fatty acid moiety can also contribute to cytotoxicity at higher concentrations.
Q5: What are the recommended storage and handling procedures for palmitoyl tetrapeptides to maintain their integrity?
A5: Lyophilized palmitoyl tetrapeptides should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the peptide into single-use amounts after reconstitution.[12] Reconstituted peptide solutions should be stored at 4°C for short-term use or at -20°C/-80°C for longer-term storage. When preparing solutions, use sterile, high-purity solvents and buffers.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High Cell Death/Cytotoxicity | - Peptide concentration is too high.- Solvent (e.g., DMSO) toxicity.- Peptide degradation or contamination. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow down.- Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5% for DMSO) and does not affect cell viability. Always include a vehicle control (media with solvent only).- Use high-purity peptide. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Inconsistent or No Biological Effect | - Suboptimal peptide concentration.- Peptide degradation.- Poor peptide solubility.- Serum interference. | - Re-evaluate the effective concentration from literature or your own dose-response studies.- Prepare fresh peptide solutions for each experiment and store them properly.- Ensure the peptide is fully dissolved. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary before dilution in aqueous buffer.- Serum components can interact with peptides. Consider reducing the serum concentration or using a serum-free medium during the experiment, if appropriate for your cell type. |
| Observed Effects with Negative Control (Scrambled Peptide) | - Non-specific binding due to the palmitoyl group.- Contaminants in the peptide preparation. | - This indicates that the observed effects may not be specific to the peptide sequence. Lowering the peptide concentration might reduce non-specific interactions.- Ensure the purity of both the active and scrambled peptides. If possible, obtain peptides from a reputable source with quality control data (e.g., HPLC, Mass Spec). |
| Peptide Precipitation in Culture Medium | - Low solubility of the palmitoylated peptide in aqueous media. | - Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO).- Add the stock solution to the culture medium drop-wise while gently vortexing to ensure proper mixing and prevent precipitation.- Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and stability in the medium. |
Data on Cytotoxicity and Recommended Concentrations
The following tables summarize available quantitative data for select palmitoyl tetrapeptides. It is crucial to perform a dose-response curve for your specific cell line and experimental conditions.
Table 1: Cytotoxicity of Palmitoyl Tetrapeptides
| Peptide | Cell Line | Assay | IC50 | Reference |
| Palmitoyl-GDPH | Human Dermal Fibroblasts (HDF) | MTT Assay | >100 µg/mL (Non-toxic at tested concentrations) | [5][13] |
| Venom-derived peptides (ICD-85) | Human Dermal Fibroblasts (HDF) | MTT Assay | >80 µg/mL | [14] |
| Venom-derived peptides (ICD-85) | Human Breast Adenocarcinoma (MCF-7) | MTT Assay | 36.45 ± 0.38 µg/mL | [14] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Peptide | Cell Type | Recommended Concentration Range | On-Target Effect | Reference |
| This compound-7 | Keratinocytes, Fibroblasts | 1-10 µM | Reduction of IL-6 | [1][2] |
| This compound-20 | Human Follicle Dermal Papilla Cells | 10 nM - 1 µM | Stimulation of melanogenesis | [3] |
| Palmitoyl-GDPH | Human Dermal Fibroblasts (HDF) | 12.5 - 100 µg/mL | Promotion of cell migration and wound healing | [5] |
| Palmitoyl Hexapeptide-14 | Human Dermal Fibroblasts (HDF) | 1 - 100 µM | Cell viability and migration | [7] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol determines the concentration at which a this compound becomes cytotoxic to a specific cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Preparation: Prepare a 2X concentrated serial dilution of the this compound in your cell culture medium. Also, prepare a 2X concentrated scrambled peptide solution and a vehicle control (medium with the same concentration of solvent as the highest peptide concentration).
-
Treatment: Remove the old medium and add 100 µL of the 2X peptide dilutions, scrambled peptide, or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Evaluating Off-Target Signaling using a Kinase Antibody Array
This protocol can be used to screen for unintended activation or inhibition of various signaling pathways.
-
Cell Treatment: Culture your cells to 70-80% confluency. Treat the cells with the this compound at a non-toxic concentration, the scrambled peptide, a vehicle control, and a known activator/inhibitor of a relevant pathway as a positive control for a predetermined time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer provided with the kinase antibody array kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Array Incubation: Follow the manufacturer's instructions for the kinase antibody array. This typically involves incubating the array membrane with the cell lysates.
-
Detection: Detect the signals using the provided detection reagents and a chemiluminescence imaging system.
-
Data Analysis: Quantify the spot intensities and compare the phosphorylation status of different kinases between the treated, scrambled, and control groups to identify any off-target pathway modulation.
Visualizing Signaling Pathways and Workflows
Caption: On-target effect of this compound-7.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promiscuity in drug discovery on the verge of the structural revolution: recent advances and future chances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of an agonist of α-MSH, the this compound-20, in hair pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-20 | Greyverse™ | Cosmetic Ingredients Guide [ci.guide]
- 5. The Therapeutic Effect and In Vivo Assessment of Palmitoyl- GDPH on the Wound Healing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoylated peptides from the cysteine-rich domain of SNAP-23 cause membrane fusion depending on peptide length, position of cysteines, and extent of palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the Likelihood of an Active Compound to Be Promiscuous? Systematic Assessment of Compound Promiscuity on the Basis of PubChem Confirmatory Bioassay Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological promiscuity: dependence on compound properties and target specificity in a set of recent Roche compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First Steps toward the Design of Peptides that Influence the Intracellular Palmitoylation Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-10 | C41H72N6O7 | CID 24967468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxic and Anticancer Effects of ICD-85 (Venom Derived Peptides) in Human Breast Adenocarcinoma and Normal Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Lipidated Peptide Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing mass spectrometry parameters for the analysis of lipidated peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing lipidated peptides by mass spectrometry?
A1: The analysis of lipidated peptides by mass spectrometry presents several challenges. Due to their increased hydrophobicity, these peptides can be difficult to specifically enrich.[1] Furthermore, some lipid modifications, such as S-palmitoylation, are labile and can be lost during mass spectrometry analysis.[1] The diversity of lipid structures and their physicochemical properties also adds to the complexity of their analysis.[1]
Q2: Which fragmentation method is best for lipidated peptides?
A2: The choice of fragmentation method is critical for the successful analysis of lipidated peptides.
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most common techniques and are effective for generating b- and y-type fragment ions, which are essential for peptide sequencing.[2][3] HCD is often favored for its speed and ability to produce high-resolution fragment ion spectra.[3]
-
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are non-ergodic methods that are particularly advantageous for preserving labile post-translational modifications (PTMs) like some lipid groups.[3] These methods generate c- and z-type ions and are well-suited for fragmenting larger, highly charged peptides.[3]
Q3: How can I improve the detection of low-abundance lipidated peptides?
A3: Improving the detection of low-abundance lipidated peptides often requires an enrichment step prior to LC-MS/MS analysis.[4][5] Techniques such as liquid-liquid extraction (LLE) or the use of reversed-phase chromatography can be employed to enrich these hydrophobic peptides.[4] Additionally, metabolic labeling with chemical probes, such as lipid alkyne probes, can facilitate the isolation and identification of lipidated proteins and peptides.[1][4]
Q4: What are the key considerations for sample preparation of lipidated peptides?
A4: Proper sample preparation is crucial for successful mass spectrometry experiments.[6][7] For lipidated peptides, it is important to use MS-compatible detergents and to remove any contaminants like salts and polymers that can interfere with ionization.[8][9] To minimize the loss of labile lipid modifications like S-palmitoylation, it is recommended to process samples under neutral or slightly acidic conditions and at room temperature.[4] Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent over dithiothreitol (B142953) (DTT) as it is less likely to affect palmitoyl (B13399708) groups.[4]
Q5: How do I optimize collision energy for lipidated peptide fragmentation?
A5: Optimizing collision energy (CE) is essential for obtaining informative fragment spectra. The optimal CE is dependent on the peptide's mass, charge state, and sequence.[3][10] A common approach is to use a stepped or ramped collision energy to ensure effective fragmentation of peptides across a range of m/z values.[3][11] For non-targeted lipidomics, a normalized collision energy (NCE) of 30 has been shown to be effective for a broad range of neutral lipids.[12][13] It is often necessary to empirically determine the optimal CE for your specific instrument and analytes.[10]
Troubleshooting Guides
Problem 1: Poor or No Signal for Lipidated Peptides
| Possible Cause | Troubleshooting Step |
| Inefficient Ionization | Increase the organic solvent concentration in the mobile phase to improve solubility and ionization of hydrophobic peptides.[4][14] |
| Sample Loss During Preparation | Review the sample preparation protocol for potential losses. Ensure that detergents and other reagents are compatible with MS analysis.[8] Use low-binding tubes and pipette tips. |
| Low Abundance | Implement an enrichment strategy such as liquid-liquid extraction or reversed-phase chromatography to concentrate the lipidated peptides.[4] |
| Instrument Contamination | Run a blank to check for contaminants like polyethylene (B3416737) glycol (PEG) that can suppress the signal of interest.[15] Clean the MS system if necessary.[15] |
Problem 2: Incomplete Fragmentation or Uninformative MS/MS Spectra
| Possible Cause | Troubleshooting Step |
| Suboptimal Collision Energy | Optimize the collision energy for your specific lipidated peptides. Consider using a stepped or ramped CE to cover a wider range of precursors.[3][11] |
| Incorrect Fragmentation Method | If analyzing peptides with labile lipid modifications, consider using ETD or ECD in addition to CID or HCD.[3] |
| Low Precursor Ion Intensity | Optimize the sample preparation and LC conditions to improve the intensity of the precursor ions. |
| Co-elution of Isobaric Peptides | Improve chromatographic separation to resolve isobaric peptides that may be fragmenting simultaneously.[16] |
Problem 3: Loss of the Lipid Modification During Analysis
| Possible Cause | Troubleshooting Step |
| Labile Modification | Use a "softer" fragmentation technique like ETD or ECD to minimize the loss of the lipid group.[3] |
| In-source Fragmentation | Reduce the source temperature and fragmentor voltage to minimize unintended fragmentation in the ion source. |
| Sample Handling | During sample preparation, avoid harsh conditions such as high temperatures and extreme pH that can cleave the lipid modification.[4] |
Quantitative Data Summary
Table 1: Recommended Starting Normalized Collision Energy (NCE) Ranges
| Lipid Type | Recommended NCE Range | Notes |
| Neutral Lipids | 25 - 35 | A normalized collision energy of 30 has been shown to be effective for a broad range of neutral lipid species.[12][13] |
| Acylated Peptides | 20 - 40 | The optimal energy will depend on the length of the acyl chain and the peptide backbone. |
| Prenylated Peptides | 20 - 35 | Generally requires lower collision energies to prevent facile loss of the prenyl group. |
Table 2: Comparison of Fragmentation Techniques for Lipidated Peptides
| Technique | Primary Fragment Ions | Advantages | Disadvantages |
| CID/HCD | b, y | Readily available, good for peptide backbone fragmentation.[2] | Can lead to the loss of labile lipid modifications.[4] |
| ETD/ECD | c, z | Preserves labile modifications, good for highly charged precursors.[3] | Can be less efficient for smaller, low-charge state peptides. |
Experimental Protocols
Protocol 1: General Sample Preparation for Lipidated Peptides
-
Protein Extraction: Lyse cells or tissues in a buffer containing a protease inhibitor cocktail. Mechanical lysis is preferred over detergent-based methods to avoid MS-incompatible contaminants.[8]
-
Reduction and Alkylation: Reduce disulfide bonds with 10 mM TCEP at room temperature for 30 minutes.[4] Alkylate free cysteines with 55 mM iodoacetamide (B48618) in the dark at room temperature for 20 minutes.[6]
-
Protein Digestion: Perform an in-solution or in-gel digestion using an appropriate protease such as trypsin or chymotrypsin.[4][17] The use of multiple proteases can increase sequence coverage.[4]
-
Peptide Desalting: Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase resin to remove salts and other hydrophilic contaminants.[15]
-
Enrichment (Optional): For low-abundance lipidated peptides, perform an enrichment step. This can involve liquid-liquid extraction with a solvent system like chloroform/methanol/water or fractionation using high-pH reversed-phase chromatography.[4]
-
Sample Reconstitution: Dry the final peptide sample in a vacuum concentrator and reconstitute in an appropriate solvent for LC-MS/MS analysis, typically containing 0.1% formic acid and 2% acetonitrile (B52724) in water.[6]
Protocol 2: General LC-MS/MS Method for Lipidated Peptide Analysis
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column with a particle size of 1.7-3 µm.
-
Employ a gradient of increasing acetonitrile (ACN) concentration. For highly hydrophobic lipidated peptides, extend the gradient to a higher ACN concentration (e.g., up to 80%) to ensure their elution.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry (MS):
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
MS1 Scan: Set a scan range of m/z 350-1500 with a resolution of at least 60,000.
-
MS2 Scan (HCD/CID): Use a stepped or ramped normalized collision energy (e.g., 25-40%) to ensure good fragmentation across a range of peptide sizes and charge states.[11]
-
MS2 Scan (ETD/ECD): If available, include ETD/ECD scans, especially for identifying labile modifications.
-
-
Data Analysis:
-
Use a database search engine (e.g., SEQUEST, Mascot) to identify peptides from the MS/MS spectra.[18]
-
Include the specific lipid modification as a variable modification in the search parameters.
-
Manually validate the spectra of identified lipidated peptides to confirm the correct assignment of the modification site.
-
Visualizations
Caption: General workflow for the analysis of lipidated peptides.
Caption: Decision tree for troubleshooting poor peptide fragmentation.
Caption: Key challenges in the mass spectrometry analysis of lipidated peptides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 13. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics [kci.go.kr]
- 14. massspec.unm.edu [massspec.unm.edu]
- 15. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
- 18. Optimization and use of peptide mass measurement accuracy in shotgun proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Palmitoyl Tetrapeptide-7 and Palmitoyl Tripeptide-1 in the Regulation of Collagen Synthesis
For Immediate Release
In the intricate landscape of skin aging and repair, the roles of signaling peptides have become a focal point for researchers and drug development professionals. Among these, Palmitoyl Tetrapeptide-7 and Palmitoyl Tripeptide-1, key components of the commercial blend Matrixyl 3000, are prominent for their purported effects on the extracellular matrix (ECM) and specifically, collagen synthesis. This guide provides an objective comparison of their mechanisms, supported by available data, to aid in understanding their individual and synergistic contributions to skin health.
Introduction to Palmitoyl Peptides
Palmitoyl Tripeptide-1 and this compound-7 are synthetic peptides, where the base peptides are conjugated with palmitic acid to enhance their stability and penetration into the skin.[1] They are classified as "matrikines," which are signaling molecules derived from the breakdown of extracellular matrix proteins that can regulate cell activities.[2] While often used in combination, their primary mechanisms of action in influencing collagen homeostasis are distinct.
Mechanism of Action
Palmitoyl Tripeptide-1: The Collagen Synthesizer
Palmitoyl Tripeptide-1, a fragment of the alpha chain of type I collagen, acts as a direct messenger to skin cells, particularly fibroblasts, to initiate the synthesis of new collagen.[1][3] Its mechanism is rooted in mimicking the natural process of collagen breakdown. When collagen is damaged, small peptide fragments are generated, which signal to the skin that repair is needed. By introducing Palmitoyl Tripeptide-1, this repair process is artificially triggered, leading to an increased production of collagen and other ECM components like elastin, fibronectin, and glycosaminoglycans.[2][4] This signaling is primarily mediated through the Transforming Growth Factor-β (TGF-β) pathway, a key regulator of collagen synthesis.[5]
This compound-7: The Inflammation Modulator
In contrast, this compound-7's primary role is to modulate the inflammatory response in the skin.[6] Chronic inflammation is a significant contributor to the degradation of the extracellular matrix. This compound-7 has been shown to reduce the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[7] By suppressing the inflammatory cascade mediated by pathways such as NF-κB, this compound-7 helps to prevent the breakdown of collagen and other essential proteins in the skin, thereby preserving the integrity of the ECM.[8][9] Some studies also suggest that it may have a direct stimulatory effect on collagen synthesis, although this is considered its secondary function.[10][11]
Comparative Efficacy in Collagen Synthesis
While both peptides contribute to a healthier and more robust extracellular matrix, their approaches differ. Palmitoyl Tripeptide-1 is a direct agonist for collagen synthesis, whereas this compound-7 is primarily a protector against collagen degradation by mitigating inflammation. The combination of these two peptides in products like Matrixyl 3000 is designed to leverage both of these functions synergistically.[2]
Direct, head-to-head quantitative comparisons of the two individual peptides on collagen synthesis are not extensively available in public literature. However, based on their mechanisms, a summary of their expected effects is presented below.
| Feature | Palmitoyl Tripeptide-1 | This compound-7 |
| Primary Mechanism | Stimulates collagen synthesis | Reduces inflammation, preventing collagen degradation |
| Signaling Pathway | TGF-β Pathway | NF-κB / IL-6 Pathway |
| Direct Effect on Collagen | Increases production of Collagen I, III, IV | Primarily preserves existing collagen; may have a secondary stimulatory effect |
| Other ECM Components | Stimulates fibronectin and glycosaminoglycan synthesis | May indirectly support ECM integrity by reducing enzymatic degradation |
Signaling Pathways
The signaling pathways for each peptide are visualized below to illustrate their distinct mechanisms.
Figure 1: Palmitoyl Tripeptide-1 Signaling Pathway.
Figure 2: this compound-7 Signaling Pathway.
Experimental Protocols
The following is a generalized workflow for in vitro assessment of peptide effects on collagen synthesis in human dermal fibroblasts.
Cell Culture and Treatment
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA.
-
Seeding: For experiments, fibroblasts are seeded into multi-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach for 24 hours.[12]
-
Treatment: The culture medium is replaced with a low-serum medium (e.g., 1% FBS) containing the desired concentrations of Palmitoyl Tripeptide-1 or this compound-7. A vehicle control (medium without peptide) is included. The cells are then incubated for a period of 48 to 72 hours.[12]
Quantification of Collagen Gene Expression (qPCR)
-
RNA Isolation: Total RNA is extracted from the treated and control fibroblasts using a suitable RNA isolation kit.[13]
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA).[13]
-
qPCR: Real-time quantitative polymerase chain reaction is performed using primers specific for collagen type I (COL1A1) and a housekeeping gene (e.g., GAPDH) for normalization.[14]
-
Data Analysis: The relative expression of the COL1A1 gene is calculated using the ΔΔCt method.
Figure 3: Experimental Workflow for Peptide Analysis.
Conclusion
Palmitoyl Tripeptide-1 and this compound-7 employ distinct yet complementary strategies to support the skin's collagen framework. Palmitoyl Tripeptide-1 acts as a direct stimulant for new collagen synthesis by activating the TGF-β pathway. In contrast, this compound-7 primarily functions as a protective agent by suppressing inflammatory pathways that lead to collagen degradation. The synergistic use of both peptides in formulations like Matrixyl 3000 provides a dual-action approach to improving skin structure and reducing the signs of aging.[1][2] Further research with direct comparative studies will be invaluable in elucidating the precise quantitative contributions of each peptide to collagen synthesis and overall skin health.
References
- 1. drwhitneybowebeauty.com [drwhitneybowebeauty.com]
- 2. Palmitoyl Tripeptide-1 and this compound-7 Mixture For Sale - Kerton Chemical [kerton-industry.com]
- 3. Peptides+ cocktail | Palmitoyl- Tripeptide-1 & Tetrapeptide-7 | Valmont ingredient | Cosmetic Ingredients Guide [ci.guide]
- 4. covalo.com [covalo.com]
- 5. Syn‑Coll Peptide: A synthetic tripeptide with expanding research horizons - Durham Post [durhampost.ca]
- 6. green-river.eu [green-river.eu]
- 7. avenalab.com [avenalab.com]
- 8. The Role of IL-6 in Skin Fibrosis and Cutaneous Wound Healing | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rawamino.com [rawamino.com]
- 11. Comprehensive evaluation of the efficacy and safety of a new multi‐component anti‐aging topical eye cream - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palmitoyl Tetrapeptide-7 and Retinoic Acid in Skincare
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent molecules in dermatology and cosmetic science: Palmitoyl Tetrapeptide-7 and Retinoic Acid. We will delve into their mechanisms of action, efficacy in modulating key skin components, and safety profiles, supported by experimental data. This objective comparison aims to equip researchers and professionals with the necessary information for informed decisions in product development and scientific research.
At a Glance: Key Performance Indicators
| Feature | This compound-7 | Retinoic Acid |
| Primary Function | Anti-inflammatory, Collagen Protection | Cellular Proliferation & Differentiation, Collagen Synthesis |
| Collagen Synthesis | Indirectly promotes by protecting collagen from degradation[1][2]. | Directly stimulates, with studies showing up to an 80% increase in collagen I formation[3][4]. |
| IL-6 Inhibition | Reduces IL-6 production by up to 40% in vitro and 86% after UV exposure[2]. | Inhibits IL-1-induced IL-6 production with an IC50 of 10⁻⁷ M[5]. One study showed a 53.6% inhibition of IL-6 secretion[6]. |
| Mechanism of Action | Reduces pro-inflammatory cytokine (IL-6) production[2]. | Binds to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to modulate gene expression[3][7]. |
| Safety & Tolerability | Generally well-tolerated with a low risk of irritation[8]. | Can cause skin irritation, redness, peeling, and photosensitivity, often referred to as "retinoid reaction"[4]. |
Mechanism of Action: A Tale of Two Pathways
The distinct biological effects of this compound-7 and Retinoic Acid stem from their fundamentally different signaling pathways.
This compound-7: The Anti-inflammatory Regulator
This compound-7, a synthetic peptide composed of four amino acids (glycine, glutamine, proline, and arginine) linked to palmitic acid, primarily exerts its effects by modulating inflammatory responses[2][9]. Its key mechanism involves the reduction of interleukin-6 (IL-6) production by skin cells such as keratinocytes and fibroblasts[2][10][11]. IL-6 is a pro-inflammatory cytokine that, when present in high concentrations, can accelerate the degradation of the extracellular matrix, including collagen, leading to wrinkle formation and loss of skin firmness[2]. By suppressing IL-6, this compound-7 helps to preserve the integrity of the dermal matrix, thus exerting an anti-aging effect[1][11].
Retinoic Acid: The Genetic Modulator
Retinoic acid, the active form of Vitamin A, functions as a powerful signaling molecule that directly influences gene expression[3][12]. It enters the nucleus of skin cells and binds to specific nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)[7]. This binding forms a heterodimer that then interacts with Retinoic Acid Response Elements (RAREs) on the DNA, initiating the transcription of a host of genes involved in cellular growth, differentiation, and proliferation[9][12]. A key outcome of this genetic regulation is the increased synthesis of collagen types I and III, which are crucial for skin structure and elasticity[8].
Efficacy Data: A Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of this compound-7 and Retinoic Acid in key areas of skin biology.
Table 1: Collagen Synthesis
| Compound | Cell Type | Assay | Concentration | Result | Citation |
| Retinoic Acid | Human Skin (in vivo) | Radioimmunoassay | 0.05% topical | Two-fold increase in aminopropeptide of type III procollagen | [9] |
| Retinoic Acid | Photodamaged Human Skin (in vivo) | Biopsy | Not specified | 80% increase in collagen I formation | [3][4] |
| This compound-7 (with Palmitoyl Tripeptide-1) | Human Skin Fibroblasts | qPCR & Immunofluorescence | 0.0001% | Significant increase in collagen type I, III, and IV mRNA expression | [1] |
Table 2: IL-6 Inhibition
| Compound | Cell Type | Assay | Concentration | Result | Citation |
| This compound-7 | Not specified (in vitro) | Not specified | Dose-dependent | Up to 40% reduction in IL-6 production | [2] |
| This compound-7 | UV-exposed cells (in vitro) | Not specified | Not specified | 86% reduction in IL-6 production | [2] |
| Retinoic Acid | IL-1 stimulated Human Lung Fibroblasts | ELISA | 10⁻⁷ M (IC50) | Dose-dependent inhibition of IL-6 production | [5] |
| Retinoic Acid | anti-CD40 plus IL-4 stimulated Human B cells | ELISA | 10⁻⁶ M | 53.6% inhibition of IL-6 secretion | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Experimental Workflow: In Vitro Collagen Synthesis Assay (Sirius Red)
This protocol outlines the steps for quantifying collagen production by human dermal fibroblasts in a 96-well plate format using the Sirius Red colorimetric assay.
Detailed Protocol:
-
Cell Seeding: Plate human dermal fibroblasts in a 96-well tissue culture plate at a density that allows for confluence within 24-48 hours.
-
Treatment: Once cells are confluent, replace the growth medium with a serum-free medium containing the desired concentrations of this compound-7 or Retinoic Acid. Include a vehicle control. Incubate for 24 to 72 hours.
-
Fixation: Aspirate the culture medium. Wash the cells gently with Phosphate-Buffered Saline (PBS). Add Kahle's fixative solution (e.g., 26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid) and incubate for 15 minutes at room temperature[12].
-
Staining: Wash the fixed cells with PBS. Add 0.1% Sirius Red solution (in 1% acetic acid) to each well and incubate for 1 hour at room temperature[12].
-
Washing: Aspirate the Sirius Red solution and wash the wells multiple times with 0.1 M HCl to remove any unbound dye[12].
-
Elution: Add 0.1 M NaOH to each well to dissolve the stained collagen. Pipette gently to ensure complete dissolution[12].
-
Quantification: Transfer the supernatant containing the eluted dye to a new 96-well plate. Measure the absorbance at a wavelength between 530 nm and 550 nm using a microplate reader. Prepare a standard curve using known concentrations of collagen to quantify the amount of collagen in the samples.
Experimental Workflow: In Vitro IL-6 Inhibition Assay (ELISA)
This protocol describes the quantification of IL-6 secretion from human keratinocytes using an Enzyme-Linked Immunosorbent Assay (ELISA).
References
- 1. This compound-7: a Precision Anti-Inflammatory and Anti-Aging âBiological Regulatorâ | NIKOO Chemical [nikoochem.com]
- 2. green-river.eu [green-river.eu]
- 3. fn-test.com [fn-test.com]
- 4. bioworlde.com [bioworlde.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-7: Hypothesized Mechanisms and Potential Implications | Indiablooms - First Portal on Digital News Management [indiablooms.com]
- 9. bmgrp.com [bmgrp.com]
- 10. Multi-species transcriptome meta-analysis of the response to retinoic acid in vertebrates and comparative analysis of the effects of retinol and retinoic acid on gene expression in LMH cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
Comparative Efficacy of Palmitoyl Tetrapeptide-20 in Melanocyte Culture: A Data-Driven Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palmitoyl (B13399708) tetrapeptide-20's (PTP20) activity in melanocyte culture against a relevant alternative, Acetyl Hexapeptide-1. The information presented is supported by experimental data to assist in the evaluation of these compounds for research and development purposes.
Introduction to Palmitoyl Tetrapeptide-20
This compound-20, commercially known as Greyverse™, is a biomimetic peptide derived from the structure of alpha-melanocyte-stimulating hormone (α-MSH). It is designed to counteract the hair graying process by stimulating melanogenesis.[1] Its primary mechanism of action involves binding to the melanocortin 1 receptor (MC1-R) on melanocytes. This interaction triggers a cascade of events that leads to increased melanin (B1238610) production and a reduction in oxidative stress, two key factors in maintaining natural hair pigmentation.[1][2]
Mechanism of Action: A Dual Approach
PTP20's efficacy stems from its ability to simultaneously address two main causes of hair graying: a decline in melanin production and an increase in oxidative stress.
-
Stimulation of Melanogenesis: As an α-MSH agonist, PTP20 activates the MC1-R, which in turn stimulates the synthesis of melanin. This leads to an increased production of pigment in the hair bulb and facilitates its transfer to the hair shaft, resulting in repigmentation.[1][2]
-
Reduction of Oxidative Stress: PTP20 has been shown to increase the expression and activity of catalase, an enzyme that breaks down hydrogen peroxide (H₂O₂).[1][2] By reducing the accumulation of H₂O₂, PTP20 mitigates oxidative stress, which is known to damage melanocytes and inhibit melanin production.
Performance Comparison: this compound-20 vs. Acetyl Hexapeptide-1
To validate the activity of this compound-20, its performance is compared with Acetyl Hexapeptide-1, another α-MSH biomimetic peptide known to stimulate melanogenesis.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on human melanocytes, providing a direct comparison of the efficacy of this compound-20 and its alternatives.
Table 1: Effect on Melanin Synthesis
| Compound | Concentration | Incubation Time | Melanin Increase (%) |
| This compound-20 | 10⁻⁷ M | 72 hours | 19%[3] |
| This compound-20 | 10⁻⁶ M | 72 hours | 39%[3] |
| α-MSH (Positive Control) | 10⁻⁶ M | 72 hours | Activity reported to be less than PTP20 at 10⁻⁷ M |
| Acetyl Hexapeptide-1 | Not Specified | Not Specified | 95% (in melanocytes) |
Table 2: Effect on Tyrosinase Activity
| Compound | Concentration | Tyrosinase Activity Increase (%) |
| Acetyl Hexapeptide-1 | Not Specified | 83% |
Table 3: Antioxidant Activity
| Compound | Concentration | Effect | Quantitative Measurement |
| This compound-20 | Not Specified | Reduction of Intracellular H₂O₂ | 30% decrease[2] |
| This compound-20 | Not Specified | Increase in Catalase Activity | 7.5% increase |
Table 4: Gene and Protein Expression Analysis (Qualitative)
| Compound | Gene/Protein | Effect |
| This compound-20 | MC1-R | Increased expression[2] |
| This compound-20 | TRP-1 | Increased expression[2] |
| This compound-20 | Melan-A | Increased expression[1][2] |
| This compound-20 | ASIP | Decreased expression[1][2] |
| This compound-20 | Catalase | Increased expression[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Melanin Content Assay
-
Cell Culture: Human epidermal melanocytes are seeded in 6-well plates at a density of 3 x 10⁵ cells/mL in appropriate culture medium and incubated at 37°C in a 5% CO₂ atmosphere.
-
Treatment: After 24 hours, the culture medium is replaced with fresh medium containing the test compounds (e.g., this compound-20 at 10⁻⁷ M) or controls. The cells are incubated for an additional 72 hours.
-
Melanin Extraction: Following treatment, the cells are detached, counted, and then incubated at 100°C for 10 minutes in 1 M NaOH to extract the melanin.
-
Quantification: The melanin content is determined by measuring the absorbance of the supernatant at 405 nm using a spectrophotometer. The results are normalized to the cell number and expressed as a percentage of melanin production compared to the untreated control.
Tyrosinase Activity Assay (L-DOPA Assay)
-
Cell Lysate Preparation: Melanocytes are cultured and treated with the test compounds as described for the melanin content assay. After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed with a buffer containing Triton X-100. The cell lysate is then centrifuged, and the supernatant is collected.
-
Enzymatic Reaction: The protein concentration of the lysate is determined. An equal amount of protein for each sample is added to a 96-well plate. The reaction is initiated by adding L-DOPA solution.
-
Measurement: The plate is incubated at 37°C, and the formation of dopachrome (B613829) is measured by reading the absorbance at 475 nm at regular intervals. Tyrosinase activity is calculated from the rate of dopachrome formation and normalized to the protein concentration.
Catalase Activity Assay
-
Sample Preparation: Cell lysates are prepared from melanocytes treated with the test compounds.
-
Reaction Mixture: The assay is typically performed using a commercial kit. The cell lysate is added to a reaction mixture containing a known concentration of hydrogen peroxide.
-
Measurement: The decomposition of hydrogen peroxide by catalase is monitored. This can be done directly by measuring the decrease in absorbance at 240 nm or indirectly using a coupled reaction that produces a colored or fluorescent product. The catalase activity is calculated based on the rate of hydrogen peroxide decomposition and normalized to the protein concentration.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated and control melanocytes using a suitable reagent (e.g., TRIzol) or a commercial kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).
-
qPCR Reaction: The qPCR is performed in a real-time PCR system using a SYBR Green or TaqMan-based assay. The reaction mixture includes the cDNA template, gene-specific primers for the target genes (MC1R, TRP-1, Melan-A, ASIP) and a reference gene (e.g., GAPDH, β-actin), and the qPCR master mix.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the reference gene and then compared between the treated and control groups to determine the fold change.
Visualizations
Signaling Pathway of this compound-20
Caption: Signaling pathway of this compound-20 in melanocytes.
Experimental Workflow for Validating PTP20 Activity
Caption: Workflow for evaluating this compound-20 activity.
References
Unveiling the Anti-Inflammatory Efficacy of Palmitoyl Tetrapeptides: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of the anti-inflammatory effects of different palmitoyl (B13399708) tetrapeptides. By presenting available experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to facilitate informed decisions in the selection and application of these bioactive molecules.
Palmitoyl tetrapeptides, synthetic peptides modified with palmitic acid to enhance skin penetration and stability, have garnered significant interest for their potential in modulating inflammatory responses. This guide focuses on the in vitro anti-inflammatory properties of these compounds, providing a comparative analysis based on currently available data.
Quantitative Comparison of Anti-Inflammatory Effects
The following table summarizes the in vitro anti-inflammatory activity of select palmitoyl peptides based on the inhibition of key pro-inflammatory cytokines. It is important to note that the data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical experimental conditions.
| Peptide | Cell Type | Inflammatory Stimulus | Key Biomarker | Concentration | % Inhibition |
| Palmitoyl Tetrapeptide-7 | Not Specified | UV Radiation | Interleukin-6 (IL-6) | Not Specified | 86%[1] |
| Not Specified | Not Specified | Interleukin-6 (IL-6) | Not Specified | up to 40%[1] | |
| Palmitoyl Tripeptide-8 | UVB-irradiated Keratinocytes | UVB Radiation | Interleukin-8 (IL-8) | Not Specified | up to 32% |
| IL-1 stimulated Fibroblasts | Interleukin-1 (IL-1) | Interleukin-8 (IL-8) | Not Specified | up to 64% |
Note: Data for a broader range of palmitoyl tetrapeptides is currently limited in publicly available research.
Key Signaling Pathways in this compound-Mediated Anti-Inflammation
This compound-7 is understood to exert its anti-inflammatory effects primarily through the modulation of cytokine signaling pathways. A key mechanism involves the downregulation of Interleukin-6 (IL-6), a pro-inflammatory cytokine. It is hypothesized that this compound-7 may interfere with the NF-κB (Nuclear Factor-kappa B) signaling cascade, a central pathway in inflammatory responses.[2][3][4]
References
Unveiling the Cellular Efficacy of Palmitoyl Tetrapeptides: A Comparative Analysis
A detailed examination of the biological activity of Palmitoyl (B13399708) Tetrapeptide-7 and Palmitoyl Tetrapeptide-20 in targeted human cell lines reveals distinct yet significant potential for applications in dermatology and trichology. This guide provides a comparative overview of their efficacy, supported by in-vitro experimental data, to aid researchers and formulation scientists in the strategic selection of these bioactive peptides.
Palmitoyl tetrapeptides, short chains of amino acids conjugated with palmitic acid to enhance skin penetration and stability, function as cell-signaling molecules that can modulate various cellular processes. This analysis focuses on two prominent members of this peptide family: this compound-7, a key component in anti-aging formulations, and this compound-20, an innovative peptide developed to address hair graying. Their efficacy is compared across their primary target cell lines: human dermal fibroblasts (HDF) and keratinocytes for this compound-7, and human melanocytes and hair follicle dermal papilla cells (HFDPC) for this compound-20.
Comparative Efficacy Data
The in-vitro efficacy of these peptides is summarized below, highlighting their distinct biological endpoints in relevant cell types.
| Peptide | Target Cell Line(s) | Primary Efficacy Endpoint | Key Quantitative Results |
| This compound-7 | Human Dermal Fibroblasts (HDF), Human Keratinocytes | Anti-inflammatory, Extracellular Matrix (ECM) Synthesis | - Up to 40% reduction in interleukin-6 (IL-6) production.[1] - 86% reduction in IL-6 production after UV radiation.[1] - Stimulates synthesis of collagen and fibronectin.[2][3] |
| This compound-20 | Human Melanocytes, Human Follicle Dermal Papilla Cells (HFDPC) | Melanogenesis, Reduction of Oxidative Stress | - Promotes melanin (B1238610) production in human melanocytes at concentrations of 0.1-1 µM.[4] - 30% decrease in intracellular H₂O₂ levels in HFDPC.[5][6] - Enhances catalase expression and activity.[5][6][7][8] |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound-7 and this compound-20 stem from their unique amino acid sequences, which allow them to interact with different cellular receptors and signaling pathways.
This compound-7: Anti-inflammatory and Matrix Restoration
This compound-7 (sequence: Pal-Gly-Gln-Pro-Arg) is primarily recognized for its anti-inflammatory effects.[1][3][9] It works by downregulating the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1][2][10][11] Chronic elevation of IL-6 is associated with an accelerated degradation of the extracellular matrix, leading to wrinkle formation and loss of skin elasticity.[1][10][11] By reducing IL-6 levels, particularly after stressors like UV radiation, this compound-7 helps to preserve the integrity of the ECM.[1][10] This reduction in inflammatory pressure allows cells like dermal fibroblasts to more effectively synthesize and remodel the ECM, including key proteins like collagen.[2]
This compound-20: Pro-pigmentation and Antioxidant Defense
This compound-20 (sequence: Pal-His-Phe-Arg-Trp-NH2) is a biomimetic peptide that mimics the activity of alpha-Melanocyte Stimulating Hormone (α-MSH).[7][8] It binds to the Melanocortin 1 Receptor (MC1-R) on the surface of melanocytes, a key step in initiating melanogenesis (the production of melanin pigment).[7][8] The activation of MC1-R triggers a cascade that increases the expression of enzymes crucial for melanin synthesis, such as Tyrosinase-related protein 1 (TRP-1), and the maturation of melanosomes.[5][6]
Simultaneously, this compound-20 combats oxidative stress, a primary factor in the aging of the hair follicle and the loss of pigment. It enhances the expression and activity of catalase, an antioxidant enzyme that neutralizes hydrogen peroxide (H₂O₂), thereby protecting melanocytes from oxidative damage and preserving their pigment-producing capacity.[5][6][7][8]
Experimental Methodologies
The following protocols provide a detailed framework for the in-vitro assessment of this compound efficacy.
General Experimental Workflow
A typical workflow for assessing peptide efficacy involves cell culture, treatment, and subsequent analysis using various assays to measure specific biological endpoints.
Cell Proliferation and Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of their viability and proliferation.
-
Cell Plating: Seed human dermal fibroblasts or other target cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[12]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the this compound. Include untreated cells as a control.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.[12][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[12][13]
-
Measurement: Agitate the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
Quantification of Protein Synthesis (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of a specific protein, such as collagen or IL-6, in cell culture supernatants.
-
Sample Collection: After the treatment period, collect the cell culture supernatant, which contains the secreted proteins.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific to the target protein (e.g., anti-collagen Type I antibody) overnight.[14]
-
Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS).[14]
-
Sample Incubation: Add the collected cell culture supernatants and a series of known standards to the wells and incubate for 1-2 hours.[15]
-
Detection: Add a biotin-conjugated detection antibody, followed by a streptavidin-HRP conjugate.[14]
-
Substrate Addition: Add a TMB substrate solution, which will develop a color in proportion to the amount of bound enzyme.[14][16]
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.[16] The protein concentration in the samples is determined by comparison to the standard curve.
Gene Expression Analysis (RT-qPCR)
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression levels of specific genes, such as those for collagen (COL1A1), fibronectin, or catalase.
-
RNA Extraction: Following treatment, lyse the cells and extract the total RNA using a suitable kit (e.g., TRIZOL or column-based kits).[17]
-
Reverse Transcription (cDNA Synthesis): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[17]
-
qPCR Reaction: Prepare a reaction mix containing the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).[17][18]
-
Amplification and Detection: Perform the qPCR in a real-time PCR cycler. The instrument measures the fluorescence emitted during the amplification of the target gene in real-time.
-
Data Analysis: The expression level of the target gene is quantified relative to a stable reference (housekeeping) gene. The results indicate whether the peptide treatment upregulates or downregulates the expression of the gene of interest.
References
- 1. avenalab.com [avenalab.com]
- 2. eagle.co.ug [eagle.co.ug]
- 3. green-river.eu [green-river.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy of an agonist of α-MSH, the this compound-20, in hair pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. revivserums.com [revivserums.com]
- 8. This compound-20 | Greyverse™ | Cosmetic Ingredients Guide [ci.guide]
- 9. The Therapeutic Effect and In Vivo Assessment of Palmitoyl- GDPH on the Wound Healing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corepeptidesusa.com [corepeptidesusa.com]
- 11. This compound-7 | Rigin™ former this compound-3 | Cosmetic Ingredients Guide [ci.guide]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
Palmitoyl Tetrapeptide-7: A Comparative Analysis of its Efficacy in Modulating IL-6 Expression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Palmitoyl Tetrapeptide-7's performance in modulating Interleukin-6 (IL-6) expression against other alternatives, supported by experimental data. This document outlines the methodologies for key experiments and visualizes the involved signaling pathways and experimental workflows.
This compound-7, a synthetic peptide composed of four amino acids (Glycine-Glutamine-Proline-Arginine) attached to palmitic acid, has garnered significant attention for its anti-inflammatory properties, primarily through the downregulation of IL-6.[1][2][3] Elevated levels of IL-6, a pro-inflammatory cytokine, are associated with an accelerated degradation of the extracellular matrix, contributing to the visible signs of aging and various inflammatory skin conditions.[1][2][4] By suppressing IL-6 production, this compound-7 helps to preserve the structural integrity of the skin.[1][4]
Comparative Analysis of IL-6 Modulation
The efficacy of this compound-7 in reducing IL-6 expression has been documented in various in vitro studies. When compared to other peptides with anti-inflammatory activities, it demonstrates a significant and dose-dependent reduction in this key inflammatory mediator.
| Compound | Cell Type | Inducer | Concentration | IL-6 Reduction (%) | Reference |
| This compound-7 | Keratinocytes & Fibroblasts | Basal & UV-induced | Not specified | Up to 40% | [5] |
| This compound-7 | Cells | UV radiation | Not specified | 86% | [5] |
| This compound-7 Gel (3% & 5%) | Hairless Mouse Skin | PM10 | 3% and 5% | Significant reduction in IL-6 expression | [6] |
| Acetyl Hexapeptide-49 | Primary Human Epidermal Keratinocytes | PAR-2 agonist | 0.5 mg/mL | 69.6% | [7][8] |
| Palmitoyl Tripeptide-8 | Not specified | Not specified | Not specified | Down-regulates IL-1, IL-6, IL-8, and TNF-α |
Experimental Protocols
To validate the effect of this compound-7 on IL-6 expression, a standardized in vitro experimental protocol is crucial. The following methodology is a synthesis of commonly employed techniques in the field.
In Vitro Assay for IL-6 Expression
1. Cell Culture:
-
Human epidermal keratinocytes or dermal fibroblasts are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded in multi-well plates and grown to 80-90% confluency before treatment.
2. Treatment:
-
The growth medium is replaced with a serum-free medium for a starvation period (e.g., 24 hours) to synchronize the cells.
-
Cells are then treated with varying concentrations of this compound-7. A vehicle control (the solvent used to dissolve the peptide) is also included.
-
To induce an inflammatory response, cells can be co-treated with an inflammatory stimulus such as lipopolysaccharide (LPS), UV radiation, or a PAR-2 agonist.[5][7][8]
3. Sample Collection:
-
After the desired incubation period (e.g., 24 or 48 hours), the cell culture supernatant is collected to measure secreted IL-6.
-
The cells can be harvested to analyze intracellular protein levels or gene expression.
4. IL-6 Quantification:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for quantifying secreted IL-6 in the culture supernatant.[7][8] A standard ELISA kit for human IL-6 is used according to the manufacturer's instructions. The optical density is measured using a microplate reader, and the concentration of IL-6 is determined by comparison with a standard curve.
-
Western Blot: This technique can be used to measure the intracellular levels of IL-6 protein. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with an anti-IL-6 antibody.
-
Quantitative Polymerase Chain Reaction (qPCR): To assess the effect on gene expression, total RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression of the IL-6 gene is quantified using qPCR with specific primers.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of IL-6 and the general workflow for validating the efficacy of this compound-7.
References
- 1. canadapeptide.com [canadapeptide.com]
- 2. This compound-7 | Rigin™ former this compound-3 | Cosmetic Ingredients Guide [ci.guide]
- 3. This compound-7 (Explained + Products) [incidecoder.com]
- 4. green-river.eu [green-river.eu]
- 5. avenalab.com [avenalab.com]
- 6. [PDF] Control Effect of Palmitoyl Teterapeptide-7 Gel to Inflammatory Responses Elicited by PM10 | Semantic Scholar [semanticscholar.org]
- 7. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Palmitoyl Tetrapeptide-7 and Other Signal Peptides in Skincare and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Signal peptides are short chains of amino acids that play a crucial role in cellular communication, making them a key area of interest in cosmetic science and regenerative medicine. Among these, Palmitoyl Tetrapeptide-7 has garnered significant attention for its potent anti-inflammatory and skin-rejuvenating properties. This guide provides an objective comparison of the efficacy of this compound-7 against other prominent signal peptides, supported by available experimental data.
Overview of this compound-7
This compound-7, a synthetic peptide, is composed of four amino acids: glycine, glutamine, proline, and arginine. It is often combined with Palmitoyl Tripeptide-1 in the well-known cosmetic ingredient Matrixyl™ 3000. The primary mechanism of this compound-7 involves the reduction of interleukin-6 (IL-6) production, a key mediator of inflammation. By suppressing IL-6, this peptide helps to prevent the degradation of the extracellular matrix (ECM), thereby reducing the appearance of wrinkles and improving skin elasticity.[1][2][3][4][5][6]
Comparative Efficacy Data
The majority of publicly available quantitative data on this compound-7 is derived from studies on Matrixyl™ 3000, its combined form with Palmitoyl Tripeptide-1. Direct comparative studies of this compound-7 as a standalone ingredient against other individual signal peptides are limited in the public domain.
In Vivo Efficacy: Wrinkle Reduction
Clinical studies on Matrixyl™ 3000 have demonstrated significant anti-wrinkle effects.
| Product | Peptide Composition | Study Details | Key Findings |
| Matrixyl™ 3000 | Palmitoyl Tripeptide-1 & this compound-7 | 2-month clinical study on female participants. | - 45% reduction in the area of deep wrinkles. - Nearly 20% increase in skin tonicity.[7] |
| Matrixyl™ 3000 | Palmitoyl Tripeptide-1 & this compound-7 | 2-month clinical study on 24 male volunteers (mean age 45.5). | - 10.2% reduction in the mean depth of the main wrinkle. - 17.1% reduction in wrinkle volume.[8][9] |
| Palmitoyl Tripeptide-3/5 | Palmitoyl Tripeptide-3/5 | 84-day study on 60 Chinese volunteers. | - Roughly 3.5 times more effective at reducing the appearance of wrinkles than placebo.[10] |
In Vitro Efficacy: Extracellular Matrix (ECM) Component Synthesis
In vitro studies provide insight into the direct effects of these peptides on skin cells.
| Product | Peptide(s) | Cell Type | Key Findings |
| Matrixyl™ 3000 | Palmitoyl Tripeptide-1 & this compound-7 | Human Fibroblasts | - 117% increase in Collagen I synthesis. - 327% increase in Collagen IV synthesis. - 287% increase in Glycosaminoglycan synthesis.[11] |
| Hexapeptide-9 | Hexapeptide-9 | Not Specified | - Up to 117% increase in overall collagen synthesis. - Up to 357% increase in Collagen IV synthesis. - Up to 267% increase in Hyaluronic Acid synthesis.[12] |
| Palmitoyl Tripeptide-5 | Palmitoyl Tripeptide-5 | Not Specified | - 2-3 fold increase in Type I and Type III Collagen synthesis.[12] |
| Acetyl Tetrapeptide-9 | Acetyl Tetrapeptide-9 | Not Specified | - >30% increase in Collagen I deposition.[12] |
Signaling Pathways
Signal peptides exert their effects through various intracellular signaling pathways. This compound-7 is primarily known for its role in modulating inflammatory pathways, while other peptides may act on pathways related to collagen synthesis.
This compound-7 and NF-κB Signaling
This compound-7 is understood to suppress the production of the pro-inflammatory cytokine IL-6. This action is believed to be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
Signal Peptides and TGF-β Signaling
Many signal peptides, including Palmitoyl Tripeptide-1 and Palmitoyl Pentapeptide-4, are thought to stimulate collagen synthesis by activating the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β is a key regulator of extracellular matrix protein production.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often proprietary. However, based on publicly available information, the following are representative methodologies for key experiments.
In Vitro Human Dermal Fibroblast Culture for Peptide Efficacy Testing
This protocol outlines a general procedure for assessing the effect of signal peptides on fibroblast activity.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[13][14][15]
-
Seeding: Cells are seeded into multi-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test peptides (e.g., this compound-7, Palmitoyl Pentapeptide-4) and a vehicle control.
-
Incubation: The cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
Analysis:
-
Collagen/Elastin Synthesis: The cell culture supernatant is collected, and the concentration of secreted collagen and elastin is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[16][17][18]
-
Gene Expression: Total RNA is extracted from the cells, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of genes related to collagen, elastin, and inflammatory cytokines.[19]
-
In Vitro Interleukin-6 (IL-6) Inhibition Assay
This protocol assesses the anti-inflammatory potential of peptides by measuring their ability to inhibit IL-6 production in skin cells.
Methodology:
-
Cell Culture: Human keratinocytes or fibroblasts are cultured in appropriate media.
-
Inflammatory Stimulus: Cells are treated with an inflammatory stimulus, such as UVB radiation or lipopolysaccharide (LPS), to induce IL-6 production.
-
Peptide Treatment: The cells are co-treated with the inflammatory stimulus and various concentrations of the test peptide (e.g., this compound-7).
-
Incubation: The cells are incubated for a specified time.
-
IL-6 Quantification: The concentration of IL-6 in the cell culture supernatant is measured using an IL-6 specific ELISA kit.[2][10]
Conclusion
This compound-7, particularly in combination with Palmitoyl Tripeptide-1 as Matrixyl™ 3000, demonstrates significant efficacy in reducing the signs of aging, primarily through its anti-inflammatory action and subsequent protection of the extracellular matrix. While direct comparative quantitative data against other individual signal peptides is limited in publicly accessible literature, the available in vitro and in vivo studies on various signal peptides highlight their potential in stimulating collagen and other ECM components.
For researchers and drug development professionals, the choice of a signal peptide will depend on the specific therapeutic goal. This compound-7 is a strong candidate for applications targeting inflammation-induced skin aging. Other peptides, such as Palmitoyl Pentapeptide-4 and Palmitoyl Tripeptide-5, show promise for directly stimulating collagen synthesis. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy of these promising compounds.
References
- 1. aviscerabioscience.net [aviscerabioscience.net]
- 2. file.elabscience.com [file.elabscience.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-7: a Precision Anti-Inflammatory and Anti-Aging âBiological Regulatorâ | NIKOO Chemical [nikoochem.com]
- 5. specialchem.com [specialchem.com]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. dermamdskincare.com [dermamdskincare.com]
- 8. ibl-international.com [ibl-international.com]
- 9. Clinical study claims improved wrinkle reduction [cosmeticsbusiness.com]
- 10. Topical Peptide Treatments with Effective Anti-Aging Results [mdpi.com]
- 11. Human TGF beta 1 ELISA Kit (ab100647) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]
- 14. innoprot.com [innoprot.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cloud-clone.com [cloud-clone.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]
- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Unveiling the Impact of Palmitoyl Tetrapeptides on Gene Expression: A Comparative Analysis
For Immediate Release
This guide offers a quantitative comparison of the effects of various palmitoyl (B13399708) tetrapeptides on gene expression, providing researchers, scientists, and drug development professionals with objective data to inform their work. The information presented summarizes key experimental findings on the influence of these synthetic peptides on the expression of genes crucial for skin structure, pigmentation, and inflammation.
Quantitative Gene Expression Analysis
The following table summarizes the quantitative changes in gene expression induced by different palmitoyl tetrapeptides, as reported in in-vitro studies. The data is presented as fold changes relative to untreated controls.
| Peptide | Target Gene(s) | Cell Type | Fold Change vs. Control |
| Palmitoyl Tetrapeptide-72 Amide | Mohawk homeobox | Human Fibroblasts | 1.32 |
| Fibrillar Collagens (COL3A1, COL5A1) | Human Fibroblasts | 1.16, 1.18 | |
| Connecting Collagens (COL6A1, COL7A1, COL12A1, COL14A1) | Human Fibroblasts | 1.16, 1.45, 1.70, 1.38 | |
| Networking Collagen (COL4A1) | Human Fibroblasts | 1.17 | |
| Collagen-like Membrane Protein (COL13A1) | Human Fibroblasts | 1.20 | |
| This compound-20 | Catalase, MC1-R, TRP-1, Melan-A | Human Follicle Dermal Papilla Cells | Upregulation (specific fold change not consistently reported) |
| ASIP | Human Follicle Dermal Papilla Cells | Reduction (specific fold change not consistently reported) | |
| This compound-7 | Interleukin-6 (IL-6) | Not specified | Downregulation (up to 40% reduction in protein level) |
| Collagen Type I (COL1A1), Fibronectin (FN1) | Not specified | Upregulation (in combination with Palmitoyl Oligopeptide)[1] | |
| This compound-10 | Corneodesmosin (CDSN), Filaggrin (FLG) | Not specified | Upregulation (quantitative data not available) |
Experimental Protocols
The following is a representative methodology for assessing the impact of palmitoyl tetrapeptides on gene expression in human skin cells, based on commonly employed laboratory practices.
1. Cell Culture and Treatment:
-
Cell Lines: Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HEKs) are typically used.
-
Culture Conditions: Cells are maintained in appropriate growth media (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Preparation: Lyophilized palmitoyl tetrapeptides are reconstituted in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which is then serially diluted in serum-free media to the desired treatment concentrations.
-
Treatment: Once cells reach 70-80% confluency, the growth medium is replaced with the serum-free medium containing the various concentrations of the this compound or a vehicle control. The cells are then incubated for a specified period, typically 24 to 72 hours.
2. RNA Extraction and cDNA Synthesis:
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit following the manufacturer's protocol. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
cDNA Conversion: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.
3. Quantitative Polymerase Chain Reaction (qPCR):
-
Reaction Setup: The qPCR is performed using a real-time PCR system. The reaction mixture includes the synthesized cDNA, gene-specific primers for the target genes (e.g., COL1A1, IL6, etc.) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).
-
Thermal Cycling: The thermal cycling protocol typically involves an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the expression of the housekeeping gene. The results are expressed as a fold change in the treated group relative to the untreated control group.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways influenced by palmitoyl tetrapeptides and a typical experimental workflow for gene expression analysis.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Palmitoyl Tetrapeptide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like Palmitoyl tetrapeptide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and maintain the integrity of research activities. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, in line with regulatory best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle all this compound materials with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All work should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation or contamination.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that requires careful attention to detail, from initial classification to final documentation. Most cosmetic peptides are classified as chemical waste.
-
Waste Classification and Segregation :
-
Treat this compound as chemical waste.
-
Segregate all materials contaminated with the peptide, including unused or expired compounds, pipette tips, gloves, and vials, into a designated and clearly labeled chemical waste container.[1]
-
The container must be chemically compatible with the waste and properly sealed to prevent leakage.[1]
-
-
Spill Management :
-
Small Spills : For minor spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth and place it into the designated chemical waste container.[2] If the spilled material is a solid, use appropriate tools to transfer it to the waste container.[3] Clean the surface thoroughly to remove any residual contamination.[2]
-
Large Spills : In the case of a larger spill, contain the material to prevent it from spreading.[2] Do not allow the substance to enter drains, water courses, or the soil.[2][4][5] Absorb the spilled peptide and place it in the chemical waste container. Some safety data sheets suggest neutralizing the residue of certain peptides with a dilute solution of sodium carbonate.[3]
-
-
Container Management :
-
Regulatory Compliance :
-
All disposal activities must be conducted in accordance with local, regional, national, and international regulations.[2][4][6]
-
Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on disposal pathways and documentation requirements.
-
While some safety data sheets for this compound products state that they are not classified as hazardous for transport, the disposal of the material and its container may still be regulated as hazardous waste.[2][4][5]
-
-
Final Disposal :
-
Arrange for the collection of the chemical waste by a licensed waste disposal service.
-
Ensure all documentation, including waste characterization forms and chain-of-custody records, is complete and accurate.[1]
-
Quantitative Data
Currently, publicly available safety data sheets and research literature do not provide specific quantitative data, such as disposal concentration limits or established hazardous waste codes for this compound. The hazardous waste code is often listed as "Not established."[2] Researchers must rely on the guidance of their local EHS office and waste disposal contractors to ensure compliance.
| Data Point | Value | Source |
| Hazardous Waste Code | Not Established | [2] |
Experimental Protocols
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final documentation.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Palmitoyl Tetrapeptide
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Palmitoyl Tetrapeptide is of paramount importance. Adherence to strict safety protocols not only ensures personal safety but also maintains the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Lyophilized Powder | Safety glasses with side shields or goggles.[1] | Chemical-resistant gloves (e.g., nitrile).[1] | Laboratory coat.[2] | Recommended, especially if ventilation is insufficient, to avoid inhalation of fine particles.[1][2] |
| Reconstituting the Peptide | Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.[2] | Chemical-resistant gloves (e.g., nitrile).[1] | Laboratory coat.[2] | Not generally required if performed in a well-ventilated area or fume hood.[1] |
| Handling Solutions | Safety glasses with side shields or goggles.[1] | Chemical-resistant gloves (e.g., nitrile).[1] | Laboratory coat.[2] | Not generally required.[1] |
| Cleaning Spills | Safety glasses with side shields or goggles.[1] | Chemical-resistant gloves (e.g., nitrile).[1] | Suitable protective clothing.[1] | May be required depending on the size and nature of the spill. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is critical for safety and maintaining its stability.
Receiving and Storage
-
Inspection : Upon receipt, inspect the packaging for any signs of damage.
-
Storage of Lyophilized Peptide :
-
Storage of Peptide Solutions : Peptide solutions are less stable than their lyophilized form. It is advisable to aliquot solutions and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
-
General Storage Conditions : Store in a cool, well-ventilated area and keep the container tightly closed.[1][5]
Handling Procedures
-
Work Area : Handle peptides in a clean, well-ventilated room or a chemical fume hood, especially when working with the lyophilized powder.[2][3]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with eyes, skin, and clothing.[1] Do not breathe in vapor or dust.[1]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[1]
-
Equipment : Ensure all equipment used when handling the product is properly grounded.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Categorization and Collection
-
Hazardous Waste : this compound and its container should be treated as hazardous waste.[1]
-
Solid Waste : All consumables that have come into contact with the peptide, such as gloves, pipette tips, and empty vials, must be collected in a designated hazardous chemical waste container.[2]
-
Liquid Waste : Unused peptide solutions and contaminated cleaning materials should be collected in a designated hazardous waste container. Do not discharge into drains, water courses, or onto the ground.[1]
Disposal Procedures
-
Segregation : Keep peptide waste separate from other laboratory waste streams.
-
Labeling : Clearly label all waste containers with their contents.
-
Regulatory Compliance : Dispose of all waste in accordance with local, regional, national, and international regulations.[1][6] Consult with your institution's environmental health and safety department for specific guidance.
-
Empty Containers : Empty containers may retain product residue and should be treated as hazardous waste.[1] They should be taken to an approved waste handling site for recycling or disposal.[1]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safe handling and disposal process, the following workflow diagram has been created.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
